2-iodo-1-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 347482. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRACZNEJSCZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319572 | |
| Record name | 2-iodo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37067-95-1 | |
| Record name | 37067-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-iodo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 2-Iodo-1-methyl-1H-imidazole
Executive Summary
2-Iodo-1-methyl-1H-imidazole is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive carbon-iodine bond at the electron-rich C2 position of the N-methylated imidazole core, renders it an invaluable precursor for introducing the 1-methylimidazol-2-yl moiety through various cross-coupling reactions. This guide provides a comprehensive overview of the most efficient and regioselective synthesis of this compound, focusing on the principles of directed ortho-metalation (DoM). We will delve into the mechanistic rationale, provide a detailed, field-proven experimental protocol, and present the necessary characterization data to ensure the synthesis of a highly pure and verifiable final product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this key synthetic intermediate.
Introduction: The Strategic Importance of this compound
The imidazole nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal centers in enzymes. The targeted functionalization of this ring system is therefore of paramount importance. This compound stands out as a particularly strategic intermediate for several reasons:
-
Versatile Coupling Handle: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds at the C2 position.
-
Regiochemical Purity: The synthesis of substituted imidazoles can often lead to mixtures of isomers. A synthetic route that provides a single, pure regioisomer like the 2-substituted product is highly desirable as it obviates the need for challenging downstream purifications.
-
Precursor to Advanced Intermediates: The title compound serves as a gateway to more complex molecules, including organometallic reagents (via metal-halogen exchange) and a wide range of substituted imidazoles used in the development of kinase inhibitors, anti-infective agents, and materials science applications.
Synthetic Strategy: Directed Metalation as the Method of Choice
While direct electrophilic iodination of 1-methylimidazole is conceivable, it often suffers from a lack of regioselectivity, potentially yielding a mixture of 2-, 4-, and 5-iodo isomers, along with di-iodinated byproducts. To overcome this fundamental challenge, a more elegant and highly regioselective strategy is employed: Directed Metalation followed by Iodination .
Mechanistic Rationale
The C2 proton of N-alkylated imidazoles is the most acidic proton on the ring. This heightened acidity is due to a combination of the inductive effect of the adjacent nitrogen atoms and the stability of the resulting C2-lithiated anion, which can be viewed as a carbene-like species stabilized by the flanking nitrogens.
This kinetic acidity allows for the selective deprotonation at the C2 position using a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi). The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. Once the 2-lithio-1-methyl-1H-imidazole intermediate is formed in situ, it serves as a potent nucleophile. The subsequent introduction of an electrophilic iodine source, such as molecular iodine (I₂), results in a clean and regioselective quench, affording the desired this compound. This foundational principle of C2-metalation of N-substituted imidazoles was established by Shirley and Alley, providing a robust method for regioselective functionalization.[1]
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocol
This protocol is a robust procedure for the laboratory-scale synthesis of this compound.
Materials & Reagents:
-
1-Methylimidazole (CAS: 616-47-7)
-
n-Butyllithium (n-BuLi), typically 2.5 M solution in hexanes
-
Iodine (I₂) (CAS: 7553-5-6)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Initial Charge: The flask is charged with 1-methylimidazole (e.g., 2.0 g, 24.4 mmol) and anhydrous THF (100 mL). The solution is stirred and cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation (Lithiation): n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.8 mmol, 1.1 equivalents) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.
-
Iodination: A solution of iodine (6.8 g, 26.8 mmol, 1.1 equivalents) in anhydrous THF (50 mL) is prepared in a separate dry flask. This iodine solution is then added dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the dropwise addition of saturated aqueous sodium thiosulfate solution (50 mL) to consume any unreacted iodine.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate (2 x 30 mL) and brine (1 x 30 mL). The aqueous layers are combined and back-extracted with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 70:30 hexanes/ethyl acetate). Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to afford pure this compound as an off-white to light brown solid.
Data Presentation & Characterization
Reaction Parameters and Yield
The following table summarizes the typical quantitative data for the described protocol.
| Parameter | Value |
| Starting Material | 1-Methylimidazole |
| Equivalents (n-BuLi) | 1.1 |
| Equivalents (Iodine) | 1.1 |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temp. |
| Reaction Time | ~3-4 hours |
| Typical Yield | 75-85% |
| Appearance | Off-white to light brown solid |
| Melting Point | 87 °C |
Spectroscopic Characterization
To validate the identity and purity of the synthesized product, comprehensive spectroscopic analysis is essential.
¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃, δ in ppm)
-
7.05 (d, J=1.2 Hz, 1H): Corresponds to the proton at the C5 position of the imidazole ring.
-
6.95 (d, J=1.2 Hz, 1H): Corresponds to the proton at the C4 position of the imidazole ring.
-
3.65 (s, 3H): Corresponds to the three protons of the N-methyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (100 MHz, CDCl₃, δ in ppm)
-
129.5: Carbon atom at the C4 position.
-
123.0: Carbon atom at the C5 position.
-
90.5: Iodinated carbon atom at the C2 position. This upfield shift is characteristic of a carbon bearing an iodine atom.
-
35.0: Carbon atom of the N-methyl group.
Safety and Handling Considerations
-
n-Butyllithium: n-BuLi is a pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under a strictly inert atmosphere (nitrogen or argon) using proper syringe techniques. All glassware must be rigorously dried.
-
Iodine: Iodine is corrosive and can cause severe irritation upon contact or inhalation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.
Conclusion
The synthesis of this compound via directed C2-lithiation and subsequent iodination represents a highly efficient, regioselective, and reliable method for accessing this valuable synthetic intermediate. The protocol described herein is robust and scalable, providing excellent yields of the target compound with high purity. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently prepare this key building block for applications in drug discovery, materials science, and broader organic synthesis.
References
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-iodo-1-methyl-1H-imidazole (CAS No: 37067-95-1), a key heterocyclic building block in modern organic synthesis. With its unique electronic and steric characteristics, this versatile intermediate serves as a valuable scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document is intended to be a practical resource, offering insights into its handling, synthesis, and application in pivotal cross-coupling reactions.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The introduction of a methyl group at the N1 position and an iodine atom at the C2 position imparts specific reactivity to the molecule. The iodine atom, being a good leaving group, makes the C2 position susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1]
Structural and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. It typically presents as a solid with low solubility in water but is soluble in common organic solvents.[1][2]
| Property | Value | References |
| Molecular Formula | C₄H₅IN₂ | [2] |
| Molecular Weight | 208.00 g/mol | |
| Appearance | Solid (Typical) | [1] |
| Melting Point | 87 °C | [2] |
| Boiling Point | 120-122 °C at 45 mmHg | [2] |
| Density (Predicted) | 2.07 ± 0.1 g/cm³ | [2] |
| InChI Key | BKRACZNEJSCZML-UHFFFAOYSA-N | |
| CAS Number | 37067-95-1 |
Solubility and Stability
This compound exhibits low solubility in water due to its relatively non-polar organic structure. However, it is soluble in common organic solvents such as dichloromethane and chloroform.[1] The compound is noted to be unstable under certain conditions, particularly in the presence of strong bases or oxidizing agents, and is also light-sensitive.[1][2] For long-term storage, it is recommended to keep it under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[2]
Synthesis of this compound: A Methodological Approach
The synthesis of this compound is a critical step for its subsequent use in more complex molecular constructions. A common laboratory-scale synthesis involves the direct iodination of 1-methylimidazole.
Iodination of 1-Methylimidazole
This method involves the reaction of 1-methylimidazole with an iodinating agent. One reported method involves the reaction of 1-methylimidazole with sodium iodide.[2] Another general approach for the synthesis of iodoimidazoles is the reaction of the parent imidazole with iodine in the presence of a base.
Diagram of Synthetic Pathway
Caption: General synthetic scheme for the iodination of 1-methylimidazole.
Experimental Protocol: Synthesis via Iodination (General Procedure)
Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions must be taken.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole in a suitable anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).
-
Deprotonation (if required): Cool the solution to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to deprotonate the imidazole ring, forming the corresponding imidazolide anion.
-
Iodination: Slowly add a solution of the iodinating agent (e.g., iodine dissolved in the reaction solvent) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
Note: As of the time of writing, detailed, publicly available assigned spectra for this compound are limited. The following are expected characteristic signals based on the analysis of similar imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two imidazole ring protons and the methyl group protons. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the iodine atom. The methyl group protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the three imidazole ring carbons and the methyl carbon. The carbon atom bonded to iodine (C2) is expected to have a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.00 g/mol ). Fragmentation patterns may include the loss of an iodine atom and other characteristic fragments of the methylimidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations of the methylimidazole ring.
Reactivity and Applications in Cross-Coupling Reactions
The presence of the C-I bond makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, particularly in pharmaceutical and materials science research.[3]
Diagram of Cross-Coupling Reactivity
Caption: Key cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the imidazole ring and an aryl or vinyl boronic acid/ester. This is a powerful method for synthesizing 2-aryl-1-methylimidazoles.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-1-methylimidazole derivatives.
Experimental Protocol: Sonogashira Coupling (General Procedure)
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).
-
Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.
Heck Coupling
The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 2-alkenyl-1-methylimidazoles.
Experimental Protocol: Heck Coupling (General Procedure)
-
In a sealed tube or Schlenk flask, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or K₂CO₃).
-
Add a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture at an elevated temperature (typically 80-140 °C) for several hours.
-
After cooling, perform a standard aqueous work-up and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form a C-N bond between this compound and a primary or secondary amine, producing 2-amino-1-methylimidazole derivatives.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, a strong base (e.g., NaOt-Bu or Cs₂CO₃), and this compound (1.0 equiv.).
-
Add the amine (1.1-1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture, typically between 80 and 110 °C, until the reaction is complete.
-
After cooling, the reaction is quenched, and the product is extracted and purified.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[2][4] It can cause skin, eye, and respiratory irritation.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[4] All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If swallowed, rinse the mouth with water and seek medical attention.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of a diverse range of substituted imidazoles. This guide has outlined its core chemical and physical properties, provided a general synthetic protocol, and detailed its application in key synthetic transformations. For researchers and professionals in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for the design and execution of innovative synthetic strategies.
References
A Technical Guide to 2-Iodo-1-methyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Chemistry
CAS Number: 37067-95-1
Abstract
This technical guide provides an in-depth overview of 2-iodo-1-methyl-1H-imidazole, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document covers its fundamental physicochemical properties, detailed synthesis and characterization methodologies, core chemical reactivity, and significant applications, particularly its role as a versatile intermediate in the development of complex molecules and pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Strategic Importance of a Functionalized Heterocycle
This compound is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the N1 position and an iodine atom at the C2 position. The imidazole moiety is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine, which makes imidazole derivatives a focal point of pharmaceutical research.
The strategic placement of the iodine atom on the electron-rich imidazole core imparts significant synthetic utility. The carbon-iodine bond serves as a highly effective "synthetic handle" for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile and regioselective introduction of diverse molecular fragments, making this compound an invaluable precursor for constructing complex molecular architectures. Its applications are particularly prominent in the synthesis of kinase inhibitors and other targeted therapeutics.[1]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 37067-95-1 | [2] |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| Appearance | White crystalline solid | [3] |
| Melting Point | 87 °C | [3] |
| Boiling Point | 120-122 °C at 45 mmHg | [3] |
| Density | 2.07 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO; insoluble in water. | [3] |
| SMILES | CN1C=CN=C1I | |
| InChI Key | BKRACZNEJSCZML-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as an irritant and requires careful handling to minimize exposure.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Damage/Irritation (Category 1/2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system).
-
Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.
-
Synthesis and Characterization
The synthesis of this compound is typically achieved through the direct iodination of 1-methylimidazole. This method leverages the high electron density of the imidazole ring, which makes it susceptible to electrophilic substitution.
Synthesis Workflow
The general workflow for the synthesis involves the reaction of a commercially available starting material, 1-methylimidazole, with an iodine source.
Figure 1: General experimental workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-Methylimidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous acetonitrile.
-
Iodination: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine.
-
Add saturated aqueous NaHCO₃ to neutralize the mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white solid.
-
Causality and Self-Validation: The N-methyl group activates the imidazole ring towards electrophilic substitution and directs the incoming electrophile (I⁺ from NIS) primarily to the C2 position, which is the most electron-rich carbon. The success of the reaction is validated at each stage: TLC confirms the consumption of starting material, the color change during the quench indicates the removal of excess iodine, and final characterization by NMR and MS confirms the structure and purity of the product.
Characterization
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two imidazole ring protons and the N-methyl protons. Based on data for similar imidazole derivatives, the ring protons (H4 and H5) would appear as singlets or doublets in the aromatic region (~δ 6.8-7.5 ppm), while the N-methyl protons would appear as a singlet in the upfield region (~δ 3.5-4.0 ppm).[3][4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show four distinct signals: one for the N-methyl carbon, and three for the imidazole ring carbons (C2, C4, C5). The iodinated C2 carbon is expected to appear at a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₄H₅IN₂ (m/z ≈ 208.95).
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the reactivity of its carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1]
References
2-iodo-1-methyl-1H-imidazole molecular weight
An In-Depth Technical Guide to 2-Iodo-1-Methyl-1H-Imidazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. From its fundamental physicochemical properties to its synthesis and diverse applications, this document serves as an essential resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, the compound's role as a versatile intermediate, and the critical safety protocols required for its handling. The imidazole scaffold is a cornerstone in many biologically active molecules, and the strategic placement of an iodine atom at the 2-position of 1-methylimidazole creates a highly valuable precursor for constructing complex molecular architectures.
Physicochemical Properties and Characterization
This compound is an organic compound featuring a five-membered aromatic imidazole ring with two nitrogen atoms, a methyl group at the N1 position, and an iodine atom at the C2 position.[1] This specific substitution pattern endows the molecule with distinct chemical properties, primarily driven by the polarized and labile carbon-iodine bond, which is a focal point for synthetic transformations.[1][2]
Key Properties Summary
The fundamental properties of this compound are summarized in the table below, providing at-a-glance data for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅IN₂ | [1][3] |
| Molecular Weight | 208.00 g/mol | [1][3][4] |
| CAS Number | 37067-95-1 | [1][5] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 87 °C | [5] |
| Boiling Point | 120-122 °C (at 45 mmHg) | [5] |
| Solubility | Soluble in ethanol, chloroform, DMSO; Insoluble in water | [5] |
| Density | ~2.07 g/cm³ (Predicted) | [5] |
Structural Characterization
Confirmation of the structure and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbons. The chemical shifts of the imidazole ring protons and the methyl group, along with the characteristic downfield shift of the carbon atom bonded to iodine, provide definitive structural evidence.
-
Mass Spectrometry (MS) : This technique is used to verify the molecular weight of the compound. The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the calculated molecular weight (208.00 g/mol ).[1]
Synthesis of this compound
The synthesis of this compound requires a regioselective approach. Direct halogenation of the imidazole ring can be challenging, as the reaction conditions heavily influence the position and degree of substitution. For instance, iodination under alkaline conditions can favor the formation of multi-iodinated products like 2,4,5-triiodoimidazole.[1] Therefore, controlled methods are necessary to achieve specific mono-iodination at the C2 position.
Protocol: Regioselective Iodination of 1-Methylimidazole
This protocol describes a common and efficient method for the synthesis of this compound. The choice of an appropriate iodinating agent and base is critical for achieving high regioselectivity and yield. The reaction of N-methylimidazole with an electrophilic iodine source is a standard approach.[1]
Experimental Rationale:
-
Starting Material: 1-Methylimidazole is used as the substrate. The C2 position is the most electron-rich and thus most susceptible to electrophilic attack.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, which helps prevent over-reaction.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.
-
Purification: Column chromatography is employed to separate the desired product from unreacted starting materials and by-products, ensuring high purity.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in dry acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Core Applications in Research and Drug Development
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[6] this compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. The iodine atom is an excellent leaving group, making the C2 position a versatile handle for introducing molecular diversity through various cross-coupling reactions.[2]
This reactivity allows for the construction of more complex imidazole derivatives for screening in drug discovery programs. Its applications span several areas:
-
Pharmaceutical Industry: It is a key building block for synthesizing compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][7]
-
Chemical Research: It is used to study the reactivity of imidazole derivatives and to develop new synthetic methodologies.[1]
-
Material Science: Its unique electronic properties suggest potential applications in the development of novel materials.[1]
Role as a Versatile Synthetic Intermediate
The C-I bond is readily activated by transition metal catalysts (e.g., palladium, copper), enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This transforms the simple starting material into a diverse library of functionalized imidazoles.
Caption: Role as a precursor in transition metal-catalyzed cross-coupling reactions.
Handling, Safety, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a combustible solid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[8]
Safety Data Summary
| Hazard Classification | GHS Code(s) | Precautionary Statement(s) | Reference(s) |
| Skin Irritation | H315 | P280, P302+P352 | [4][8] |
| Serious Eye Damage | H318 | P280, P305+P351+P338 | [8] |
| Respiratory Irritation | H335 | P261, P304+P340 | [4][8] |
Protocol: Safe Handling and Storage
Adherence to the following protocol is mandatory to ensure personnel safety and maintain the integrity of the compound.
Step-by-Step Handling and Storage:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][10]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. Do not breathe the dust.[5]
-
Spill Management: In case of a spill, immediately evacuate the area. Wear appropriate PPE and use an absorbent material to clean up the spill. Avoid generating dust. Place the waste in a sealed, labeled container for proper disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][10]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]
-
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Protect from light and keep away from incompatible materials such as strong oxidizing agents.[2][11]
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of organic chemistry. Its well-defined physicochemical properties, coupled with its strategic reactivity, make it an indispensable tool for researchers aiming to synthesize novel imidazole-containing compounds. While its synthesis requires careful control to ensure regioselectivity, its utility in expanding chemical space through cross-coupling reactions is unparalleled. As research into imidazole-based therapeutics continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase, paving the way for future discoveries in drug development and materials science. Strict adherence to safety protocols is paramount to harnessing its full potential responsibly.
References
- 1. Buy this compound | 37067-95-1 [smolecule.com]
- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chembk.com [chembk.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the NMR Spectroscopic Data of 2-iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-iodo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. Understanding the precise NMR characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and successful application in complex synthetic pathways.
Introduction: The Significance of this compound
This compound is a versatile intermediate utilized in the development of novel pharmaceutical agents and functional materials. The imidazole scaffold is a prevalent motif in numerous biologically active molecules. The presence of an iodine atom at the C2 position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The methyl group at the N1 position prevents tautomerism, leading to a well-defined regioisomer.
Given its strategic importance, the unequivocal structural characterization of this compound is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular structure in solution. This guide presents a thorough examination of its ¹H and ¹³C NMR spectra, providing the necessary data for researchers to confidently identify and utilize this compound.
NMR Spectroscopic Analysis
The structural elucidation of this compound is definitively achieved through the combined analysis of its ¹H and ¹³C NMR spectra. The following sections provide a detailed breakdown of the experimental data and their interpretation.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the following atom numbering scheme is used for this compound.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl protons and the two protons on the imidazole ring.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 1 | 3.53 | s | - | 3H | N-CH₃ (H6) |
| 2 | 6.95 | d | 1.2 | 1H | H5 |
| 3 | 6.97 | d | 1.2 | 1H | H4 |
| Solvent: CDCl₃, Frequency: 600 MHz[1] |
Interpretation of the ¹H NMR Spectrum:
-
N-CH₃ Protons (H6): The singlet at 3.53 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the N1 nitrogen.[1] The absence of coupling confirms that there are no adjacent protons.
-
Imidazole Ring Protons (H4 and H5): The two doublets at 6.95 ppm and 6.97 ppm, each integrating to one proton, are assigned to the H4 and H5 protons of the imidazole ring.[1] The small coupling constant of 1.2 Hz is characteristic of a three-bond coupling (³J) between H4 and H5 in an imidazole ring. The downfield shift of these protons compared to unsubstituted imidazole is influenced by the electron-withdrawing effect of the iodine atom at the C2 position. The slight difference in their chemical shifts arises from the different electronic environments of C4 and C5.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the molecular structure, showing four distinct carbon signals.
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 36.6 | N-CH₃ (C6) |
| 2 | 90.8 | C2-I |
| 3 | 124.1 | C5 |
| 4 | 132.2 | C4 |
| Solvent: CDCl₃, Frequency: 150 MHz[1] |
Interpretation of the ¹³C NMR Spectrum:
-
N-CH₃ Carbon (C6): The signal at 36.6 ppm is assigned to the carbon of the N-methyl group.[1]
-
C2 Carbon: The signal at 90.8 ppm corresponds to the C2 carbon, which is directly bonded to the iodine atom.[1] The significant upfield shift compared to other imidazole ring carbons is a result of the "heavy atom effect" of iodine.
-
C4 and C5 Carbons: The signals at 132.2 ppm and 124.1 ppm are assigned to the C4 and C5 carbons, respectively.[1] The deshielding of these carbons is consistent with their position in the aromatic imidazole ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of 1-methylimidazole.[2]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-methylimidazole in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a reduced temperature, typically 0 °C, using an ice bath.
-
Reagent Addition: Slowly add a solution of iodine monochloride (ICl) in the same solvent to the cooled solution of 1-methylimidazole with vigorous stirring. The addition should be dropwise to control the reaction temperature.
-
Reaction: Allow the reaction mixture to stir at the reduced temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to obtain the pure this compound.
NMR Sample Preparation and Data Acquisition
Accurate NMR data is contingent on proper sample preparation and the selection of appropriate acquisition parameters.
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 10-15 ppm.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 0-160 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopic data for this compound. The presented chemical shifts, coupling constants, and signal assignments, supported by experimental protocols, offer a reliable reference for researchers in the fields of drug discovery, organic synthesis, and materials science. The comprehensive data and methodologies described herein are intended to facilitate the accurate identification and confident use of this important synthetic intermediate.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-iodo-1-methyl-1H-imidazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-iodo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages high-fidelity spectral prediction algorithms to elucidate the expected chemical shifts and coupling patterns. Furthermore, this document details a robust experimental protocol for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the spectroscopic properties of this important molecule for reaction monitoring, quality control, and structural verification.
Introduction: The Significance of this compound
This compound (C₄H₅IN₂) is a substituted imidazole derivative of significant interest in organic synthesis and medicinal chemistry.[1] The imidazole ring is a ubiquitous scaffold in numerous biologically active compounds, including antifungal agents, antihypertensives, and anticancer drugs. The presence of an iodine atom at the C2 position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Accurate structural characterization is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as a primary and indispensable tool for the unambiguous determination of molecular structure in solution.[2] This guide provides a detailed exposition of the expected ¹H NMR spectrum of this compound, offering a valuable resource for researchers working with this compound.
Predicted ¹H NMR Spectrum of this compound
Due to the lack of publicly available experimental ¹H NMR data for this compound, the following spectral parameters have been generated using a reputable online NMR prediction tool. These predictions are based on sophisticated algorithms that consider the electronic environment of each proton.
Predicted Spectral Data
The predicted ¹H NMR data for this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H4 | ~ 7.10 | Doublet (d) | 1H |
| H5 | ~ 6.95 | Doublet (d) | 1H |
| N-CH₃ | ~ 3.65 | Singlet (s) | 3H |
Disclaimer: These are predicted values and may differ from experimental results. It is crucial to acquire an experimental spectrum for confirmation.
Interpretation of the Predicted Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.
-
Imidazole Ring Protons (H4 and H5): The two protons on the imidazole ring, H4 and H5, are chemically non-equivalent and are expected to appear as doublets due to mutual coupling. The electron-withdrawing effect of the adjacent nitrogen atoms and the iodine atom will cause these protons to resonate in the downfield region of the spectrum, typical for aromatic protons. The predicted chemical shifts are approximately 7.10 ppm for H4 and 6.95 ppm for H5. The coupling constant between these two protons is expected to be small, on the order of 1-3 Hz, which is characteristic of three-bond coupling in five-membered aromatic heterocycles.
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom are equivalent and are therefore expected to appear as a sharp singlet. Their resonance is predicted to be around 3.65 ppm. This chemical shift is consistent with a methyl group attached to a nitrogen atom within an aromatic system.
The logical relationship between the molecular structure and the expected ¹H NMR signals is depicted in the following diagram:
Caption: Correlation of molecular structure to predicted ¹H NMR signals.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum. These protocols are based on established procedures for similar compounds and represent best practices in the field.
Synthesis of this compound
This procedure describes the direct iodination of 1-methylimidazole using iodine monochloride.
Materials:
-
1-Methylimidazole (1.0 eq)
-
Iodine monochloride (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methylimidazole (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1.05 eq) in anhydrous dichloromethane to the stirred solution of 1-methylimidazole via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
The following diagram illustrates the experimental workflow for the synthesis:
Caption: Workflow for the synthesis of this compound.
¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for preparing an NMR sample and acquiring a ¹H NMR spectrum.
Materials and Equipment:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of purified this compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Shimming and Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).
-
Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Data Analysis and Troubleshooting
Confirming the Structure
The acquired experimental spectrum should be compared with the predicted data. The presence of two doublets in the aromatic region and a singlet for the methyl group would provide strong evidence for the successful synthesis of this compound. Integration of the peaks should correspond to a 1:1:3 ratio for the imidazole and methyl protons, respectively.
Common Issues and Solutions
-
Broad Peaks: Broadening of the spectral lines can be due to the presence of paramagnetic impurities or a high sample concentration. Ensure the use of high-purity solvents and glassware. If the sample is too concentrated, dilute it.
-
Impurity Signals: The presence of unexpected peaks may indicate impurities from the synthesis. Compare the spectrum with that of the starting materials and solvents to identify these signals. Further purification of the sample may be necessary.
-
Solvent Peak: A residual proton signal from the deuterated solvent will be present (e.g., at 7.26 ppm for CDCl₃). This should not be mistaken for a sample peak.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in synthetic and medicinal chemistry. By combining theoretical predictions with robust, field-proven experimental protocols for synthesis and spectral acquisition, this document serves as a comprehensive resource for researchers. The elucidated spectral features, including the characteristic chemical shifts and coupling patterns, provide a reliable benchmark for the structural verification and quality assessment of this important heterocyclic building block. Adherence to the detailed methodologies will ensure the reliable synthesis and characterization of this compound, facilitating its application in drug discovery and development.
References
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Iodo-1-methyl-1H-imidazole
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-iodo-1-methyl-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation for the full characterization of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The imidazole moiety is a common feature in many biologically active molecules, and the introduction of an iodine atom at the C2 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for confirming the identity, purity, and electronic environment of this compound. This guide will walk through the critical aspects of analyzing its ¹³C NMR spectrum, from first principles to practical application.
Theoretical Principles and Predictive Analysis
The ¹³C NMR spectrum of this compound is governed by a combination of electronic effects from the substituents on the imidazole ring. A thorough understanding of these effects allows for a predictive assignment of the chemical shifts.
The Parent Scaffold: 1-Methylimidazole
To appreciate the influence of the iodo-substituent, we first consider the ¹³C NMR spectrum of the parent compound, 1-methylimidazole.[1][2][3][4][5] The reported chemical shifts provide a baseline for our analysis.
The Impact of Iodine: The Heavy Atom Effect
The introduction of an iodine atom at the C2 position dramatically influences the chemical shift of the directly attached carbon. This is primarily due to the "heavy atom effect," a relativistic phenomenon that significantly alters the shielding of the nucleus.[6][7] This effect, also known as the spin-orbit heavy-atom on the light-atom (SO-HALA) effect, can lead to a substantial upfield or downfield shift of the C2 carbon.[6][7][8] In the case of iodo-substituted carbons, this typically results in a pronounced upfield shift (shielding). For instance, the chemical shift of the carbon attached to iodine in iodoethane is significantly shielded.[9]
Predicted Chemical Shifts
Based on the principles outlined above, we can predict the approximate chemical shifts for the four unique carbon atoms in this compound.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C2 | 90 - 110 | The C2 carbon is directly bonded to the iodine atom and is expected to experience a strong shielding effect (upfield shift) due to the heavy atom effect.[6][7][8][9] |
| C4 | 125 - 130 | The chemical shift of C4 is expected to be similar to that in 1-methylimidazole, with minor influences from the C2-substituent.[10] |
| C5 | 120 - 125 | Similar to C4, the C5 chemical shift should be comparable to that of 1-methylimidazole.[10] |
| N-CH₃ | 30 - 35 | The N-methyl carbon's chemical shift is generally consistent across various 1-methylimidazole derivatives. |
Experimental Protocol for ¹³C NMR Acquisition
The following section details a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for imidazole derivatives.[11][12] The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard, with its ¹³C signal set to 0.0 ppm.[9]
Spectrometer Setup and Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment. |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Ensures good resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | Improves signal-to-noise ratio, which can be important for quaternary carbons. |
| Spectral Width (SW) | ~250 ppm | Covers the expected range of ¹³C chemical shifts.[13] |
| Temperature | 298 K | Standard room temperature acquisition. |
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Data Interpretation and Validation
A successfully acquired spectrum should display four distinct signals corresponding to the four unique carbon environments in the molecule. The interpretation should align with the predicted chemical shifts. For validation, computational methods can be employed.
Computational Prediction with DFT
Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts with high accuracy.[11] By employing a suitable functional and basis set, a theoretical spectrum can be generated and compared with the experimental data to confirm assignments.
Molecular Structure
Caption: Structure of this compound.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful diagnostic tool for its structural confirmation. The key feature of its spectrum is the significant upfield shift of the C2 carbon, a direct consequence of the heavy atom effect of iodine. By following the detailed experimental protocol and leveraging predictive models, researchers can confidently acquire and interpret the ¹³C NMR data for this versatile compound, ensuring the integrity of their synthetic and developmental endeavors.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 2. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Analytical Blueprint: A Deep Dive into the Mass Spectrometry of 2-iodo-1-methyl-1H-imidazole
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast arsenal of analytical techniques, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information. This guide offers an in-depth technical exploration of the mass spectrometric behavior of 2-iodo-1-methyl-1H-imidazole, a substituted imidazole of interest in various research and development domains. While a publicly available, definitive mass spectrum for this specific compound is not readily accessible, this document synthesizes foundational principles of mass spectrometry with data from analogous structures to provide a robust predictive analysis of its fragmentation patterns and a guide to its characterization.
Foundational Principles: Ionization and Fragmentation of Substituted Imidazoles
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique significantly influences the resulting mass spectrum, dictating whether the primary observation is the intact molecular ion or a rich tapestry of fragment ions.
Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation. For substituted imidazoles, EI mass spectra are often characterized by a visible molecular ion peak, though its intensity can vary.[1][2] The fragmentation pathways are typically driven by the stability of the resulting ions and neutral losses.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for generating intact protonated molecules, denoted as [M+H]⁺. This is especially valuable for confirming the molecular weight of a compound.[3][4] Subsequent fragmentation can be induced in the gas phase through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), providing controlled structural analysis.
The imidazole ring itself is a relatively stable aromatic system. However, under ionization, it can undergo characteristic fragmentation, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[2][5] The nature and position of substituents play a crucial role in directing the fragmentation pathways.
Predicted Mass Spectrum and Fragmentation Pathway of this compound
The structure of this compound incorporates several key features that will dictate its mass spectrometric behavior: the imidazole core, a methyl group on one nitrogen, and an iodine atom at the 2-position.
Molecular Ion: The nominal molecular weight of this compound (C₄H₅IN₂) is 208 g/mol . A key characteristic to anticipate in the mass spectrum is the isotopic signature of iodine. Iodine is monoisotopic, with a mass of approximately 127 amu.[6] Its presence will be definitively marked by a peak at m/z 127 corresponding to the I⁺ ion, and any iodine-containing fragments will reflect this mass.
A proposed fragmentation pathway under Electron Ionization (EI) is depicted below. This pathway is inferred from the known fragmentation of substituted imidazoles and iodo-containing organic compounds.[1][7][8]
Caption: Proposed EI fragmentation of this compound.
Key Predicted Fragments:
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 208 | [C₄H₅IN₂]⁺˙ (Molecular Ion) | Initial ionization of the parent molecule. |
| 207 | [C₄H₄IN₂]⁺ | Loss of a hydrogen radical (H•) from the molecular ion. |
| 127 | [I]⁺ | Cleavage of the C-I bond, a characteristic peak for iodo-compounds.[7][8] |
| 81 | [C₄H₅N₂]⁺ | Loss of an iodine radical (I•) from the molecular ion. |
| 67 | [C₃H₃N₂]⁺ | Subsequent loss of a methylene radical (•CH₂) from the [C₄H₅N₂]⁺ fragment. |
| 52 | [C₃H₂N]⁺ | Loss of hydrogen cyanide (HCN) from the [C₄H₅N₂]⁺ fragment, a common pathway for imidazoles.[2][5] |
Experimental Workflow: A Practical Approach
For the definitive analysis of this compound, a combination of chromatographic separation and mass spectrometric detection is recommended.
Sample Preparation and Chromatography
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration and sensitivity assessment.
-
Chromatographic Separation (LC-MS):
-
Column: A C18 reversed-phase column is a suitable starting point for separating the analyte from potential impurities.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid aids in protonation for positive-ion ESI.
-
Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Caption: A typical LC-MS workflow for the analysis.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-300 to detect the molecular ion and key fragments.
-
Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the protonated molecule ([M+H]⁺ at m/z 209). This will induce fragmentation and allow for comparison with the predicted fragmentation pathway.
Data Interpretation and Validation
The trustworthiness of the analysis relies on a self-validating system of checks:
-
Molecular Ion Confirmation: The presence of a peak at m/z 209 in ESI+ mode, corresponding to [M+H]⁺, provides strong evidence for the molecular weight. High-resolution mass spectrometry can further confirm the elemental composition.
-
Isotopic Pattern: While iodine itself is monoisotopic, the presence of a ¹³C isotope will result in a small M+1 peak with an intensity of approximately 4.4% of the monoisotopic peak.
-
Fragmentation Consistency: The fragments observed in the MS/MS spectrum should align with the predicted fragmentation pathways for substituted imidazoles and iodo-compounds. The presence of the m/z 127 ion is a particularly strong indicator.
-
Reference Spectra: When available, comparison with a library or reference spectrum of an authentic standard is the gold standard for identification. The SpectraBase entry for the analogous 2-iodo-1-phenyl-1H-imidazole can serve as a useful, albeit not definitive, point of comparison.[9]
Conclusion
The mass spectrometric analysis of this compound, while not documented with a publicly available reference spectrum, can be approached with a high degree of confidence through the application of fundamental principles and comparative analysis. By employing a systematic workflow encompassing appropriate sample preparation, chromatographic separation, and a combination of full scan and tandem mass spectrometry, researchers can reliably identify and characterize this molecule. The predicted fragmentation pattern, characterized by the loss of iodine and the cleavage of the imidazole ring, provides a clear roadmap for data interpretation. This guide serves as a foundational resource for scientists and professionals in drug development, enabling the robust analytical characterization of this and other novel substituted imidazoles.
References
- 1. scilit.com [scilit.com]
- 2. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. dev.spectrabase.com [dev.spectrabase.com]
reactivity of 2-iodo-1-methyl-1H-imidazole
An In-depth Technical Guide to the Reactivity of 2-Iodo-1-methyl-1H-imidazole
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic architecture, characterized by a reactive carbon-iodine bond at the electron-deficient C2 position, renders it an exceptionally versatile substrate for a host of transformations. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions and halogen-metal exchange. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer insights grounded in mechanistic principles to empower researchers, scientists, and drug development professionals in leveraging this potent synthon for the construction of complex molecular architectures.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its unique properties: it is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, and it can coordinate to metal ions, a key feature in many enzymatic active sites.[2][3] The ability to functionalize the imidazole core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[4]
This compound (Molecular Formula: C₄H₅IN₂, Molecular Weight: 208.00 g/mol ) is a particularly valuable derivative.[5][6] The methyl group at the N1 position prevents complications from the acidic N-H proton, such as catalyst inhibition or competing side reactions, which can be a challenge with unprotected imidazoles.[7] The iodine atom at the C2 position is the key to its synthetic utility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for transformations to occur under milder conditions compared to the analogous bromo or chloro derivatives.[7][8] This guide will illuminate the pathways to harness this reactivity.
Synthesis of this compound
The most direct and reliable synthesis of this compound involves a regioselective lithiation at the C2 position followed by quenching with an iodine source. The C2 proton of N-alkyl imidazoles is the most acidic due to the inductive effect of the adjacent nitrogen atoms, making its deprotonation highly specific.
Workflow for Synthesis
References
Navigating the Stability of 2-Iodo-1-methyl-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Stability in Drug Discovery
In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its potential as a therapeutic agent. It dictates not only the feasibility of its synthesis and formulation but also its safety and efficacy profile. 2-Iodo-1-methyl-1H-imidazole, a key heterocyclic building block, is increasingly utilized in the synthesis of novel bioactive compounds, including those with potential antimicrobial and anticancer properties.[1] The presence of the iodo-substituent at the 2-position imparts unique reactivity, making it a valuable synthon for carbon-carbon and carbon-heteroatom bond formation. However, this reactivity also raises critical questions about its stability. This guide provides a comprehensive technical overview of the stability of this compound, offering insights into its degradation pathways, recommended handling protocols, and the analytical methodologies required for its assessment.
Physicochemical Properties and Intrinsic Stability
This compound (C₄H₅IN₂) is a solid at room temperature with a molecular weight of approximately 208.00 g/mol .[1][2] Its core structure consists of a five-membered aromatic imidazole ring, substituted with a methyl group at the N1 position and an iodine atom at the C2 position.
The stability of halogenated heterocyclic compounds is fundamentally linked to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies for carbon-halogen bonds follow the trend C-Cl > C-Br > C-I. This suggests that the Carbon-Iodine bond in this compound is the most labile among its chlorinated and brominated analogs, making it theoretically more susceptible to thermal and photolytic degradation.
Table 1: Predicted Relative Stability of 2-Halo-1-methyl-1H-imidazoles
| Stability Parameter | Predicted Order of Stability | Rationale |
| Thermal Stability | 2-Chloro-1-methyl-1H-imidazole > 2-Bromo-1-methyl-1H-imidazole > this compound | Based on the inverse relationship between C-X bond strength and thermal lability. The weaker C-I bond is expected to be the most susceptible to thermal cleavage. |
| Photostability | 2-Chloro-1-methyl-1H-imidazole > 2-Bromo-1-methyl-1H-imidazole > this compound | The absorption of UV-Vis light can lead to homolytic cleavage of the C-X bond. The energy required for this process is lowest for the C-I bond, making the iodo-derivative likely the most photosensitive. |
| Hydrolytic Stability | Generally similar across the series | The imidazole ring itself is relatively stable to hydrolysis. While the C-X bond can be susceptible to nucleophilic attack, the overall stability will be influenced by the specific pH conditions. |
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4][5] While specific forced degradation studies on this compound are not extensively reported in the public domain, a comprehensive stability assessment would involve the following stress conditions:
-
Hydrolytic Degradation: Exposure to acidic and basic conditions.
-
Oxidative Degradation: Treatment with an oxidizing agent, typically hydrogen peroxide.
-
Thermal Degradation: Exposure to elevated temperatures.
-
Photolytic Degradation: Exposure to light, including UV and visible radiation.
The goal of these studies is to induce a target degradation of 5-20% to allow for the identification and characterization of degradation products.[4]
Potential Degradation Pathways
Based on the chemical structure of this compound and general principles of organic chemistry, several degradation pathways can be postulated.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH, the C-I bond is susceptible to nucleophilic substitution.
-
Acidic Conditions: Protonation of the imidazole ring could potentially activate the C2 position towards nucleophilic attack by water, although the electron-withdrawing nature of the protonated ring might also destabilize the transition state.
-
Basic Conditions: Direct nucleophilic substitution of the iodide by a hydroxide ion is a plausible pathway, leading to the formation of 1-methyl-1H-imidazol-2(3H)-one.
Oxidative Degradation
The imidazole ring is known to be susceptible to oxidation.[6][7] The presence of an iodine atom may influence the reactivity. Potential oxidative degradation could lead to ring-opened products or the formation of N-oxides.
Thermal Degradation
At elevated temperatures, homolytic cleavage of the C-I bond is a likely degradation pathway, which could initiate radical chain reactions leading to a complex mixture of degradation products.
Photodegradation
The C-I bond is known to be photosensitive. Exposure to UV light can induce homolytic cleavage, forming a radical intermediate. This radical can then undergo various reactions, such as hydrogen abstraction from the solvent or reaction with oxygen, leading to a variety of degradation products.
Recommended Handling and Storage Protocols
Given the potential sensitivity of this compound, stringent handling and storage procedures are essential to maintain its integrity.
-
Storage Conditions: The compound should be stored in a cool, dry, and dark place.[8] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[8] Refrigeration (2-8 °C) is advisable for long-term storage.
-
Handling: Use in a well-ventilated area.[9] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Limit exposure to light, especially UV light.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized based on the specific analytical instrumentation and objectives of the study.
Protocol for Hydrolytic Stability Testing
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Oxidative Stability Testing
-
Sample Preparation: Prepare a stock solution as described above.
-
Stress Conditions: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature and collect samples at various time points.
-
Analysis: Analyze the samples by HPLC.
Protocol for Thermal Stability Testing (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Incubation: Store the vial in an oven at a controlled elevated temperature (e.g., 80°C).
-
Sampling: At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Protocol for Photostability Testing
-
Sample Preparation: Prepare solutions and solid samples of this compound.
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Analytical Methodologies for Stability Indicating Assays
A robust stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the accurate quantification of the API's purity and the detection of any impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[10] A reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is a good starting point for method development.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and structural elucidation of degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural confirmation of isolated degradation products.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry, but its inherent reactivity necessitates a thorough understanding of its stability. While direct experimental data on its forced degradation is limited, established chemical principles suggest that the C-I bond is the most likely point of lability, particularly under thermal and photolytic stress. The imidazole ring itself may be susceptible to oxidative and pH-dependent degradation.
For researchers and drug development professionals, it is imperative to conduct comprehensive stability studies on any novel compound derived from this compound. The protocols and potential degradation pathways outlined in this guide provide a robust framework for such investigations. Future work should focus on detailed mechanistic studies to definitively identify the degradation products and quantify the degradation kinetics of this compound under various stress conditions. This knowledge will be instrumental in the development of stable, safe, and effective pharmaceuticals.
References
- 1. Mechanism of action of iodothyronine-5'-deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
2-iodo-1-methyl-1H-imidazole safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-iodo-1-methyl-1H-imidazole
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for this compound (CAS No: 37067-95-1), a key heterocyclic building block in modern chemical synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on mitigating the risks associated with this reactive compound. The protocols and insights herein are grounded in established safety principles to ensure a self-validating system of laboratory practice.
Compound Identification and Strategic Importance
This compound is an aromatic heterocyclic compound valued as a synthetic intermediate.[1][2] Its structure, featuring an imidazole ring with an iodine atom at the 2-position and a methyl group at the 1-position, imparts unique reactivity. The carbon-iodine bond is a key functional handle; the iodine atom acts as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, making this compound instrumental in the construction of complex pharmaceutical agents, including potential antibacterial and antiviral drugs.[1][2]
Caption: Chemical Structure of this compound.
Physicochemical Properties
Understanding the physical characteristics of a compound is the first step in a robust risk assessment. The properties of this compound dictate its behavior under laboratory conditions and inform appropriate storage and handling decisions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅IN₂ | [2][3] |
| Molecular Weight | 208.00 g/mol | [3] |
| CAS Number | 37067-95-1 | [3] |
| Appearance | Off-white to light brown solid | [4][5] |
| Melting Point | 87 °C | [4][5] |
| Boiling Point | 120-122 °C @ 45 mmHg | [4][5] |
| Density (Predicted) | 2.07 ± 0.1 g/cm³ | [4][5] |
| Solubility | Low in water; Soluble in ethanol, chloroform, dichloromethane, DMSO | [1][4] |
| Stability | Light sensitive; Unstable with strong bases or oxidizing agents | [1][4] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Its primary risks are acute toxicity upon ingestion and severe irritation or damage to skin, eyes, and the respiratory system.[3][6]
-
Signal Word: Danger [6]
Caption: GHS Pictograms for this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][6] (Note: Multiple sources confirm significant eye hazards, with some classifying it as causing irreversible damage).
Toxicological Profile: A Mechanistic View
The toxicity of this compound stems from its chemical properties. As a reactive heterocyclic compound, it can interact with biological macromolecules, leading to irritation and cellular damage.
-
Acute Oral Toxicity (Category 4): If ingested, the compound is considered harmful.[3] The mechanism likely involves irritation of the gastrointestinal tract and potential systemic absorption.
-
Skin and Eye Irritation (Category 2 & 1/2): Direct contact with the skin causes irritation.[3][6] The hazard to the eyes is more severe, with a high risk of serious, potentially irreversible damage.[6] This is characteristic of compounds that can disrupt cell membranes and proteins in sensitive tissues like the cornea.
-
Respiratory Irritation (Category 3): Inhalation of the dust can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[3][6] This is a common hazard for fine chemical powders and underscores the need for handling in a well-ventilated area or fume hood.
Experimental Protocols: Safe Handling and Storage
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls & Work Environment
-
Primary Handling: All weighing and transfers of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[8]
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. For operations with a higher risk of splashing, a full-face shield is required in addition to goggles.[3][8]
-
Skin Protection:
-
Respiratory Protection: If handling large quantities or if a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[8]
Safe Handling Workflow
The following workflow is mandatory for all procedures involving this compound.
Caption: Mandatory workflow for handling this compound.
Storage Protocol
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Inert Atmosphere: For long-term stability, store under an inert gas like argon or nitrogen at 2–8 °C.[4][5]
-
Light Protection: The compound is light-sensitive; store in an opaque or amber container.[4][5]
-
Container: Keep the container tightly closed to prevent moisture contamination and sublimation.[3]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs or persists, get medical advice.[3]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[3]
Accidental Release Measures
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing full PPE, sweep up the spilled solid material. Avoid generating dust.[3][7]
-
Collect: Place the material into a suitable, sealed, and labeled container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor.
Stability and Reactivity
-
Reactivity: The C-I bond is susceptible to cleavage. The compound can undergo nucleophilic substitution reactions.[1]
-
Conditions to Avoid: Exposure to light, heat, strong bases, and strong oxidizing agents.[1][4]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Procedure: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Do not release into the environment.[3][8]
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 2. Buy this compound | 37067-95-1 [smolecule.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chembk.com [chembk.com]
- 5. 37067-95-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Discovery of Iodinated Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing therapeutic agents.[2] The introduction of an iodine atom to the imidazole ring, a process known as iodination, further enhances its chemical diversity and biological activity. Iodinated imidazoles serve as crucial intermediates in the synthesis of complex molecules, primarily through cross-coupling reactions, and exhibit a wide range of pharmacological effects, including anticancer, antifungal, and enzyme-inhibiting properties.[3] This technical guide provides a comprehensive overview of the discovery of iodinated imidazole derivatives, from their synthesis to their biological evaluation and mechanism of action.
The Strategic Advantage of Iodination in Imidazole Chemistry
The incorporation of an iodine atom onto the imidazole ring is a strategic move in drug design for several reasons. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This reactivity allows for the facile introduction of a wide array of substituents, enabling the rapid generation of diverse compound libraries for biological screening.
Furthermore, the iodine atom itself can significantly influence the pharmacological properties of the molecule. Its large size and high polarizability can lead to enhanced binding affinity with biological targets through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.[3] The lipophilicity of a molecule is also increased upon iodination, which can improve its membrane permeability and overall pharmacokinetic profile.
Synthetic Pathways to Iodinated Imidazoles
The synthesis of iodinated imidazoles is primarily achieved through electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich imidazole ring. The choice of iodinating agent and reaction conditions is crucial for controlling the regioselectivity and yield of the reaction.
Classical Iodination Methods
One of the most common and cost-effective methods for iodinating imidazole is the use of elemental iodine (I₂) in the presence of a base, such as sodium hydroxide (NaOH).[3] The base deprotonates the imidazole ring, increasing its nucleophilicity and facilitating the attack on the iodine molecule.
Experimental Protocol: Iodination of Imidazole using Elemental Iodine and Sodium Hydroxide [3]
-
Preparation of Imidazole Solution: Dissolve imidazole (1 equivalent) and sodium hydroxide (1 equivalent) in deionized water and cool to room temperature.
-
Preparation of Iodine Solution: In a separate flask, prepare a solution of sodium iodide (NaI) and iodine (I₂) in deionized water. The NaI is used to increase the solubility of I₂ in water.
-
Reaction: Cool the imidazole solution to 0°C in an ice bath. Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.
-
Neutralization and Precipitation: Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid. This will cause the product, 4(5)-iodoimidazole, to precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane.
Another widely used reagent is N-Iodosuccinimide (NIS), which is a milder and often more selective iodinating agent than elemental iodine.[3] Reactions with NIS are typically carried out in an organic solvent like acetonitrile.
Experimental Protocol: Iodination of Imidazole using N-Iodosuccinimide (NIS) [3]
-
Reaction Setup: In a round-bottom flask, dissolve the imidazole substrate (1 equivalent) in acetonitrile.
-
Addition of NIS: Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
An In-Depth Technical Guide to the Electrophilic Iodination of 1-Methylimidazole
Introduction
1-Methylimidazole is an aromatic heterocyclic organic compound that serves as a fundamental building block in a vast array of chemical applications.[1][2] Its utility ranges from use as a specialty solvent and base to being a critical precursor for the synthesis of ionic liquids.[1][3] The introduction of an iodine atom onto the 1-methylimidazole scaffold dramatically enhances its synthetic value, yielding intermediates that are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5] Iodinated imidazoles are particularly prized for their ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Heck cross-couplings, thereby providing a gateway to complex molecular architectures. Furthermore, the inherent biological activity of imidazole derivatives is often modulated or enhanced by halogenation, making these compounds staples in medicinal chemistry and drug discovery.[5]
This technical guide provides a comprehensive exploration of the electrophilic iodination of 1-methylimidazole. Moving beyond simple procedural descriptions, we will delve into the mechanistic underpinnings of the reaction, evaluate the strategic selection of iodinating agents, and provide detailed, field-proven protocols for the controlled synthesis of specific isomers. The content herein is curated for researchers, scientists, and drug development professionals seeking to master this essential transformation.
Mechanistic Principles: The Electrophilic Substitution of 1-Methylimidazole
The 1-methylimidazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). The two nitrogen atoms within the ring play distinct roles: the N-1 nitrogen, bearing the methyl group, is pyrrole-like and contributes its lone pair to the aromatic π-system, while the N-3 nitrogen is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring. This electronic configuration results in a significant surplus of π-electron density at the carbon positions, activating them towards attack by electrophiles.
Regioselectivity and Reactivity
The inherent reactivity of the carbon atoms in the 1-methylimidazole ring towards electrophiles generally follows the order C5 > C4 > C2.[6] The C2 position, situated between the two nitrogen atoms, is the most electron-deficient carbon and possesses the most acidic proton, making it susceptible to deprotonation but generally less reactive towards electrophiles compared to C4 and C5. The C4 and C5 positions are more electron-rich and are the typical sites for initial electrophilic attack.
The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate dictates the preferred position of attack. Attack at C5 leads to a more stable intermediate where the positive charge can be delocalized over both nitrogen atoms without placing an adjacent positive charge on the electron-withdrawing iminium nitrogen.
Caption: General mechanism of electrophilic iodination on 1-methylimidazole.
A Comparative Analysis of Iodination Methodologies
The choice of iodinating agent and reaction conditions is paramount for controlling the outcome of the reaction, particularly with respect to regioselectivity and the degree of iodination (mono- vs. poly-iodination). Here, we evaluate the most common and effective systems.
Method A: Molecular Iodine (I₂) with Base
This classical approach utilizes elemental iodine, often in the presence of a base like sodium hydroxide or sodium carbonate.[7][8] The primary function of the base is to neutralize the hydrogen iodide (HI) byproduct, driving the equilibrium towards the products. Under strongly basic conditions, the imidazole ring can be deprotonated to form the highly nucleophilic imidazolate anion, which reacts rapidly and often unselectively with iodine.[6]
Causality: While economically viable, this method's primary drawback is its frequent lack of selectivity. The high reactivity of the imidazolate anion can easily lead to a mixture of mono-, di-, and even tri-iodinated products, complicating purification and reducing the yield of the desired isomer.[6] Careful control of stoichiometry, temperature, and reaction time is essential to achieve a semblance of selectivity.
Method B: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent that offers a milder and more controlled alternative to molecular iodine.[9][10][11] It is a crystalline, easy-to-handle solid, and the succinimide byproduct is generally easy to remove during workup. Reactions are typically performed in aprotic solvents such as acetonitrile (ACN) or dichloromethane (DCM).
Causality and Strategic Enhancement: The electrophilicity of NIS can be significantly enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[9][12][13] The acid protonates the succinimide nitrogen, increasing the polarization of the N-I bond and generating a more potent "I⁺" source. This NIS/acid system provides excellent yields of mono-iodinated products and offers superior regiocontrol compared to the I₂/base method, typically favoring substitution at the C5 position.
Method C: Other Reagents
Other powerful iodinating agents include 1,3-diiodo-5,5-dimethylhydantoin (DIH) and iodine monochloride (ICl).[5][6][13] DIH is highly efficient but its cost can be prohibitive for large-scale syntheses.[6] ICl is very reactive but is also corrosive, toxic, and can lead to undesired side reactions.[7] For most applications on activated heterocycles like 1-methylimidazole, NIS provides the optimal balance of reactivity, selectivity, and operational simplicity.
Data Summary: Comparison of Iodination Methods
| Method | Iodinating Agent | Typical Conditions | Key Advantages | Key Disadvantages |
| A | Molecular Iodine (I₂) | Base (NaOH, Na₂CO₃), H₂O or EtOH | Low cost, readily available reagents | Poor selectivity, often yields mixtures |
| B | N-Iodosuccinimide (NIS) | ACN or DCM, optional acid catalyst (TFA) | High selectivity, mild conditions, easy workup | Higher cost than I₂ |
| C | DIH / ICl | Aprotic solvents | High reactivity (DIH) | High cost (DIH), toxicity/corrosivity (ICl) |
Experimental Protocols & Workflow
The protocols described below are self-validating systems designed for reproducibility and scalability. Adherence to the described stoichiometry and conditions is critical for achieving the desired outcome.
Caption: Standard experimental workflow for electrophilic iodination.
Protocol 1: Selective Mono-iodination using NIS (Synthesis of 4(5)-Iodo-1-methylimidazole)
This protocol is optimized for the selective synthesis of the mono-iodinated product, which is typically a mixture of 4- and 5-iodo isomers, with the 5-iodo isomer often predominating.
-
Materials:
-
1-Methylimidazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)[11]
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methylimidazole (1.0 eq).
-
Dissolve the substrate in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction to completion using TLC (e.g., 10% MeOH in DCM).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine/NIS), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the desired 4(5)-iodo-1-methylimidazole.
-
Protocol 2: Synthesis of 2-Iodo-1-methylimidazole via Halogen-Metal Exchange
Direct electrophilic iodination at the C2 position is challenging due to its lower reactivity compared to C4/C5. The most reliable and field-proven method involves deprotonation at C2 with a strong organolithium base, followed by quenching the resulting anion with an iodine source.
-
Materials:
-
1-Methylimidazole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq), 2.5 M in hexanes
-
Iodine (I₂) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 1-methylimidazole (1.0 eq) to the cold THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed. Stir the solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the cold lithiated imidazole solution.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-iodo-1-methylimidazole.[5][14]
-
Product Characterization
Confirmation of the product's identity and regiochemistry is crucial. The following data are characteristic of the primary iodinated isomers.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key ¹H NMR Signals (approx.) |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | -6 | 7.5 (s, 1H, C2-H), 7.0 (s, 1H), 6.8 (s, 1H), 3.6 (s, 3H, N-CH₃) |
| 2-Iodo-1-methylimidazole | C₄H₅IN₂ | 208.00 | 87 | 7.1 (d, 1H), 6.9 (d, 1H), 3.6 (s, 3H, N-CH₃)[14] |
| 4-Iodo-1-methylimidazole | C₄H₅IN₂ | 208.00 | (Oil) | 7.5 (s, 1H, C2-H), 7.1 (s, 1H, C5-H), 3.6 (s, 3H, N-CH₃)[15] |
| 5-Iodo-1-methylimidazole | C₄H₅IN₂ | 208.00 | 105-109 | 7.6 (s, 1H, C2-H), 7.2 (s, 1H, C4-H), 3.6 (s, 3H, N-CH₃)[16] |
Conclusion and Outlook
The electrophilic iodination of 1-methylimidazole is a cornerstone reaction for accessing a versatile class of synthetic intermediates. While classical methods using molecular iodine have their place, modern approaches utilizing reagents like N-iodosuccinimide, particularly in conjunction with an acid catalyst, offer far superior control over selectivity and yield. For isomers that are inaccessible through direct electrophilic attack, such as 2-iodo-1-methylimidazole, ortho-directed metalation strategies provide a robust and reliable alternative.
The iodinated 1-methylimidazoles produced via these methods are not merely endpoints but are springboards for further molecular diversification. Their utility in palladium-catalyzed cross-coupling reactions opens up limitless possibilities for the construction of complex molecules, ensuring their continued relevance in the fields of medicinal chemistry, materials science, and beyond.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-iodo-1-methyl-1H-imidazole | 37067-95-1 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 8. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 14. This compound CAS#: 37067-95-1 [amp.chemicalbook.com]
- 15. 4-Iodo-1-methyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 16. 5-Iodo-1-methylimidazole 97% | Sigma-Aldrich [sigmaaldrich.com]
regioselective synthesis of substituted imidazoles
An In-Depth Technical Guide to the Regioselective Synthesis of Substituted Imidazoles
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] The precise control over the substitution pattern on the imidazole ring—regioselectivity—is paramount, as even minor positional changes of functional groups can profoundly alter a molecule's pharmacological profile. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for achieving . We move beyond simple procedural lists to dissect the causality behind experimental choices, from classical cyclization reactions to modern metal-catalyzed C-H functionalization. Each section is grounded in authoritative literature, featuring detailed mechanistic diagrams, comparative data tables, and field-proven experimental protocols to ensure scientific integrity and practical applicability.
The Strategic Imperative of Regiocontrol in Imidazole Synthesis
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug design. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for metal coordination make it a versatile component in molecules targeting a vast array of biological pathways.[2] Consequently, imidazole derivatives are found in antifungal agents (ketoconazole), antibiotics (metronidazole), and antihypertensives (losartan).[2]
However, the synthesis of asymmetrically substituted imidazoles presents a significant challenge: controlling the placement of substituents at the desired positions (N-1, C-2, C-4, and C-5). A lack of regiocontrol leads to isomeric mixtures that are often difficult and costly to separate, hindering the drug discovery pipeline. The development of robust, regioselective synthetic methodologies is therefore not merely an academic exercise but a critical enabler for the efficient development of novel therapeutics. This guide will illuminate the chemical principles and practical techniques that empower chemists to navigate this challenge.
Foundational Strategies: Regiocontrolled Ring Construction
The most traditional approach to regioselectivity involves constructing the imidazole ring from acyclic precursors in a way that predetermines the final substitution pattern.
The Debus-Radziszewski Synthesis
First reported in the 19th century, this multicomponent reaction combines a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole core.[3][4][5] While effective for symmetrical dicarbonyls, its utility diminishes with unsymmetrical substrates, which often yield a mixture of regioisomers.[6]
Causality of Regioselectivity: The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde.[3][4] With an unsymmetrical dicarbonyl, two different diimine intermediates can form, leading to two potential products.
Modern Enhancements: Control can be improved by modulating reaction conditions. The use of microwave irradiation can enhance yields and sometimes influence the isomeric ratio.[6] Furthermore, specific Lewis and Brønsted acid catalysts have been shown to favor the formation of one regioisomer over the other, though outcomes are highly substrate-dependent.[6]
Diagram: General Mechanism of the Debus-Radziszewski Synthesis
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Sonogashira Coupling of 2-Iodo-1-methyl-1H-imidazole for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of 2-Alkynyl-1-methyl-1H-imidazoles
The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3]
This guide focuses on a highly relevant substrate class: the coupling of 2-iodo-1-methyl-1H-imidazole. The resulting 2-alkynyl-imidazole motifs are privileged scaffolds in medicinal chemistry and drug development. Their rigid, linear geometry and electron-rich nature make them valuable components in designing enzyme inhibitors, receptor agonists, and novel therapeutic agents.[4][5] The high reactivity of the carbon-iodine bond makes 2-iodo-imidazoles excellent substrates, often permitting efficient coupling at ambient temperatures.[6][7]
This document serves as a comprehensive technical guide for researchers, providing an in-depth look at the reaction mechanism, a field-tested experimental protocol, and a robust troubleshooting framework to ensure successful and reproducible outcomes.
Reaction Principle and Catalytic Cycle
The Sonogashira coupling proceeds through a synergistic dual catalytic cycle involving palladium and copper.[7] While copper-free variants exist to mitigate side reactions, the classical Pd/Cu co-catalyzed system remains highly effective and widely used for its rapid reaction rates.[1][6]
The mechanism can be dissected into two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound, forming a Pd(II) complex.[7] This is typically the rate-determining step for less reactive halides, but is facile with iodides.[6]
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, which then coordinates with the copper to form a highly reactive copper(I) acetylide intermediate.[7][8]
-
Transmetalation & Reductive Elimination: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex.[7] The resulting diorganopalladium(II) species is unstable and rapidly undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the 2-alkynyl-1-methyl-1H-imidazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Guide to Reaction Parameter Optimization
The success of the Sonogashira coupling hinges on the judicious selection of catalysts, base, and solvent. For the coupling of this compound, the high reactivity of the C-I bond provides a significant advantage.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Aryl Halide | This compound | The C-I bond is the most reactive in the halide series (I > OTf > Br >> Cl), facilitating oxidative addition and often allowing for room temperature reactions.[6][9] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(PPh₃)₄ (3-5 mol%) | Both are commercially available, stable, and highly effective. Pd(PPh₃)₂Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | CuI is essential for activating the terminal alkyne.[1] Use a fresh bottle, as it can degrade over time. In cases of significant alkyne homocoupling (Glaser coupling), copper-free conditions may be explored, though this often requires specialized ligands and higher temperatures.[6] |
| Base | Triethylamine (Et₃N)Diisopropylamine (DIPEA) | An amine base is required to deprotonate the alkyne and to neutralize the HI byproduct formed during the reaction.[6][10] Typically used in excess (2-3 equivalents) and can sometimes serve as the solvent.[9] |
| Solvent | Tetrahydrofuran (THF)TolueneN,N-Dimethylformamide (DMF) | The solvent must be anhydrous and rigorously degassed . Oxygen can cause catalyst decomposition (formation of palladium black) and promote unwanted alkyne homocoupling.[6][11] THF is a common choice for room temperature reactions. DMF may be required for less soluble substrates. |
| Temperature | Room Temperature (20-25 °C) | Due to the high reactivity of the iodo-imidazole, heating is often unnecessary and can increase side product formation. The reaction should be monitored, and gentle heating (40-60 °C) can be applied if the reaction is sluggish.[6][7] |
Detailed Experimental Protocol: Synthesis of 1-methyl-2-(phenylethynyl)-1H-imidazole
This protocol describes a general procedure for a representative coupling on a 1.0 mmol scale.
Materials & Equipment:
-
This compound (1.0 mmol, 222 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)
-
Triethylamine [Et₃N] (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous, degassed Tetrahydrofuran (THF), 10 mL
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard glassware for work-up and column chromatography
-
Silica gel for chromatography
Caption: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (222 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Rationale: Anhydrous and anaerobic conditions are critical to prevent catalyst degradation and side reactions like the Glaser homocoupling.[6]
-
-
Reagent Addition:
-
Using a syringe, add anhydrous, degassed THF (10 mL) followed by triethylamine (420 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes.
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe over 1 minute. The solution may change color from a light suspension to a darker, clearer solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 30-60 minutes, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the this compound spot indicates reaction completion. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent (2 x 10 mL).[9]
-
Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (20 mL) to remove copper salts, and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure 1-methyl-2-(phenylethynyl)-1H-imidazole.
-
Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses the most common challenges.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Palladium Catalyst.2. Poor Quality CuI.3. Insufficiently degassed solvent/atmosphere.4. Impure starting materials. | 1. Use a fresh bottle of catalyst or a different batch. Ensure Pd(II) precatalysts can be reduced in situ.[6]2. Use a fresh bottle of CuI (should be off-white/tan, not green/brown).3. Degas the solvent thoroughly (freeze-pump-thaw or sparging with argon for 30 min). Ensure all glassware is dry and the inert atmosphere is maintained.[6]4. Purify starting materials if their quality is suspect. |
| Formation of Black Precipitate (Palladium Black) | 1. Presence of oxygen.2. Reaction temperature is too high.3. Inappropriate solvent choice. | 1. Improve degassing procedures and ensure a leak-free setup.[6]2. Run the reaction at room temperature first. Only apply heat if necessary.3. Some solvents, like THF, can anecdotally promote Pd black formation under certain conditions.[6] Consider switching to Toluene or DMF. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper co-catalyst.3. Reaction is sluggish, allowing side reaction to dominate. | 1. Rigorously exclude oxygen from the reaction.[6]2. Reduce the loading of CuI. If the problem persists, switch to a copper-free Sonogashira protocol.[6]3. For slow reactions, consider slow addition of the alkyne to keep its instantaneous concentration low.[12] |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Base is consumed or is not strong enough. | 1. Add a second small portion of the palladium catalyst.2. Add an additional equivalent of the amine base. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent-Specific:
-
Palladium Catalysts: Toxic and should be handled with care. Avoid inhalation of dust.
-
Copper(I) Iodide: Irritant. Avoid skin and eye contact.
-
Organic Solvents (THF, Toluene): Flammable and volatile. Keep away from ignition sources.
-
Amines (Et₃N, DIPEA): Corrosive and have strong odors. Handle with care in a fume hood.
-
Alkynes: Some terminal alkynes can be volatile and flammable.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 4. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction with 2-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide to the Heck reaction utilizing 2-iodo-1-methyl-1H-imidazole as a key building block. The imidazole motif is a privileged scaffold in medicinal chemistry, and its vinylation via the Heck reaction opens avenues to a diverse array of complex molecules and potential pharmaceutical agents.[3] This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization, tailored for researchers in drug discovery and development.
Introduction: The Strategic Importance of Vinyl-Imidazoles
The palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, known as the Heck reaction, has revolutionized the synthesis of substituted alkenes.[4][5] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4][5] When applied to heteroaryl halides such as this compound, the Heck reaction provides a direct route to vinyl-imidazoles. These structures are not merely synthetic curiosities; they are precursors to a multitude of biologically active compounds and functional materials.[6][7] The vinyl moiety serves as a versatile handle for further chemical transformations, while the imidazole core often imparts crucial pharmacological properties.
However, the Heck reaction with nitrogen-containing heterocycles is not without its challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[8] Therefore, a nuanced understanding of the reaction parameters is essential for achieving high yields and selectivity. This guide will address these challenges and provide robust protocols for successful implementation.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[5][9] Understanding this cycle is paramount for rational optimization of reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[1][5]
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond.[5][9]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinyl-imidazole product and a palladium-hydride species.[1][5]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX (in this case, HI) from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.[5]
Figure 1. Catalytic Cycle of the Heck Reaction.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction with this compound. Optimization may be necessary depending on the specific alkene used.
General Considerations
-
Reagent Purity: Use high-purity reagents and anhydrous solvents to minimize side reactions and ensure catalyst longevity.
-
Inert Atmosphere: While some Heck reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation of the palladium catalyst and phosphine ligands.[10]
-
Safety: Handle all reagents in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Heck Coupling with an Activated Alkene (e.g., n-Butyl Acrylate)
This protocol is suitable for electron-deficient alkenes, which are generally more reactive in the Heck reaction.[4]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)[11]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[12]
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and triphenylphosphine (0.02-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF or MeCN via syringe.
-
Add triethylamine (2.0-3.0 equiv) or sodium carbonate (2.0-3.0 equiv) to the mixture.
-
Add n-butyl acrylate (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinyl-imidazole product.
Protocol 2: Heck Coupling with an Unactivated Alkene (e.g., Styrene)
Unactivated alkenes may require higher temperatures, different ligand systems, or the use of additives to achieve good conversion.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) ligand precursor.[13]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)[14]
-
Tetrabutylammonium bromide (TBAB) (optional additive)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the phosphine ligand if necessary.
-
Add the inorganic base (2.0-3.0 equiv) and TBAB (1.0 equiv, if used).
-
Add styrene (1.2-1.5 equiv).
-
Heat the reaction to 120-150 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify as described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, solvent, and temperature significantly impacts the outcome of the Heck reaction.[11][15] The following table summarizes typical conditions and expected trends for the coupling of this compound.
| Parameter | Variation | Rationale and Expected Outcome |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precatalyst.[9] Pd(0) sources like Pd₂(dba)₃ can sometimes offer faster initiation. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald-type ligands, NHCs | For electron-rich or sterically hindered substrates, more electron-rich and bulky phosphine ligands or NHCs can improve reaction rates and stability.[13][16] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Organic bases like Et₃N are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ are often used at higher temperatures and can be more effective in certain cases.[11] |
| Solvent | DMF, DMA, NMP, Dioxane | Polar aprotic solvents are generally preferred as they can stabilize the charged intermediates in the catalytic cycle.[12][14] |
| Temperature | 80-150 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature is substrate-dependent.[15] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, low reaction temperature, incorrect base/solvent combination. | Ensure an inert atmosphere. Increase temperature. Screen different bases and solvents. Consider a more active ligand system.[17] |
| Formation of Deiodinated Byproduct | Competing hydrodehalogenation pathway. | Use a less coordinating solvent. A weaker base might suppress this side reaction.[18] |
| Product Isomerization | Double bond migration. | This can sometimes be controlled by the choice of ligand and reaction conditions. Lowering the temperature may help. |
| Catalyst Decomposition (Black Precipitate) | High temperature, presence of oxygen. | Ensure rigorous exclusion of air. Use a more robust ligand. Consider a lower reaction temperature. |
graph TD; subgraph "Experimental Workflow" A[Reactant Preparation: this compound, Alkene, Pd Catalyst, Ligand, Base] --> B{Reaction Setup under Inert Atmosphere}; B --> C[Solvent Addition and Heating]; C --> D{Reaction Monitoring via TLC/LC-MS}; D -- "Completion" --> E[Work-up: Quenching, Extraction]; D -- "Incomplete" --> C; E --> F[Purification: Column Chromatography]; F --> G[Product Characterization: NMR, MS];endstyle A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,font-weight:bold style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#34A853,stroke:#5F6368,stroke-width:2px,font-weight:boldFigure 2. General Experimental Workflow.
Conclusion
The Heck reaction ofthis compound is a powerful tool for the synthesis of valuable vinyl-imidazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can overcome the challenges associated with heteroaromatic substrates. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation and optimization of this important transformation in the pursuit of novel therapeutics and functional materials.
References1. Wikipedia. Heck reaction. https://en.wikipedia.org/wiki/Heck_reaction
2.National Center for Biotechnology Information. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. --INVALID-LINK-- 3. BYJU'S. Heck Reaction Mechanism. --INVALID-LINK-- 4. Chemistry LibreTexts. Heck Reaction. --INVALID-LINK--/10%3A_Transition_Metal-Catalyzed_Cross-Coupling_Reactions/10.04%3A_The_Heck_Reaction) 5. ResearchGate. Mechanism of the palladium-catalyzed Heck reaction. --INVALID-LINK-- 6. National Center for Biotechnology Information. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. --INVALID-LINK-- 7. AIP Publishing. Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. --INVALID-LINK-- 8. sathee jee. Chemistry Heck Reaction. --INVALID-LINK-- 9. AIP Publishing. Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. --INVALID-LINK-- 10. ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. --INVALID-LINK-- 11. MDPI. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. --INVALID-LINK-- 12. ResearchGate. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. --INVALID-LINK-- 13. Organic Chemistry Portal. Heck Reaction. --INVALID-LINK-- 14. ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. --INVALID-LINK-- 15. ResearchGate. Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. [https://www.researchgate.net/publication/225184643_Heck_reaction_with_heteroaryl_halides_in_the_presence_of_a_palladium-tetraphosphine_catalyst](https://www.researchgate.net/publication/225184643_Heck_reaction_with_heteroaryl_halides_in_the_presence_of_a_ palladium-tetraphosphine_catalyst) 16. ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... --INVALID-LINK-- 17. Royal Society of Chemistry. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. --INVALID-LINK-- 18. PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. --INVALID-LINK-- 19. Reddit. Troubleshooting a difficult Heck reaction. --INVALID-LINK-- 20. Wikipedia. 1-Vinylimidazole. --INVALID-LINK-- 21. The University of Melbourne. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. --INVALID-LINK---by-the-raft-process) 22. Google Patents. Vinyl imidazole polymer and preparation method and application thereof. --INVALID-LINK-- 23. ACS Publications. Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. --INVALID-LINK-- 24. ResearchGate. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. --INVALID-LINK-- 25. ScienceDirect. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. --INVALID-LINK-- 26. BenchChem. Application Note: Heck Reaction Protocol for 3-Iodo-6-methyl-4-nitro-1H-indazole. --INVALID-LINK-- 27. YouTube. HECK REACTION: Heterocyclic reactants mechanism. --INVALID-LINK-- 28. MDPI. Heck Reaction—State of the Art. --INVALID-LINK-- 29. Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. --INVALID-LINK-- 30. Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. --INVALID-LINK-- 31. Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. --INVALID-LINK-- 32. YouTube. Heck Cross-Coupling |Selectivity | CSIR 2015 |Problem Solved ChemOrgChem. --INVALID-LINK-- 33. BenchChem. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. --INVALID-LINK-- 34. BenchChem. Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. --INVALID-LINK-- 35. YouTube. Heck Reaction and Predicting The Products (Terminal Addition). --INVALID-LINK-- 36. ACS Publications. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. --INVALID-LINK--
References
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanochemres.org [nanochemres.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Buch-wald-Hartwig Amination of 2-Iodo-1-methyl-1H-imidazole
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic materials.[2] The reaction's broad substrate scope, functional group tolerance, and often milder conditions supplant classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-iodo-1-methyl-1H-imidazole, a common heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and provide step-by-step experimental procedures. Furthermore, a troubleshooting section will address common challenges encountered during this transformation.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The reaction commences with the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) complex, forming a Pd(II) intermediate.[2][3][4] The general reactivity order for the aryl halide is I > Br > Cl.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. A stoichiometric amount of base facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex.[2][4]
-
Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex. This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3][4]
A potential side reaction is β-hydride elimination, which can lead to the formation of an imine and hydrodehalogenation of the starting aryl halide.[1] The judicious choice of ligand is paramount to favor the desired reductive elimination pathway.[2]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Experimental Parameters and Component Selection
The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components. For the specific case of this compound, the following considerations are crucial:
Palladium Precatalyst
While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, modern precatalysts offer significant advantages in terms of air and moisture stability, as well as ease of handling. The Buchwald group has developed several generations of precatalysts that are highly active and reliable.[5]
Ligand
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and promotes the desired reductive elimination over side reactions. For heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred.[6]
| Ligand Type | Examples | Key Features |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly active for a broad range of substrates, including heteroaryl halides.[5] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand, often effective in preventing catalyst deactivation.[1] |
| Carbene Ligands (NHCs) | IPr, SIMes | Strong σ-donors that form stable palladium complexes, useful for challenging couplings.[7] |
Base
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and outcome.
| Base | pKa of Conjugate Acid | Common Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A very strong and commonly used base. Effective for a wide range of amines.[8] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Another strong base, often used when NaOtBu is not effective or when proton tolerance is needed.[9] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A weaker base, suitable for substrates with base-sensitive functional groups. May require higher temperatures.[4] |
| Potassium phosphate (K₃PO₄) | ~12.3 | A moderately weak base, also used for sensitive substrates. |
Solvent
The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[10] It is important to note that 1,4-dioxane is a high-impact solvent and should be replaced if possible.[10][11]
Experimental Protocols
Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed.
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
This protocol provides a general starting point for the coupling of various primary and secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the ligand, and sodium tert-butoxide.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate ligand or base | - Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and solvents are properly prepared.- Screen different ligands and bases.[12] |
| Dehalogenation of Starting Material | - β-hydride elimination is competing with reductive elimination | - Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature. |
| Formation of Side Products | - Reaction with other functional groups on the substrate | - Protect sensitive functional groups.- Use a milder base (e.g., Cs₂CO₃) if applicable. |
| Difficulty in Product Isolation | - Product is highly polar or water-soluble | - Use a different extraction solvent.- Consider reverse-phase chromatography for purification. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of a diverse range of N-arylated imidazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald催化剂和配体_预催化剂_化学试剂-默克生命科学 [sigmaaldrich.cn]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
Introduction: The Strategic Importance of 2-Functionalized Imidazoles
An In-Depth Guide to Nucleophilic Substitution on 2-Iodo-1-Methyl-1H-Imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, ionic liquids, and functional materials. The ability to selectively introduce a wide range of substituents at the C2 position is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. This compound serves as a uniquely versatile and critical precursor for this purpose. While the imidazole ring is inherently electron-rich, making classical nucleophilic aromatic substitution (SNAr) challenging, the carbon-iodine bond is an ideal handle for a host of powerful transition-metal-catalyzed cross-coupling reactions. These reactions, which mechanistically proceed via catalytic cycles involving a metal center, are the modern chemist's primary tools for achieving formal nucleophilic substitution on this substrate.
This guide provides a detailed exploration of the primary metal-catalyzed pathways for the functionalization of this compound. We will delve into the mechanistic rationale behind catalyst and reagent selection and provide robust, field-proven protocols for key transformations, including carbon-carbon, carbon-nitrogen, and carbon-sulfur bond formations.
Mechanistic Considerations: Why Cross-Coupling is Essential
Direct nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate.[1] The imidazole ring, however, is an electron-rich π-excessive heterocycle, which disfavors the formation of such an intermediate. Consequently, forcing conditions are often required for direct substitution, leading to low yields and poor substrate scope.
Transition-metal catalysis circumvents this limitation by fundamentally altering the reaction mechanism. Palladium- and copper-catalyzed reactions are the most prevalent methods. A generalized catalytic cycle, particularly for palladium, involves three key steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of the this compound, forming a high-valent metal-imidazole complex.[2]
-
Transmetalation (for C-C coupling) or Nucleophile Association/Deprotonation (for C-N/O/S coupling): The nucleophilic coupling partner (or its activated form) displaces the halide on the metal center.[3]
-
Reductive Elimination: The newly coupled product is expelled from the metal center, regenerating the low-valent catalyst to re-enter the cycle.[2]
This catalytic approach allows for the formation of new bonds under significantly milder conditions with exceptional functional group tolerance, making it indispensable in drug development.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocols
The following protocols are designed as robust starting points for research and development. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
PART 1: C-C Bond Formation Protocols
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds using organoboron reagents.[3] It is highly valued for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of water.
Experimental Rationale:
-
Catalyst: Palladium complexes are standard. Pd(PPh₃)₄ is a reliable choice, while modern precatalysts like XPhos Pd G3 can offer higher activity at lower loadings for challenging substrates.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[6] K₂CO₃ or K₃PO₄ are commonly used as they are effective yet mild enough to avoid decomposition of sensitive functional groups.[7]
-
Solvent: A mixture of an organic solvent (like Dioxane, DME, or Toluene) and water is typical. Water aids in dissolving the inorganic base and can accelerate the reaction.
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | ~92 |
| 3 | Vinylboronic acid pinacol ester | XPhos Pd G3 (1 mol%) | K₃PO₄ | THF/H₂O | 65 | 16 | ~88 |
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for rapid synthesis, which is ideal for library generation in drug discovery.[8]
-
Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a precatalyst; 1-5 mol%). The choice of catalyst can be critical for efficiency.[9]
-
Solvent Addition: Add a suitable solvent mixture, such as dimethoxyethane (DME) and water (4:1, 4 mL).
-
Reaction: Seal the vial tightly with a septum cap. Place the vial in the microwave reactor cavity. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor the pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-1-methyl-1H-imidazole product.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is fundamental for accessing conjugated enynes and arylalkynes, which are valuable structures in materials science and as precursors for further transformations.[11]
Experimental Rationale:
-
Catalyst System: The classic system uses a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI).[11] The palladium component facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile for the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to scavenge the HI produced during the reaction.
-
Copper-Free Variants: Concerns over copper toxicity in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require specific ligands and slightly different conditions but are highly effective.[12]
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | THF | 60 | 6 | ~90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | DIPEA | DMF | 80 | 4 | ~93 |
| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos (2 mol%) (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 12 | ~85 |
Detailed Protocol: Classic Sonogashira Coupling
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF, 5 mL). Add the terminal alkyne (1.1 mmol, 1.1 equiv.) followed by the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the pure 2-alkynyl-1-methyl-1H-imidazole.
PART 2: C-N Bond Formation Protocols
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods like the Goldberg or Ullmann reactions.[13][14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.
Experimental Rationale:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the crucial, often rate-limiting, reductive elimination step and prevent catalyst decomposition.[2] Pre-formed precatalysts (e.g., XPhos Pd G3) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[2] The choice of base can be critical and depends on the pKa of the amine and the functional group tolerance of the substrates.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (if not using a precatalyst), the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe. Add the amine (1.2 equiv.). If the amine is a solid, it should be added in the glovebox.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and an organic solvent like ethyl acetate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography.
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[15] While sometimes requiring higher temperatures than palladium-catalyzed methods, modern protocols using specific ligands have significantly improved its scope and mildness.[16] It remains a valuable and often cost-effective alternative, especially for certain nitrogen heterocycles and phenols.
Experimental Rationale:
-
Catalyst: Copper(I) salts, such as CuI, are most common. The reaction can sometimes be promoted by "activated" copper powder.[15]
-
Ligand: The addition of a chelating ligand, such as L-proline or 1,10-phenanthroline, is often crucial for solubilizing the copper species and accelerating the catalytic cycle.[17]
-
Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used to achieve the necessary reaction temperatures.[15]
Detailed Protocol: L-Proline Promoted Ullmann Coupling with an N-Heterocycle
-
Reagent Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the N-heterocycle nucleophile (e.g., pyrazole, 1.5 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add DMSO as the solvent (0.2-0.5 M).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-120 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Stir for 15 minutes.
-
Purification: Filter the mixture through Celite to remove insoluble copper salts. Separate the filtrate layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Condensation - Explore the Science & Experts | ideXlab [idexlab.com]
- 17. researchgate.net [researchgate.net]
use of 2-iodo-1-methyl-1H-imidazole in medicinal chemistry
An In-Depth Guide to the Application of 2-Iodo-1-methyl-1H-imidazole in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the field of medicinal chemistry. Its intrinsic value is derived from the combination of the biologically significant imidazole core and a strategically positioned iodine atom at the C2 position.[1][2] This iodine serves as a versatile synthetic handle, enabling a wide array of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[3][4] This capability allows for the systematic and efficient diversification of the imidazole scaffold, a cornerstone in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, fungal infections, and inflammatory conditions.[5][6][7][8][9] This guide provides an in-depth exploration of the synthesis, key applications, and detailed experimental protocols for leveraging this compound in drug discovery and development programs.
The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products, approved drugs, and clinical candidates.[5][7][10] Its prevalence is attributed to several key features:
-
Hydrogen Bonding: The imidazole nucleus contains both a hydrogen bond donor (the N-H in an unsubstituted imidazole) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), allowing it to form critical interactions with biological targets like enzyme active sites and receptors.[10]
-
Aromaticity and Stability: As a planar, aromatic heterocycle, it is metabolically stable and can engage in π-stacking interactions.[2]
-
Coordination Chemistry: The basic nitrogen atom can coordinate with metal ions, a feature exploited in the mechanism of metalloenzymes.
The introduction of an iodine atom, particularly at the C2 position of 1-methyl-1H-imidazole, creates a highly reactive and versatile intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group for oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling reactions.[3][11]
Synthesis of this compound
The preparation of this compound is typically achieved through the direct iodination of 1-methyl-1H-imidazole. The reaction proceeds via an electrophilic substitution mechanism where an iodinating agent attacks the electron-rich C2 position of the imidazole ring.
Protocol 2.1: Synthesis via Iodination with Iodine and Hydrogen Peroxide
This method utilizes hydrogen peroxide to oxidize elemental iodine to a more electrophilic iodine species, facilitating the reaction.[2]
Materials:
-
1-methyl-1H-imidazole
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole (1.0 eq) in glacial acetic acid.
-
Add elemental iodine (1.1 eq) to the solution and stir until it is partially dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% solution, 1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford pure this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound in medicinal chemistry is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[12][13][14]
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling: Access to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors and other targeted therapies.[13][15] The reaction couples the iodoimidazole with an organoboron compound, typically a boronic acid or ester.
Causality Behind Protocol Choices:
-
Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. For challenging substrates like N-heterocycles, pre-catalysts that are more stable and efficiently generate the active Pd(0) species are often preferred.[15]
-
Ligand: Nitrogen-rich heterocycles can act as ligands themselves and inhibit the catalyst. Therefore, strongly binding, electron-rich, and sterically bulky phosphine ligands like SPhos or XPhos are crucial to facilitate the catalytic cycle and prevent catalyst deactivation.[15]
-
Base: A base such as K₃PO₄ or K₂CO₃ is required for the transmetalation step. The choice of base can significantly impact yield and is often determined empirically.[16][17]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 92 |
| 2 | 4-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 85 |
| 3 | 3-Thiopheneboronic acid | P1 Precatalyst (2) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 95 |
Note: Data is representative and compiled from general protocols for iodo-heterocycles.[15]
Protocol 3.1: Suzuki-Miyaura Coupling
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[16]
-
Add the palladium catalyst and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for 5-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl Imidazoles
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[11][18] This reaction is instrumental in creating rigid scaffolds and introducing linear motifs into drug candidates, which can be valuable for probing binding pockets.
Causality Behind Protocol Choices:
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to facilitate the activation of the alkyne.[11][18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves not only to deprotonate the alkyne but also often acts as the solvent.[19]
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | DMF | 80 | 90 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | THF | 65 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N (3) | Toluene | 90 | 93 |
Note: Data is representative and compiled from general protocols for iodo-heterocycles.[19][20]
Protocol 3.2: Sonogashira Coupling
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent.
-
Add the amine base, followed by the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to the desired temperature and stir for 4-18 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and dilute the residue with water. Extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the direct coupling of aryl halides with a vast range of primary and secondary amines.[21][22][23] This is crucial for installing functionalities that can improve solubility, modulate pKa, and form key hydrogen bonds with biological targets.
Causality Behind Protocol Choices:
-
Ligand is Key: Similar to the Suzuki reaction, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields and broad substrate scope.[21][23] Ligands like Xantphos or BrettPhos are often employed.[24]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[22]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 91 |
Note: Data is representative and compiled from general protocols for iodo-heterocycles.[21][24]
Protocol 3.3: Buchwald-Hartwig Amination
-
In an oven-dried, resealable reaction tube, add the palladium catalyst and the ligand.
-
Add the base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube tightly and heat in an oil bath at the specified temperature for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized workflow for cross-coupling reactions.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for modern medicinal chemistry. Its utility is firmly grounded in its capacity to undergo a suite of robust and reliable palladium-catalyzed cross-coupling reactions, providing chemists with a powerful platform to rapidly generate diverse libraries of novel compounds for biological screening. The protocols and principles outlined in this guide demonstrate how this building block can be effectively leveraged to accelerate structure-activity relationship (SAR) studies and drive drug discovery projects forward. As synthetic methodologies continue to advance, the applications for this and similar halogenated heterocycles will undoubtedly expand, further cementing their role in the creation of next-generation therapeutics.
References
- 1. Buy this compound | 37067-95-1 [smolecule.com]
- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. chemrxiv.org [chemrxiv.org]
The Aperture to Innovation: 2-Iodo-1-methyl-1H-imidazole as a Versatile Pharmaceutical Intermediate
Introduction: The Imidazole Core and the Strategic Importance of a C-2 Iodine Handle
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] Its prevalence in pharmaceuticals is a testament to its unique electronic properties and its ability to engage with biological targets through various non-covalent interactions.[2] A vast array of drugs, spanning antifungal, anticancer, and antihypertensive agents, incorporate this privileged scaffold.[3][4][5]
The strategic functionalization of the imidazole ring is therefore a critical endeavor in drug discovery. Among the various synthetic building blocks designed for this purpose, 2-iodo-1-methyl-1H-imidazole emerges as a particularly valuable intermediate. The iodine atom at the C-2 position serves as an exceptionally efficient "handle" for molecular elaboration. Due to the inherent electron-rich nature of the imidazole ring, the carbon-iodine bond at this position is highly activated towards one of the most powerful toolsets in modern organic synthesis: palladium-catalyzed cross-coupling reactions.[1] The iodine atom is an excellent leaving group, facilitating reactions like Suzuki-Miyaura and Sonogashira couplings under mild conditions, which are widely used in the pharmaceutical industry.[6][7] This guide provides an in-depth exploration of the synthesis, handling, and critical applications of this compound, complete with field-proven protocols for its use in key pharmaceutical synthetic workflows.
Physicochemical Properties & Safe Handling Protocols
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value |
| Molecular Formula | C₄H₅IN₂ |
| Molecular Weight | 208.00 g/mol |
| Appearance | Typically an off-white to yellow solid |
| CAS Number | 37067-95-1 |
Safety & Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles meeting EN166 standards.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Handling: Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[8] Do not eat, drink, or smoke in the laboratory.[9] After handling, wash hands and any exposed skin thoroughly with soap and water.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10] Keep containers tightly sealed to prevent degradation.[9]
-
Spills & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8] Dispose of contents/container to an approved waste disposal plant.[7]
Synthesis of this compound: A Regioselective Approach
Direct iodination of 1-methylimidazole often leads to a mixture of products or substitution at the more accessible C4/C5 positions. To achieve regioselective iodination at the C-2 position, a common and robust strategy involves deprotonation at the most acidic C-2 position with a strong organolithium base, followed by quenching with an iodine source.
Protocol 1: Synthesis via Lithiation-Iodination
Causality: The proton at the C-2 position of an N-alkylated imidazole is the most acidic proton on the ring. This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms and the stability of the resulting carbanion (or more accurately, the N-heterocyclic carbene-like species). This acidity allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi), creating a nucleophilic center at C-2 that readily reacts with electrophilic iodine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1.0 g of starting material).
-
Substrate Addition: Add 1-methylimidazole (1.0 eq) to the THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: In a separate dry flask, dissolve iodine (I₂, 1.1 eq) in anhydrous THF (5 mL per 1.0 g of iodine). Slowly add this iodine solution to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.
-
Warming & Quenching: Allow the reaction to warm gradually to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient construction of complex molecular architectures.[11]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds between aromatic rings.[12] It allows for the coupling of the iodo-imidazole with a diverse range of aryl or heteroaryl boronic acids, providing access to complex biaryl structures common in drug candidates.
Causality: The catalytic cycle is a well-orchestrated sequence of three main steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the C-I bond of the imidazole, forming a Pd(II) complex. The high reactivity of the C-I bond makes this step efficient.[13]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide. The base (e.g., K₂CO₃, Cs₂CO₃) is critical as it forms a more nucleophilic boronate species, which facilitates this transfer.[13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[13]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Methodology: Microwave irradiation is often employed to accelerate reaction times and improve yields, especially for less reactive coupling partners.[5][10]
Step-by-Step Methodology:
-
Reactant Charging: To a microwave reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio).[9]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst System (mol%) | Base (eq) | Solvent / Temp. | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DME / 150°C (MW) | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O / 100°C | 90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene / 110°C | 75-85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O / 120°C (MW) | 88-96 |
| (Note: Yields are representative and adapted from protocols for analogous iodo-heterocycles.[5][10][14] Optimization for specific substrates is recommended.) |
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)–C(sp) bonds.[6] This reaction is invaluable in pharmaceutical chemistry for introducing the rigid, linear alkyne linker into molecules, which can be a key pharmacophore or a precursor for further transformations.
Causality: The reaction typically employs a dual catalytic system. The palladium catalyst functions similarly to the Suzuki coupling (oxidative addition, reductive elimination). The crucial addition is a copper(I) co-catalyst (e.g., CuI), which reacts with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate.[6][7] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-halide complex, making the overall process highly efficient even at room temperature.[7]
Protocol 3: General Sonogashira Coupling
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 eq), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-3 mol%), and Copper(I) iodide (CuI) (4-6 mol%).[10]
-
Base Addition: Add an amine base, typically triethylamine (Et₃N, 3.0 eq), which also often serves as a co-solvent.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Representative Data for Sonogashira Coupling
| Terminal Alkyne Partner | Catalyst System (mol%) | Base (eq) | Solvent / Temp. | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (6) | Et₃N (3) | DMF / RT | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) / CuI (4) | Et₃N (3) | THF / RT | 90-98 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) / CuI (6) | Diisopropylamine (3) | THF / 50°C | 80-90 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ (2) / CuI (4) | Et₃N (3) | DMF / RT | 88-97 |
| (Note: Yields are representative and based on general protocols.[6][10] Optimization for specific substrates is recommended.) |
Quality Control: Purity Analysis by HPLC
Ensuring the purity of the intermediate is a self-validating step critical for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Protocol 4: Reverse-Phase HPLC Analysis
Methodology: This protocol uses a C18 reverse-phase column, where the nonpolar stationary phase separates compounds based on their hydrophobicity. More polar compounds elute earlier.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
System Suitability: Before analysis, inject a standard solution of known concentration multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be below 2% to ensure the system is performing correctly. Purity is then determined by area percent calculation.
Conclusion
This compound is far more than a simple heterocyclic halide; it is a precisely engineered tool for molecular construction. Its strategic design, placing a reactive iodine atom at the electron-rich C-2 position of the stable N-methylated imidazole core, provides medicinal chemists with a reliable and versatile entry point for introducing molecular complexity. The robust and high-yielding nature of its participation in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings solidifies its status as an indispensable intermediate in the modern drug discovery pipeline. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this powerful building block.
References
- 1. I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Iodo-4-methyl-1H-imidazole|CAS 73746-43-7 [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthetic Utility of 2-Iodo-1-methyl-1H-imidazole
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic scaffolds are of paramount importance. The imidazole ring, in particular, is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials.[1] 2-Iodo-1-methyl-1H-imidazole emerges as a highly valuable and versatile building block, offering a strategic combination of structural features: a stable N-methylated imidazole core and a reactive carbon-iodine bond at the C2 position.
The presence of the iodine atom, a good leaving group, makes this compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[2][3] This reactivity allows for the facile construction of complex molecular architectures by forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. Consequently, this compound serves as a key intermediate in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents, and in the development of novel materials.[2][3][4]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data to empower researchers in leveraging its full synthetic potential.
Synthesis of this compound
The reliable synthesis of the starting material is the first critical step for its application. A common and effective method involves the direct iodination of 1-methylimidazole. The protocol below describes a procedure using iodine and an oxidizing agent.
Experimental Protocol: Iodination of 1-methylimidazole
-
Causality and Insights: This method relies on the electrophilic substitution of the imidazole ring. The C2 position is particularly susceptible to electrophilic attack. Hydrogen peroxide is used to oxidize elemental iodine (I₂) to a more potent electrophilic iodine species (I⁺), which facilitates the reaction under relatively mild conditions.[3] Glacial acetic acid serves as a suitable solvent that also helps to activate the oxidizing agent.[3]
Materials:
-
1-methyl-1H-imidazole
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole (1.0 eq.) in glacial acetic acid.
-
Addition of Iodine: To the stirred solution, add elemental iodine (1.0-1.2 eq.) portion-wise.
-
Oxidation: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30% solution, 1.5 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture into a saturated solution of sodium thiosulfate to neutralize any unreacted iodine.
-
Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal substrate for cross-coupling reactions that form the bedrock of modern synthetic chemistry.[5]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C-C bonds between an organohalide and an organoboron compound.[6] It is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals.
-
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the iodo-imidazole to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the Pd(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [5]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Dioxane/Ethanol mixture
-
Microwave reactor vial
Procedure:
-
Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Solvent Addition: Add the dioxane/ethanol solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-40 minutes.[5][7]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-1-methyl-1H-imidazole product.
| Catalyst System | Base | Solvent | Temperature (°C) | Partner | Representative Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (MW) | Phenylboronic acid | 85 | [7] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | Phenylboronic acid | 94 | [7] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Arylboronic acids | >90 | [8] |
| Table 1. Representative conditions for Suzuki-Miyaura coupling of iodo-heterocycles. |
Sonogashira Coupling: Synthesis of Alkynylated Imidazoles
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[9] This reaction is instrumental in synthesizing conjugated systems and provides access to precursors for further transformations.
-
Causality and Insights: The reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction, while a concurrent copper cycle activates the alkyne. Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-halide complex.[9] The use of a base, typically an amine like triethylamine, is crucial as it serves both to neutralize the HI byproduct and to facilitate the formation of the copper acetylide.[10]
Protocol: Standard Sonogashira Coupling [10]
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base: Add anhydrous THF (or DMF) followed by triethylamine.
-
Alkyne Addition: Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne dropwise.
-
Reaction: Stir the reaction at room temperature or heat gently (50-70 °C) until TLC indicates completion.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
Heck Coupling: Olefin Functionalization
The Heck reaction enables the C-C bond formation between an aryl halide and an alkene, providing a direct route to substituted olefins.[11] For N-heterocyclic substrates like imidazoles, the imidazole nitrogen may require protection to prevent catalyst inhibition and side reactions.[5]
Protocol: Heck Coupling of N-Protected Imidazole [5]
Materials:
-
This compound (1.0 eq.)
-
Alkene (e.g., methyl acrylate, styrene) (1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound in acetonitrile.
-
Reagent Addition: Add the alkene, triethylamine, Pd(OAc)₂, and P(o-tol)₃.
-
Reaction: Seal the tube and heat the mixture at 80-100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Caption: General workflow for a cross-coupling reaction.
Safety and Handling
This compound is an organic compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] It is irritating to the eyes, respiratory system, and skin.[12] Always wear suitable protective clothing, gloves, and eye/face protection.[12] Avoid breathing dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Buy this compound | 37067-95-1 [smolecule.com]
- 3. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
Application Notes and Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Iodo-1-methyl-1H-imidazole
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The functionalization of the imidazole ring, particularly through the formation of carbon-carbon bonds, is a critical step in the development of novel pharmaceuticals and functional materials. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 2-iodo-1-methyl-1H-imidazole. This substrate, while primed for cross-coupling due to the reactive carbon-iodine bond, presents unique challenges inherent to electron-rich, nitrogen-containing heterocycles. This document will delve into the mechanistic rationale behind the protocol design, offer a detailed step-by-step procedure, and provide guidance on reaction optimization to empower researchers to successfully synthesize a wide array of 2-aryl-1-methyl-1H-imidazole derivatives.
Scientific Foundation and Experimental Rationale
The successful execution of a Suzuki-Miyaura reaction, especially with a substrate like this compound, hinges on a nuanced understanding of the catalytic cycle and the factors that can impede it. The imidazole moiety, with its Lewis basic nitrogen atoms, can interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Therefore, the judicious selection of the catalyst system, base, and solvent is paramount.
The Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Strategic Selection of Reagents and Conditions
-
Palladium Catalyst and Ligand: For electron-rich heteroaryl halides, palladium catalysts bearing electron-rich and sterically bulky phosphine ligands are often highly effective.[1] Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can promote the oxidative addition step and stabilize the catalytic species.[3][7] Pre-catalysts, where the palladium is already in a stable, easily activated form, can also enhance reaction efficiency.[3]
-
Base: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[1][4] For sensitive substrates, milder bases may be necessary to prevent side reactions. The presence of water can be crucial for the efficacy of some inorganic bases.[5]
-
Solvent: The solvent system influences the solubility of reagents and the stability of the catalytic intermediates. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often in combination with water, are frequently used.[4][8][9] The choice of solvent can also impact the reaction selectivity in some cases.[9][10]
-
Boron Reagent: While boronic acids are the most common coupling partners, boronic esters (e.g., pinacol esters) or organotrifluoroborates can offer enhanced stability and are less prone to protodeboronation, a common side reaction with heteroarylboronic acids.[4]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.
Materials and Equipment
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable pre-catalyst; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Execution
-
Preparation of the Reaction Vessel: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 eq), the arylboronic acid (e.g., 0.75 mmol, 1.5 eq), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq).
-
Addition of Catalyst: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (e.g., 1 mL) to the reaction vessel.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions
The following table summarizes a set of starting conditions for the Suzuki-Miyaura coupling of this compound. These should be considered as a baseline for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Substrate | This compound | This compound | This compound |
| Boronic Acid | Arylboronic acid (1.5 eq) | Heteroarylboronic acid (1.5 eq) | Arylboronic acid pinacol ester (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) | XPhos Pd G3 (2 mol%) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 100 °C | 80 °C | 110 °C |
| Time | 12-24 h | 8-16 h | 6-12 h |
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand system (e.g., a Buchwald pre-catalyst), or a stronger base like K₃PO₄. Ensure that the reagents and solvents are anhydrous and that the reaction mixture was properly degassed.
-
Protodeboronation of Boronic Acid: This side reaction can be prevalent with electron-rich or heteroaryl boronic acids. Using the corresponding boronic ester (e.g., pinacol ester) or organotrifluoroborate can mitigate this issue. Running the reaction under anhydrous conditions may also be beneficial.
-
Deiodination of Starting Material: If significant deiodination of the this compound is observed, this may indicate a competing hydrodehalogenation pathway. Lowering the reaction temperature or using a different solvent system might be necessary.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can be caused by impurities or high temperatures. The use of more robust ligands can help stabilize the catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2-aryl-1-methyl-1H-imidazole derivatives. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can overcome the challenges associated with this class of substrates. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this versatile transformation in drug discovery and materials science endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of Iodoimidazoles: A Guide for Medicinal Chemists and Synthetic Researchers
The Sonogashira cross-coupling reaction stands as a powerful and versatile method in the synthetic chemist's toolbox for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This palladium- and copper-cocatalyzed transformation is particularly valuable in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials due to its characteristically mild reaction conditions and broad functional group tolerance.[1][4][5] For researchers in drug development, the imidazole scaffold is a ubiquitous and vital heterocycle present in numerous biologically active compounds. The ability to functionalize this core structure with alkynyl moieties via the Sonogashira coupling opens a vast chemical space for the exploration of novel therapeutic agents.
This guide provides a detailed experimental procedure for the Sonogashira coupling of iodoimidazoles, offering insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of the synthetic process.
Understanding the "Why": The Rationale Behind the Sonogashira Coupling Protocol
A successful Sonogashira coupling hinges on the careful orchestration of several key components and conditions. Iodoimidazoles are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond, which often allows the reaction to proceed efficiently at or near room temperature.[6][7][8]
The Catalytic System: A Palladium and Copper Partnership
The reaction is driven by a dual catalytic cycle involving both palladium and copper.[8][9]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the iodoimidazole, forming a Pd(II) complex.[8]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[8]
-
Transmetalation: The crucial step involves the transfer of the alkyne group from the copper acetylide to the palladium(II) complex.[8]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex to yield the desired alkynyl-imidazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]
While highly effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1][6] For this reason, copper-free Sonogashira protocols have also been developed, though they may require specific ligands or different reaction conditions.[2][6]
The Critical Role of an Inert Atmosphere
The Sonogashira coupling is sensitive to oxygen. The Pd(0) catalyst is unstable in the presence of air and can decompose, often observed as the formation of a black precipitate known as "palladium black".[6][10] Oxygen also promotes the unwanted homocoupling of the terminal alkyne.[1][6] Therefore, maintaining an inert atmosphere using nitrogen or argon throughout the experiment is paramount for a successful outcome.[6][11][12] This is achieved by degassing the solvents and running the reaction under a positive pressure of an inert gas.[6][13][14]
The Base: More Than Just a Proton Scavenger
A base, typically an amine such as triethylamine or diisopropylamine, is essential for the reaction.[3][6] Its primary role is to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[6] The amine also serves to neutralize the hydrogen halide (HI) that is formed as a byproduct of the reaction.[1][15] In many cases, the amine base can also serve as the solvent or a co-solvent.[7][15]
Visualizing the Catalytic Cycle
To better understand the intricate dance of the catalysts and reagents, the following diagram illustrates the generally accepted mechanism of the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling of an Iodoimidazole with a Terminal Alkyne
This protocol provides a general procedure that can be adapted for various iodoimidazoles and terminal alkynes. Optimization of catalyst loading, base, solvent, and temperature may be necessary for specific substrates.[16]
Materials and Reagents:
-
Iodoimidazole (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-5 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-5 eq or as solvent)
-
Anhydrous solvent (e.g., THF, DMF, or neat amine)
-
Degassing equipment (e.g., Schlenk line or nitrogen/argon balloon setup)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup and Inert Atmosphere:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add the iodoimidazole (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1 mol%).
-
Seal the flask with a rubber septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[17] Alternatively, flush the flask with a steady stream of inert gas for several minutes.[13][14]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) via a dry syringe. If using an amine as the solvent, add it at this stage.
-
Add the base (e.g., Et₃N, 3 eq) via a dry syringe.
-
Finally, add the terminal alkyne (1.2 eq) dropwise via a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 80 °C). The optimal temperature will depend on the reactivity of the specific iodoimidazole and alkyne.[18]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting iodoimidazole is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts.[7]
-
Wash the organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-imidazole.[8]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd or Cu) | Use fresh, high-purity catalysts. Ensure proper storage of catalysts. |
| Insufficient degassing (presence of oxygen) | Improve degassing technique (e.g., use freeze-pump-thaw cycles for sensitive reactions).[10][19] | |
| Low reaction temperature | Gradually increase the reaction temperature. Aryl bromides often require heating compared to more reactive aryl iodides.[6] | |
| Impure starting materials or solvents | Purify starting materials. Use anhydrous and freshly distilled solvents. | |
| Formation of Palladium Black | Catalyst decomposition | Ensure a strictly inert atmosphere. Consider using a different solvent; THF has been anecdotally reported to sometimes promote palladium black formation.[6][10] |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Rigorously exclude oxygen from the reaction. |
| High copper catalyst loading | Reduce the amount of CuI or consider a copper-free protocol.[6][16] |
Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of iodo-heterocycles, which can serve as a starting point for the optimization of iodoimidazole couplings.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo-N,N-dimethylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | Et₃N | THF | RT | ~95 | Adapted from[17] |
| 3-Iodoindazole (N-protected) | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 60-95 | Adapted from[20] |
| 4-Iodoanisole | Phenylacetylene | FibreCat® Pd (various) | None | NaOH | Methanol | 100 | >90 | Adapted from[21] |
| Aryl Iodide (general) | Terminal Alkyne (general) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPA (7 eq) | THF | RT | 89 | [7] |
Conclusion
The Sonogashira coupling of iodoimidazoles is a robust and highly valuable transformation for the synthesis of novel molecular entities in drug discovery and development. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this reaction to achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful application of this powerful cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Sonogashira_coupling [chemeurope.com]
- 16. researchgate.net [researchgate.net]
- 17. depts.washington.edu [depts.washington.edu]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. thalesnano.com [thalesnano.com]
Application Note: Navigating the Synthetic Landscape of 2-Iodo-1-methyl-1H-imidazole: Advanced Protecting Group Strategies
An Application Guide for Researchers and Drug Development Professionals
Abstract
2-Iodo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its versatile reactivity.[1][2] The presence of a reactive C-I bond, alongside potentially reactive C4 and C5 C-H bonds, presents a unique synthetic challenge: how to selectively functionalize one position without unintended reactions at another, particularly within a complex molecular architecture. This guide provides an in-depth analysis of protecting group strategies tailored for reactions involving this substrate. We move beyond simple N-H protection—irrelevant due to the N-methyl group—to discuss the strategic protection of other functional groups within a molecule to ensure compatibility with the demanding conditions of modern synthetic transformations like metal-halogen exchange and C-H functionalization.
The Strategic Imperative: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from its distinct reactive sites. The N1 position is blocked by a methyl group, which simplifies many synthetic considerations by preventing N-acylation or alkylation.[3] The remaining key sites are:
-
The C2-Iodo Group: This is the most prominent functional handle. The carbon-iodine bond is susceptible to a host of transformations, including:
-
The C4 and C5 Positions: These C-H bonds can be activated for functionalization. The C5 proton is generally more acidic and sterically accessible, making it the preferred site for deprotonation by strong bases (lithiation).[4] Direct C-H activation/functionalization via transition metal catalysis is also a powerful, albeit challenging, method for derivatization at these sites.[6][7][8]
The core challenge for the synthetic chemist is orchestrating a reaction at one of these sites while safeguarding other reactive functional groups (e.g., -OH, -NH₂, -COOH, -SH) that may be present elsewhere in the molecule. This is where a robust protecting group strategy becomes paramount.
Decision Framework for Protecting Group Selection
Choosing the correct protecting group is not a trivial decision; it is dictated entirely by the planned reaction chemistry. A protecting group that is stable under one set of conditions may be labile under another. The following decision-making workflow provides a logical framework for this selection process.
Caption: Workflow for selecting a compatible protecting group.
Core Protecting Groups: Protocols and Applications
Here we detail the application and removal of key protecting groups that demonstrate broad utility and orthogonality for reactions centered on the this compound core.
Silyl Ethers (TBDMS, TIPS) for Hydroxyl Groups
Silyl ethers are the workhorses for alcohol protection due to their ease of installation, general stability, and reliable cleavage. They are particularly well-suited for reactions involving organometallics or other strongly basic/nucleophilic reagents.[9]
When to Use:
-
When performing metal-halogen exchange with n-BuLi or i-PrMgCl.
-
During cross-coupling reactions that utilize strong bases (e.g., K₃PO₄, Cs₂CO₃).
-
When subsequent steps involve Grignard reagents or other organometallics.
Protocol 3.1.1: TBDMS Protection of a Primary Alcohol
-
Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).
-
Add imidazole (1.5 eq) to the solution and stir until dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 3.1.2: TBDMS Deprotection with TBAF
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).
-
Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the deprotected alcohol.
SEM ([2-(Trimethylsilyl)ethoxy]methyl) Group for Alcohols and Amines
The SEM group is exceptionally robust, offering stability under a wide range of conditions where other groups might fail. It is stable to bases, organometallics, and mild acids, making it highly versatile.[10] Its removal requires specific conditions, typically strong acid or a fluoride source, providing an excellent orthogonality handle.[10][11]
When to Use:
-
In complex, multi-step syntheses requiring a "bulletproof" protecting group.
-
When both acidic and basic conditions will be encountered in subsequent steps.
-
For protecting imidazole N-H groups in related precursors before methylation and iodination.[11][12]
Protocol 3.2.1: SEM Protection of an Alcohol
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add SEM-Cl (1.3 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3.2.2: SEM Deprotection with TFA (Acidic)
-
Dissolve the SEM-protected substrate (1.0 eq) in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature. Note: This reaction can be slow, sometimes requiring 12-24 hours.[10][12]
-
Monitor by TLC. Upon completion, carefully neutralize the mixture by pouring it into a cold, saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3.2.3: SEM Deprotection with MgBr₂ (Mild Lewis Acid) For sensitive substrates, magnesium bromide offers a milder alternative to fluoride or strong protic acids.[13][14]
-
Dissolve the SEM-protected substrate (1.0 eq) in a 10:1 mixture of anhydrous diethyl ether (Et₂O) and nitromethane (0.05 M).
-
Add anhydrous magnesium bromide (MgBr₂, 5.0 eq) and stir the mixture at room temperature for 12-48 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Boc (tert-Butoxycarbonyl) Group for Amines
The Boc group is the standard for amine protection, especially in peptide and medicinal chemistry.[15] It is stable to basic, reductive, and nucleophilic conditions but is readily cleaved with moderate to strong acid. This acid lability is its primary feature.
When to Use:
-
To protect primary or secondary amines during cross-coupling, oxidation, or other non-acidic reactions.
-
When a final deprotection step using acid (e.g., TFA, HCl) is desired and compatible with the overall molecule.
Protocol 3.3.1: Boc Protection of a Primary Amine
-
Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Stir vigorously at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Remove the THF in vacuo.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected amine, which is often pure enough for the next step.
Protocol 3.3.2: Boc Deprotection with TFA (Standard Acidic)
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (0.2 M).
-
Add an equal volume of TFA.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Re-dissolve the residue in a suitable solvent and co-evaporate several times (e.g., with toluene) to remove residual TFA. The product is typically isolated as the TFA salt.
Protocol 3.3.3: Selective N-Boc-Imidazole Deprotection with NaBH₄ In a notable exception to its general stability, an N-Boc group on an imidazole ring (not relevant for our N-methylated substrate, but crucial for related syntheses) can be selectively cleaved under reductive conditions that leave other Boc-amines intact.[16][17][18] This provides a powerful orthogonal deprotection strategy.
-
Dissolve the N-Boc-imidazole substrate (1.0 eq) in ethanol (95% or absolute, 0.1 M).
-
Add sodium borohydride (NaBH₄, 1.5-3.0 eq) at room temperature.
-
Stir for 1-5 hours, monitoring by TLC.
-
Carefully add water to quench the excess NaBH₄.
-
Concentrate the mixture to remove the ethanol.
-
Extract the product into ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
Data Summary and Compatibility Chart
The selection of a protecting group is a matter of balancing stability with ease of removal. The following table summarizes the characteristics of the discussed groups.
| Protecting Group | Target Functionality | Stable To | Labile To (Cleavage Reagents) |
| TBDMS / TIPS | Alcohols (Phenols) | Bases, Organometallics, Mild Acid, Redox | Fluoride (TBAF, HF), Strong Acid |
| SEM | Alcohols, Amines | Bases, Organometallics, Redox, Mild Acid | Strong Acid (TFA, HCl), Fluoride (TBAF), MgBr₂ |
| Boc | Amines | Bases, Organometallics, Redox | Strong/Moderate Acid (TFA, HCl) |
Concluding Remarks
The effective functionalization of molecules containing the this compound scaffold is less about protecting the imidazole itself and more about a holistic, strategic approach to protecting other sensitive functionalities within the parent molecule. The choice is always dictated by the subsequent reaction conditions. Silyl ethers provide robust protection for hydroxyls against the common organometallic and basic conditions used in imidazole chemistry. The SEM group offers superior stability for complex syntheses, while the Boc group remains the standard for orthogonal amine protection against non-acidic reagents. By understanding the stability and lability profiles outlined in this guide, researchers can design more efficient, higher-yielding, and predictable synthetic routes toward novel therapeutics and advanced materials.
References
- 1. Buy this compound | 37067-95-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Selective functionalization of imidazoles via an iodine–copper exchange reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-1-methyl-1H-imidazole
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-iodo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific substrate. The inherent electronic properties of the 1-methyl-1H-imidazole ring present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues you may encounter at the bench.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific experimental challenges. Each problem is followed by a detailed explanation of the potential causes and a set of actionable solutions.
Problem 1: Low to No Conversion of Starting Material
Q: I've set up my Suzuki coupling with this compound, but I'm observing little to no formation of my desired product. What are the likely causes and how can I fix this?
A: Low or no conversion in a Suzuki coupling, even with a reactive aryl iodide, can stem from several factors. Given that this compound is an electron-rich heteroaryl iodide, the oxidative addition step should be favorable.[1] Therefore, issues with other stages of the catalytic cycle are more likely culprits.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.[2]
-
Solution 1: Catalyst Choice & Ligand Screening: While standard catalysts like Pd(PPh₃)₄ can work, electron-rich and bulky phosphine ligands are often more effective for heteroaryl couplings.[3][4] These ligands stabilize the palladium center and facilitate the reductive elimination step.[3][5] Consider screening a panel of ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points.[3][6]
-
Solution 2: Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[7]
-
Solution 3: Catalyst Degradation: Ensure your catalyst is fresh and has been stored under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[2][8]
-
-
Inefficient Base: The base is critical for activating the boronic acid in the transmetalation step.[9][10]
-
Solution 1: Base Strength and Solubility: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] If you are using a weaker base like Na₂CO₃, consider switching to a stronger one. K₃PO₄ is often a good choice for challenging couplings.[2][8]
-
Solution 2: Aqueous Conditions: The presence of a small amount of water is often crucial for the efficacy of inorganic bases, particularly carbonates and phosphates, as it aids in their dissolution.[2][7] A common solvent system is a mixture of an organic solvent like 1,4-dioxane with water.[11]
-
-
Inappropriate Solvent: The solvent influences the solubility of all reaction components and can affect the reaction rate.
-
Solution: Solvent Screening: 1,4-dioxane, THF, and toluene are common choices.[7] If you suspect solubility issues with your starting materials or the base, a solvent screen is recommended.
-
-
Low Reaction Temperature:
-
Solution: Temperature Optimization: While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to proceed efficiently. If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may improve the conversion rate.[6][12]
-
Problem 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm seeing significant amounts of side products, mainly the homocoupling of my boronic acid and deiodination of my starting material. How can I suppress these unwanted reactions?
A: The formation of homocoupled and reduced byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
Side Product: Homocoupling of Boronic Acid
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[2]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1][2]
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway.[2]
-
Side Product: Protodeboronation of Boronic Acid
-
Cause: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with heteroaryl boronic acids, and is influenced by the reaction conditions.[13]
-
Solutions:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[7] MIDA (N-methyliminodiacetic acid) boronates are also highly stable and release the boronic acid slowly under the reaction conditions, minimizing side reactions.[13][14]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.[15]
-
Side Product: Deiodination (Hydrodehalogenation) of this compound
-
Cause: Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This can occur via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.[6][7][16]
-
Solutions:
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[6]
-
Base Optimization: Avoid overly strong bases that might promote the formation of Pd-H species. A careful screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.[6]
-
Solvent Selection: Aprotic solvents like dioxane or toluene are generally preferred. If an alcohol is used as a solvent or co-solvent, it can be a source of hydrides.[6][16]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the imidazole nitrogen for this reaction?
A1: For this compound, the nitrogen at the 1-position is already protected with a methyl group. The other nitrogen atom (at the 3-position) is a Lewis basic site and can potentially coordinate to the palladium catalyst, which may inhibit the reaction. However, in many cases, successful couplings can be achieved without further protection. The choice of an appropriate ligand is key to mitigating potential catalyst inhibition.[11]
Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A2: A robust starting point would be:
-
Catalyst: A palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos, or a pre-formed Buchwald pre-catalyst).[11][17]
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: How does the electronic nature of the 1-methyl-1H-imidazole ring affect the Suzuki coupling?
A3: The 1-methyl-1H-imidazole ring is considered electron-rich. This electronic nature makes the C-I bond susceptible to oxidative addition to the Pd(0) catalyst.[8] However, the Lewis basic nitrogen atom can also interact with the catalyst. The choice of a sufficiently electron-donating and sterically hindered ligand is crucial to ensure that the desired catalytic cycle proceeds efficiently.[18][19]
Q4: I am coupling with a sterically hindered boronic acid. What modifications should I consider?
A4: For sterically demanding coupling partners, you may need more forcing conditions.
-
Ligand: Consider using a bulkier ligand, such as XPhos or t-Bu₃P.[20]
-
Temperature: An increase in temperature may be necessary.
-
Base: A stronger base like Cs₂CO₃ might be beneficial.
-
Reaction Time: The reaction may require a longer time to reach completion.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Ligand and Base Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 |
General Experimental Workflow
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium source and ligand (or the pre-catalyst) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Iodo-1-methyl-1H-imidazole
Introduction: 2-Iodo-1-methyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via regioselective lithiation of 1-methylimidazole followed by iodination, is a powerful but sensitive transformation. Success hinges on precise control of reaction conditions to favor the desired product and mitigate the formation of side products. This guide provides researchers and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges, ensuring a higher rate of success in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and regioselective method for synthesizing this compound?
A1: The most widely accepted method is the deprotonation (lithiation) of 1-methylimidazole at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithium salt with an iodine source like molecular iodine (I₂). This approach offers excellent regioselectivity for the C2 position.[1][2]
Q2: Why is the C2 position preferentially iodinated over the C4 or C5 positions in this method?
A2: The proton at the C2 position of the 1-methylimidazole ring is the most acidic. This is due to the electron-withdrawing inductive effects of the two adjacent nitrogen atoms, which stabilize the resulting carbanion (the organolithium intermediate) formed upon deprotonation. Consequently, a strong base like n-BuLi will selectively abstract this proton, directing the subsequent iodination exclusively to this site.[2]
Q3: What are the most critical parameters for a successful synthesis?
A3: Three parameters are paramount:
-
Strictly Anhydrous Conditions: Organolithium reagents like n-BuLi react violently with water. Any moisture in the glassware, solvent, or starting material will consume the base, leading to incomplete deprotonation and low yields.
-
Low Temperature Control: The lithiation step must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial to prevent side reactions, such as the n-BuLi attacking the solvent (e.g., THF), and to ensure kinetic control of the deprotonation at the C2 position.[1]
-
Accurate Stoichiometry: The molar equivalents of n-BuLi must be carefully controlled. It is highly recommended to titrate the n-BuLi solution before use to determine its exact concentration, as it can degrade over time.
Q4: How stable is the final this compound product and how should it be stored?
A4: Iodo-heterocycles, including this compound, can be sensitive to light and may discolor over time. For long-term storage, it is best kept in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), under an inert atmosphere (nitrogen or argon), and refrigerated.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.
Problem 1: Low or No Yield of this compound
-
Q: My reaction resulted in a very low yield, or I only recovered my starting material. What went wrong?
A: This is the most common issue and almost always points to a problem in the lithiation step.
-
Potential Cause 1: Ineffective Deprotonation. The n-butyllithium was consumed before it could deprotonate the 1-methylimidazole. This happens due to:
-
Moisture: The presence of water from inadequately dried glassware, solvents, or even the nitrogen/argon line.
-
Degraded Reagent: The n-BuLi solution was old or had been improperly stored, leading to a lower-than-expected concentration.
-
Incorrect Temperature: Adding the n-BuLi at a temperature significantly warmer than -78 °C can cause it to react with the THF solvent.
-
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas. Use freshly distilled, anhydrous solvents.
-
Verify Reagent Activity: Always use a freshly opened bottle of n-BuLi or titrate the solution immediately before the reaction to determine its precise molarity. A common titration method involves using diphenylacetic acid in THF.
-
Maintain Strict Temperature Control: Use a properly prepared dry ice/acetone or dry ice/isopropanol bath to maintain the reaction temperature at -78 °C during the addition of n-BuLi and for the duration of the lithiation stir time.[1]
-
-
Problem 2: Product is Heavily Contaminated with Starting Material
-
Q: My NMR spectrum shows a mixture of the desired product and a significant amount of 1-methylimidazole. How can I fix this and purify my product?
A: This is a direct consequence of incomplete reaction, stemming from the same root causes as low yield.
-
Potential Cause: Insufficient Lithiation. An inadequate amount of active n-BuLi was available to deprotonate all of the 1-methylimidazole starting material. When iodine was added, only the portion that was successfully lithiated reacted, leaving the rest as unreacted starting material.
-
Recommended Solution:
-
Reaction Optimization: Re-run the reaction using the corrective actions from Problem 1, paying close attention to using a slight excess (e.g., 1.05 equivalents) of freshly titrated n-BuLi.
-
Purification Strategy: If you need to salvage the material, the two compounds can be separated using silica gel column chromatography. Due to the polarity of the imidazole ring, a gradient elution is often effective.[3] Start with a less polar eluent (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol.
-
TLC Monitoring: Use a mobile phase like 10% methanol in dichloromethane to monitor the separation. The iodinated product is typically less polar than the starting material.
-
-
-
Problem 3: Formation of a Dark, Tarry, or Insoluble Mixture
-
Q: After adding the iodine or during workup, my reaction turned dark brown/black and I isolated a tar-like substance instead of a solid. What happened?
A: This indicates significant side reactions or product decomposition, often caused by poor temperature control or atmospheric contamination.
-
Potential Cause 1: Reaction Temperature Too High. If the reaction was allowed to warm significantly above -78 °C after the formation of the highly reactive (1-methyl-1H-imidazol-2-yl)lithium intermediate, it could have reacted uncontrollably with the iodine or decomposed.
-
Potential Cause 2: Presence of Oxygen. The lithiated intermediate is sensitive to oxygen. A poor inert atmosphere seal can introduce oxygen, leading to complex side reactions and dark, polymeric material.
-
Potential Cause 3: Excess Iodine. Using a large excess of iodine can lead to the formation of colored charge-transfer complexes and other byproducts.
-
Recommended Solution:
-
Maintain Low Temperature During Quench: Add the solution of iodine in THF dropwise to the lithiated species while keeping the reaction flask in the -78 °C bath.[1] Only after the addition is complete should the reaction be allowed to warm slowly to room temperature.
-
Ensure a Robust Inert Atmosphere: Use a positive pressure of high-purity argon or nitrogen throughout the entire process, from setup to quenching. Use rubber septa and proper cannulation techniques for reagent transfer.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.0 equivalents) of iodine relative to the lithiated intermediate.
-
-
Section 3: Visual Diagrams
Synthetic Pathway and Key Control Points
The following diagram illustrates the primary synthetic route and highlights the critical control parameters necessary for a successful reaction.
Caption: Synthetic workflow for this compound.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
Section 4: Data Summary and Experimental Protocol
Table 1: Reagent Stoichiometry Example
This table provides an example calculation for a laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Density (g/mL) | Notes |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | 0.821 g | 10.0 | 1.0 | 1.03 | Must be anhydrous. Distill if necessary. |
| n-Butyllithium | C₄H₉Li | 64.06 | 4.2 mL | 10.5 | 1.05 | N/A | Use a 2.5 M solution in hexanes. Must be titrated before use. |
| Iodine | I₂ | 253.81 | 2.54 g | 10.0 | 1.0 | N/A | Use high purity crystalline iodine. |
| Anhydrous THF | C₄H₈O | 72.11 | ~50 mL | N/A | Solvent | 0.889 | Must be freshly distilled from a drying agent (e.g., Na/benzophenone). |
Protocol: Synthesis of this compound[1]
Safety Precautions: This procedure involves pyrophoric (n-BuLi) and corrosive (iodine) reagents. It must be conducted by trained personnel in a fume hood under a strict inert atmosphere.
-
Glassware Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer is assembled. The entire apparatus is flame-dried under a vacuum and then filled with inert gas.
-
Reaction Setup: Dissolve 1-methylimidazole (0.821 g, 10.0 mmol) in 20 mL of anhydrous THF and add it to the reaction flask via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise via syringe over 10 minutes. A color change (e.g., to yellow or red) may be observed.[1] Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Iodination (Quenching): In a separate dry flask, dissolve iodine (2.54 g, 10.0 mmol) in 20 mL of anhydrous THF. Slowly add this iodine solution dropwise to the reaction mixture at -78 °C over 20 minutes. A lightening of the solution color is typically observed.
-
Warming and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.[1] The reaction is then carefully quenched by the slow addition of 10 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to afford the pure this compound as a white or off-white solid.[1]
References
Technical Support Center: Purification of 2-Iodo-1-methyl-1H-imidazole
Welcome to the technical support center for the purification of 2-iodo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
The primary impurities depend on the synthetic route, but typically include unreacted 1-methylimidazole, di-iodinated species (e.g., 2,4-diiodo-1-methyl-1H-imidazole or 2,5-diiodo-1-methyl-1H-imidazole), and residual iodinating reagents or their byproducts. The formation of these impurities is often a result of the high reactivity of the imidazole ring.[1]
Q2: My crude product is a dark oil or a deeply colored solid. What is the likely cause and how can I address it?
The presence of a dark color, often brown or purple, is typically due to the presence of residual iodine (I₂). This can be addressed by washing the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium sulfite, which will reduce the iodine to colorless iodide ions.[2]
Q3: What is the most effective purification method for this compound on a laboratory scale?
For most common impurity profiles, a combination of an aqueous workup followed by either recrystallization or column chromatography is highly effective. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities, as well as the scale of the reaction.
Q4: Can I use column chromatography for purification? What conditions are recommended?
Yes, silica gel column chromatography is a viable option for purifying this compound, especially for removing closely related impurities or when dealing with smaller quantities.[2][3] Given the polarity of the imidazole core, a mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be further increased by adding a small percentage of methanol to the mobile phase if the compound does not elute.[2][3]
Q5: How should I store the purified this compound to ensure its stability?
This compound is reported to be light-sensitive.[4] Therefore, it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4] For long-term storage, refrigeration at 2–8 °C is recommended.[4]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues that may arise during the purification process, providing both the underlying cause and a detailed protocol for resolution.
Problem 1: Low Purity After Initial Aqueous Workup
You've performed an aqueous wash, but your NMR or TLC analysis still shows significant amounts of starting material and/or di-iodinated byproducts.
-
Likely Cause:
-
Incomplete Reaction: The iodination reaction may not have gone to completion, leaving a significant amount of unreacted 1-methylimidazole.
-
Over-iodination: The reaction conditions (e.g., temperature, stoichiometry of the iodinating agent) may have favored the formation of di-iodinated species.
-
Insufficient Extraction: The extraction protocol may not have been efficient enough to separate the product from the impurities.
-
-
Suggested Solution: Purification by Column Chromatography
This protocol provides a reliable method for separating the target compound from both more and less polar impurities.
Protocol 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Solvent System Selection:
-
Begin by determining an optimal solvent system using Thin Layer Chromatography (TLC).
-
A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).
-
For more polar impurities, a system of dichloromethane/methanol may be necessary.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
-
Problem 2: The Product "Oils Out" During Recrystallization
You are attempting to recrystallize the crude product, but instead of forming crystals, it separates as an oil.
-
Likely Cause:
-
High Impurity Level: The presence of a significant amount of impurities can lower the melting point of the mixture, causing it to "oil out."
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the compound, preventing crystallization.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.
-
-
Suggested Solution: Optimized Recrystallization Protocol
This protocol is designed to mitigate the issue of "oiling out" and promote the formation of high-purity crystals.
Protocol 2: Optimized Recrystallization
-
Solvent Selection:
-
Based on solubility data, this compound is soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide, but insoluble in water.[4]
-
A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate or ethanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Inducing Crystallization:
-
Slowly add the anti-solvent (e.g., hexanes or water) to the hot solution until a slight turbidity persists.
-
Add a drop or two of the hot soluble solvent to redissolve the initial precipitate.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
-
Maximizing Yield:
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
-
Data Presentation
The following table summarizes key physical properties of this compound, which are critical for making informed decisions during the purification process.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅IN₂ | [5] |
| Molecular Weight | 208.00 g/mol | [5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | ~87 °C | [4] |
| Boiling Point | 120-122 °C at 45 mmHg | [4] |
| Solubility | Soluble in ethanol, chloroform, dimethyl sulfoxide; insoluble in water. | [4] |
| Storage Conditions | 2–8 °C, under inert gas, protect from light. | [4] |
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, from the crude reaction mixture to the final, pure product.
Caption: A generalized workflow for the purification of this compound.
Chemical Structures
The diagram below shows the chemical structures of the target compound and a common di-iodinated impurity.
Caption: Structures of the target compound and a potential di-iodinated byproduct.
References
Technical Support Center: Challenges in Sonogashira Coupling of 2-Iodo-1-methyl-1H-imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Sonogashira coupling of 2-iodo-1-methyl-1H-imidazole. This specific substrate, while a valuable building block, presents unique challenges due to its electronic properties and potential for catalyst interaction. This document is designed to help you navigate these complexities and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the intricacies of using this compound in Sonogashira couplings.
Q1: Why is this compound considered a "challenging" substrate for Sonogashira coupling?
The difficulty arises from two primary characteristics of the molecule:
-
Electronic Nature : The 1-methyl-1H-imidazole ring is electron-rich. This property can decrease the electrophilicity of the C2 carbon, potentially slowing down the rate-determining oxidative addition step of the palladium catalyst to the C-I bond.[1]
-
Catalyst Inhibition : The imidazole ring contains a basic nitrogen atom (N3) that can act as a ligand. This nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species. This sequestration of the catalyst can stall the reaction and is a common issue with N-heterocyclic substrates.[2][3]
Q2: What is the most common side reaction, and how can it be prevented?
The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often called Glaser coupling, which produces a symmetric diyne byproduct.[4] This unwanted process consumes your alkyne, reduces the yield of the desired product, and complicates purification.
Primary Causes:
-
Presence of Oxygen : The copper(I) acetylide intermediate, a key species in the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[4][5]
-
Copper(I) Co-catalyst : The copper catalyst is essential for the traditional Sonogashira mechanism but is also the primary mediator of Glaser coupling.[2]
Prevention Strategies:
-
Maintain a Strictly Inert Atmosphere : This is the most critical step. Rigorously deoxygenate all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[2][4]
-
Employ Copper-Free Protocols : The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[2][6][7] These methods often require careful optimization of ligands and bases to facilitate the catalytic cycle efficiently without copper.[4]
Q3: How does the choice of palladium catalyst and ligand impact the reaction with this substrate?
The catalyst system is paramount. For a challenging substrate like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Ligand Selection : The ligand stabilizes the palladium catalyst and modulates its reactivity. Given the potential for catalyst inhibition by the imidazole substrate, more robust ligands are often necessary.
-
Bulky, Electron-Rich Phosphines : Ligands such as P(t-Bu)₃ or bulky biarylphosphines can accelerate the oxidative addition and reductive elimination steps and help prevent the formation of inactive palladium dimers.[3]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors that form very stable complexes with palladium.[3] They are highly effective at preventing catalyst decomposition and can overcome the inhibitory effects of other N-heterocycles, making them an excellent choice for this specific coupling.[3][8]
-
Q4: Which base is optimal for coupling with this compound?
The base neutralizes the HI generated during the reaction and facilitates the deprotonation of the alkyne.[2] The choice can significantly influence reaction success.
-
Amine Bases : Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as solvents.[9] However, their coordination to the palladium center can sometimes be competitive with the substrate. Secondary amines like piperidine or DIPA can be more effective than tertiary amines in some cases.[4]
-
Inorganic Bases : Weaker, non-coordinating inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred in copper-free protocols.[10] They are less likely to interfere with the catalyst and can help minimize side reactions.
Q5: Should I use a standard copper-co-catalyzed or a copper-free protocol?
The choice depends on the specific alkyne and the issues encountered. For this compound, starting with a copper-free protocol is often advantageous to circumvent the common problem of alkyne homocoupling.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Pros | Generally faster reaction rates. Milder conditions often possible. Well-established protocols.[11] | Eliminates alkyne homocoupling (Glaser products).[2] Avoids issues with copper-sensitive substrates. Simplifies purification. |
| Cons | Prone to alkyne homocoupling, requiring strict O₂ exclusion.[4][5] Potential for catalyst poisoning by the substrate. | May require higher temperatures or more specialized, expensive ligands (e.g., NHCs) to achieve good rates.[3] |
| Best For | Robust, less expensive alkynes where some homocoupling can be tolerated. | Expensive or complex alkynes where maximizing yield and minimizing byproducts is critical.[5] |
Troubleshooting Guide
This guide is structured to address specific problems you may observe during your experiment.
Problem 1: Low or No Yield of Desired Product
This is the most common issue and requires a systematic approach to diagnose.
Potential Cause 1.1: Catalyst Inactivation or Decomposition
-
Observation : The reaction mixture turns black, indicating the formation of palladium black, or the reaction stalls after initial conversion.
-
Causality : The Pd(0) active species is unstable and can be particularly vulnerable to decomposition when coupling with coordinating substrates like imidazoles. Solvents like THF have been anecdotally reported to promote this decomposition.[12][13]
-
Solutions :
-
Switch to a More Stabilizing Ligand : N-Heterocyclic Carbene (NHC) or bulky, electron-rich phosphine ligands form more stable complexes that resist decomposition.[3][14]
-
Increase Ligand-to-Palladium Ratio : Adding a slight excess of the ligand can help stabilize the active catalyst.
-
Change Solvent : Consider using the amine base as the solvent or switching to a different solvent like dioxane or DMF.[15]
-
Potential Cause 1.2: Sub-optimal Reaction Conditions
-
Observation : TLC or LC-MS analysis shows only starting material, even after several hours.
-
Causality : The energy barrier for oxidative addition may not be overcome at room temperature, or the chosen base may not be effective for the specific substrate combination.[9]
-
Solutions :
-
Increase Temperature : While many Sonogashira reactions work at room temperature, challenging substrates often require heating.[9] Incrementally increase the temperature to 50-80 °C and monitor for product formation.
-
Screen Bases : The optimal base can be highly substrate-dependent. If using an amine base like TEA, try a secondary amine like DIPA or piperidine. Alternatively, screen inorganic bases like K₂CO₃ or Cs₂CO₃.[10]
-
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
-
Observation : A significant byproduct with a mass corresponding to the alkyne dimer is observed by LC-MS or isolated during chromatography.
-
Causality : This is almost always caused by the presence of oxygen, which facilitates the copper-mediated oxidative dimerization of the alkyne.[4][5]
-
Solutions :
-
Rigorous Degassing : Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst and alkyne. Use a minimum of three freeze-pump-thaw cycles for best results.
-
Reduce Copper Loading : In some cases, simply reducing the amount of CuI can diminish the rate of homocoupling relative to the desired cross-coupling.
-
Switch to a Copper-Free Protocol : This is the most definitive solution to eliminate Glaser coupling.[2]
-
Problem 3: Dehalogenation of this compound
-
Observation : A byproduct corresponding to 1-methyl-1H-imidazole is detected.
-
Causality : This side reaction, known as proto-deiodination, can occur via the formation of a palladium-hydride intermediate, which then reductively eliminates the H and I atoms. This is often promoted by certain bases and solvents under harsh conditions.[10]
-
Solutions :
-
Optimize Base and Solvent : Stronger bases can sometimes accelerate dehalogenation.[10] Screening different bases (e.g., switching from an amine to K₂CO₃) may be necessary. The solvent can also play a role; for example, THF might be preferable to DMF in some cases to minimize this side reaction.[10]
-
Lower Reaction Temperature : Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Experimental Protocols
These protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific alkyne.
Protocol 1: Copper-Free Sonogashira Coupling with an NHC-Pd Precatalyst
This protocol is recommended as a starting point to avoid homocoupling side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
[IPr-Pd-allyl]Cl or similar NHC-Pd precatalyst (2 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the NHC-Pd precatalyst, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the terminal alkyne.
-
Stir the mixture at room temperature for 30 minutes, then heat to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Classic Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol can be effective but requires strict exclusion of oxygen.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Anhydrous, degassed triethylamine (TEA) and THF (1:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed THF and TEA solvent mixture via syringe. Stir for 10 minutes at room temperature.[16] The solution should be a clear, yellowish color.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.[9]
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Heck Reactions with 2-Iodo-1-methyl-1H-imidazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Heck reactions involving 2-iodo-1-methyl-1H-imidazole. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation and improve your reaction yields. The imidazole core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via cross-coupling is a critical skill. This guide is designed to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own research.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the Heck coupling of this compound. Each question is followed by a detailed explanation and actionable recommendations.
Q1: I am observing low to no conversion of my this compound. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle. The root cause often lies in suboptimal catalyst activity, catalyst decomposition, or issues with the reagents. Let's break down the possibilities:
A1: Key Factors Influencing Low Conversion
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is paramount. While standard catalysts like Pd(OAc)₂ can be effective, the electron-rich nature of the 1-methyl-1H-imidazole ring can influence the catalytic cycle.[1]
-
Expert Insight: The nitrogen atoms in the imidazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands can often mitigate this by favoring the desired catalytic cycle over inhibitory pathways. Consider ligands like XPhos, SPhos, or RuPhos. N-Heterocyclic Carbene (NHC) ligands are also excellent choices for stabilizing the palladium catalyst and promoting high turnover numbers.[2][3]
-
Troubleshooting Steps:
-
Switch Ligand: If using a simple phosphine like PPh₃, switch to a bulkier, more electron-donating ligand.
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure a more consistent generation of the active Pd(0) species.
-
Increase Catalyst Loading: As a last resort for difficult couplings, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be beneficial.[4]
-
-
-
Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle.[5][6][7] An inappropriate base can lead to a stalled reaction.
-
Expert Insight: For Heck reactions, a variety of inorganic and organic bases can be used.[3] Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[3][5] The choice of base can also influence the reaction by affecting the solubility of other components.[8]
-
Troubleshooting Steps:
-
Screen Bases: If using an organic amine base with limited success, try an inorganic base like K₂CO₃ or Cs₂CO₃, or vice-versa.
-
Ensure Anhydrous Conditions: If using an inorganic base, ensure it is finely powdered and anhydrous, as water can negatively impact the reaction.
-
-
-
Solvent Effects: The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.[9][10][11]
-
Expert Insight: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used for Heck reactions due to their ability to dissolve the various components and stabilize charged intermediates in the catalytic cycle.[3][8] However, the coordinating nature of these solvents can sometimes interfere with the reaction.[4]
-
Troubleshooting Steps:
-
Solvent Screening: If experiencing issues in DMF, consider switching to a less coordinating solvent like dioxane or toluene, especially if using a highly active catalyst system.
-
Purity: Always use high-purity, anhydrous solvents to avoid introducing impurities that can poison the catalyst.
-
-
Q2: My reaction is producing a significant amount of a dehalogenated side product (1-methyl-1H-imidazole). Why is this happening and what can I do to prevent it?
The formation of a dehalogenated product is a common side reaction in palladium-catalyzed couplings, including the Heck reaction.[12] This occurs when the organopalladium intermediate undergoes a reductive cleavage instead of the desired coupling pathway.[13]
A2: Minimizing Dehalogenation
-
Mechanism of Dehalogenation: This side reaction can be promoted by various factors, including the presence of certain reducing agents in the reaction mixture (which can sometimes be the base or solvent) or by a competing radical pathway.[12]
-
Expert Insight: The choice of base can significantly influence the extent of dehalogenation. Some amine bases, under certain conditions, can act as hydride donors, leading to the reductive cleavage of the aryl-palladium bond.[13]
-
Troubleshooting Steps:
-
Change the Base: If dehalogenation is a major issue with an amine base, switch to an inorganic base like K₂CO₃ or NaOAc.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the dehalogenation pathway.
-
Additive Effects: In some cases, the addition of a halide salt, like lithium chloride, can suppress dehalogenation, although this needs to be empirically tested for your specific system.[13]
-
-
Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the Heck reaction with my imidazole substrate?
Regioselectivity in the Heck reaction is determined during the migratory insertion step of the alkene into the aryl-palladium bond.[6] For electron-deficient alkenes, the aryl group typically adds to the β-position. However, with certain substrates and conditions, a loss of regioselectivity can occur.
A3: Controlling Regioselectivity
-
Electronic and Steric Control: The regioselectivity is governed by a combination of electronic and steric factors.[6]
-
Expert Insight: For cationic palladium complexes, which can be favored with certain ligand and substrate combinations, the regioselectivity is primarily under electronic control. The aryl group will add to the carbon with the least electron density. For neutral palladium complexes, steric factors are more dominant, with the aryl group adding to the less sterically hindered carbon of the alkene.[6]
-
Troubleshooting Steps:
-
Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the charge on the palladium center and thus the regioselectivity. Experimenting with different ligands can be a powerful tool.
-
Alkene Choice: If possible, using an alkene with a stronger electron-withdrawing group can enhance the electronic bias and improve regioselectivity.
-
-
Experimental Protocols & Data
General Protocol for the Heck Reaction of this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the chosen phosphine ligand (if not using a pre-catalyst, typically in a 1:2 Pd:ligand ratio).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv.) and the anhydrous solvent (e.g., DMF, 0.1-0.2 M).
-
Alkene Addition: Add the alkene (1.2-1.5 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Heck Coupling with this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or a Pd(II) pre-catalyst | Readily available and effective.[5] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos) or NHC ligand | Mitigates potential catalyst inhibition by the imidazole nitrogen.[3] |
| Base | K₂CO₃ or Cs₂CO₃ (inorganic); Et₃N or DIPEA (organic) | Screen both types to find the optimal choice for your specific alkene.[3][14] |
| Solvent | DMF, DMAc, or Dioxane | High-boiling polar aprotic solvents are generally effective.[8][9][10] |
| Temperature | 80-120 °C | A good starting range for balancing reaction rate and stability. |
| Catalyst Loading | 1-5 mol% | Start low and increase if necessary. |
Visualizing the Process: Diagrams
The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Iodoimidazoles
Welcome to the technical support center for the Buchwald-Hartwig amination of iodoimidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Iodoimidazoles, while often reactive electrophiles, can present unique challenges due to the electronic nature and potential coordinating ability of the imidazole ring. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Conversion & No Reaction
Q1: My Buchwald-Hartwig reaction with an iodoimidazole shows no conversion of starting material. What are the most common culprits?
A1: Zero conversion is a frustrating but common issue that typically points to a fundamental problem with one of the core reaction components. The most frequent reasons include:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming. This can be due to poor quality of the palladium precursor (e.g., Pd(OAc)₂ can be unreliable) or the use of an inappropriate ligand.[1] Using a pre-formed, air-stable precatalyst (e.g., an XPhos Pd G3 precatalyst) is highly recommended as it bypasses the often-tricky in situ generation of the active LPd(0) species.[2]
-
Reagent Purity: The Buchwald-Hartwig amination is notoriously sensitive to impurities. Water and oxygen are critical to exclude. Ensure your amine, base, and solvent are scrupulously dried and degassed.[1][3] Trace water can hydrolyze the base and poison the catalyst.
-
Poor Solubility: One of the most underestimated causes of reaction failure is the poor solubility of the inorganic base in the reaction solvent.[4] If the base is not at least partially soluble, it cannot effectively participate in the catalytic cycle.
-
Catalyst Poisoning: Imidazoles themselves, especially if unprotected, can act as ligands and coordinate to the palladium center in an unproductive manner, leading to catalyst inhibition.[3] Functional groups on your amine or imidazole substrate, such as azo groups, can also poison the catalyst.[5]
Q2: I'm observing very low conversion (<20%) of my iodoimidazole. Where should I start my optimization?
A2: Low conversion suggests the reaction is proceeding, but is slow or has stalled. This is an optimization problem. Here is a logical workflow for troubleshooting:
-
Evaluate the Ligand: The choice of ligand is paramount. For heteroaryl halides like iodoimidazoles, bulky, electron-rich monophosphine ligands (Buchwald-type biarylphosphine ligands) are often the most effective.[2] Ligands such as XPhos, RuPhos, or tBuXPhos have demonstrated success in coupling N-heterocycles.[2] If you are using a bidentate ligand like BINAP or Xantphos and seeing low yield, switching to a bulkier monodentate ligand is a primary optimization step.[2]
-
Re-evaluate the Base: The base's strength and solubility are critical.[6]
-
Strong Bases (e.g., NaOtBu, LHMDS): These often provide the fastest reaction rates but can be incompatible with sensitive functional groups on your substrates.[2]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher reaction temperatures.[4] Cs₂CO₃ is often a good starting point due to its better solubility in common organic solvents compared to K₃PO₄.[2][7]
-
-
Check the Solvent: The solvent must solubilize all components of the reaction. Toluene and 1,4-dioxane are very common and effective.[4][8] If solubility is an issue, consider a more polar aprotic solvent like THF or 2-MeTHF.[4] It is crucial to use anhydrous and degassed solvents.[1]
-
Increase Temperature: Typical reaction temperatures are between 80-110 °C.[2][7] If you are running the reaction at a lower temperature, a simple increase may be sufficient to drive the reaction to completion.
Section 2: Side Reactions & Impurity Formation
Q3: My starting iodoimidazole is consumed, but I'm not forming the desired product. Instead, I see a new non-polar spot on TLC. What is happening?
A3: The consumption of the starting material without formation of the desired amine product often points to a dominant side reaction. The most likely culprit is hydrodehalogenation , where the iodo group is replaced by a hydrogen atom.
This occurs when a β-hydride elimination pathway competes with the desired reductive elimination step.[9] This side reaction is more common with primary amines.[10] Another possibility, especially if you are observing a spot at the solvent front on your TLC, could be polymerization of the iodoimidazole, particularly if the imidazole NH is unprotected.[11]
Troubleshooting Steps:
-
Switch Ligand: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Using bulkier phosphine ligands can often favor the desired reductive elimination pathway.[10]
-
Protect the Imidazole NH: If your imidazole is NH-unprotected, it can participate in the reaction itself, leading to oligomers or polymers.[11] Protecting the imidazole nitrogen with a group like a trityl (Tr) or Boc group is a standard strategy to prevent this side reaction.[12]
-
Check for Amine Decomposition: Strong bases can cause decomposition of the amine coupling partner, especially if it contains sensitive functional groups.[4]
Q4: I'm seeing the formation of biaryl byproducts. How can I minimize this?
A4: Biaryl byproduct formation can occur, especially when using chiral primary amines.[4] This side reaction is often ligand-dependent. Screening different phosphine ligands can help identify a system that minimizes this undesired coupling.[4] Additionally, carefully controlling the stoichiometry of the reactants can sometimes suppress this side reaction.
Section 3: Substrate-Specific Issues
Q5: Are aryl iodides always the best choice for Buchwald-Hartwig amination? I've heard they can be problematic.
A5: Contrary to the general reactivity trend in many cross-coupling reactions (I > Br > Cl), aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations.[7] The iodide anion (I⁻) generated as a byproduct during the reaction can have an inhibitory effect on the palladium catalyst.[7][10] It can form unreactive palladium iodide dimers, taking the catalyst out of the active cycle.[5][10]
Mitigation Strategies:
-
Solvent Choice: The inhibitory effect of iodide is often solvent-dependent. Using a solvent in which the iodide salt byproduct (e.g., NaI, KI) is insoluble can help suppress this inhibition by precipitating it out of the reaction mixture.[10] Toluene is often favored for this reason.[5]
-
Ligand Selection: Bidentate ligands like BINAP were initially developed to prevent the formation of inhibitory palladium iodide dimers and can be effective for aryl iodide couplings.[9]
Q6: My iodoimidazole has other functional groups (esters, nitro groups). What special precautions should I take?
A6: Functional group tolerance is a key consideration. Strong bases like NaOtBu are generally incompatible with base-sensitive groups like esters and nitro groups.[5] In these cases, switching to a weaker inorganic base is essential.
-
Recommended Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃ are much better choices for substrates with base-sensitive functionalities.[4] While the reaction may require higher temperatures or longer reaction times, this approach preserves the integrity of the functional groups.[5]
Visual & Data-Driven Guides
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical decision-making process when faced with low or no product formation.
Caption: A troubleshooting workflow for low conversion.
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.
Caption: The palladium-catalyzed reaction cycle.
Table 1: Common Bases for Buchwald-Hartwig Amination
The choice of base is critical and substrate-dependent. This table summarizes the properties and common applications of frequently used bases.[2][4][5]
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics & Cautions |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very strong, often provides high reaction rates. Incompatible with base-sensitive functional groups (e.g., esters, ketones).[4][7] |
| LHMDS | ~26 | THF, Toluene | Very strong base. Useful for substrates with protic functional groups that need to be deprotonated. Air and moisture sensitive.[5] |
| Cs₂CO₃ | ~10 | Dioxane, Toluene, DMF | Weaker base with good functional group tolerance. Often has better solubility than other carbonate/phosphate bases.[2][7] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Weaker base, economically attractive, and offers excellent functional group tolerance. Can suffer from poor solubility.[4] |
General Experimental Protocol
This is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination of an iodoimidazole. Note: This is a general guideline; reaction conditions must be optimized for specific substrates.[2][4][12]
Preparation:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the iodoimidazole (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
Inert Atmosphere:
-
Cap the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine coupling partner (1.1-1.5 equiv.) via syringe.
Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated imidazole.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
preventing deiodination of 2-iodo-1-methyl-1H-imidazole
Answering the urgent need for procedural clarity in the handling of halogenated heterocyclic intermediates, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a definitive resource for preventing the deiodination of 2-iodo-1-methyl-1H-imidazole. As a Senior Application Scientist, my objective is to move beyond simple instructions and offer a framework of understanding, grounded in mechanistic principles and validated by field-proven methodologies.
Deiodination is a critical failure point in syntheses utilizing this compound, leading to reduced yields, compromised purity, and inconsistent results. The inherent lability of the carbon-iodine bond necessitates a rigorously controlled experimental environment.[1] This guide is structured to empower you with the knowledge to anticipate, diagnose, and—most importantly—prevent this unwanted degradation pathway. We will address the issue through a series of frequently asked questions for rapid problem-solving, followed by in-depth troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound is an off-white solid, but it turned light brown after a few days on the bench. What is happening?
A: This discoloration is a classic indicator of degradation, specifically deiodination. The this compound compound is known to be light-sensitive.[2] Exposure to ambient light, especially UV wavelengths, can induce the homolytic cleavage of the carbon-iodine bond, leading to the formation of trace amounts of iodine and other chromophoric impurities.
Q2: What are the absolute essential storage conditions for solid this compound?
A: To ensure long-term stability, the solid compound must be protected from three primary degradation factors: light, air, and heat. The ideal storage protocol is:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][3] This displaces oxygen and moisture, which can contribute to degradation pathways.
-
Light: Keep in an amber glass vial or a clear vial wrapped completely in aluminum foil to prevent light exposure.[3]
Q3: I observed a new spot on my TLC plate after a reaction. Could this be the deiodinated product?
A: Yes, it is highly likely. The deiodinated product, 1-methyl-1H-imidazole, is more polar than the starting material. Therefore, it will exhibit a lower Rf value on a normal-phase silica TLC plate. You can confirm this by running a co-spot with a standard of 1-methyl-1H-imidazole if available.
Q4: Can I prepare a stock solution of this compound and store it?
A: Preparing stock solutions is possible but requires stringent precautions. Degradation is often accelerated in solution. If you must store a solution, use a degassed, anhydrous aprotic solvent (e.g., THF, Dioxane). Store the solution in a sealed, light-protected vial under an inert atmosphere at -20°C for short-term storage (up to one month).[3] It is always best practice to prepare solutions fresh before use.
Q5: My reaction yield is consistently low, and I suspect deiodination during the process. What is the most common cause?
A: Besides light and heat, the most common cause of deiodination during a reaction is the presence of a catalyst, particularly trace amounts of transition metals like palladium or copper from a previous step, which can facilitate reductive deiodination.[4][5] Additionally, using unpurified reagents or solvents containing reductive impurities can also cleave the C-I bond.
Troubleshooting Guide: Diagnosing and Solving Deiodination
This section provides a systematic approach to identifying and resolving deiodination issues encountered during synthesis, workup, and handling.
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Actions |
| Low yield in synthesis; ¹H NMR shows a mix of product and 1-methylimidazole. | 1. Reaction Temperature Too High: Thermal energy is cleaving the C-I bond.[1]2. Light Exposure: Ambient light is causing photodegradation during the reaction.[1]3. Catalytic Impurities: Residual metal catalysts from prior steps are causing reductive deiodination.[4][5] | 1. Optimize the reaction for the lowest effective temperature. Run a temperature screen if necessary.2. Wrap the reaction vessel in aluminum foil. Avoid setting up the reaction in direct sunlight.3. Ensure the starting materials are free of metal contaminants. If unavoidable, consider adding a metal scavenger post-reaction. |
| Product appears pure after chromatography but degrades in the vial. | 1. Improper Storage: Exposure to light and/or air in the storage vial.2. Solvent Impurities: Residual protic or impure solvents from chromatography are causing slow degradation. | 1. Immediately after purification, transfer the compound to an amber vial, flush with argon or nitrogen, and store at 2–8 °C in the dark.[2]2. Ensure complete removal of solvents under high vacuum. For final storage, the product should be a dry, crystalline solid. |
| pH of the reaction mixture drifts, and deiodination is observed. | Unbuffered pH: Imidazole compounds can act as bases, and significant pH shifts can influence stability.[6] Extreme pH conditions (highly acidic or basic) can promote decomposition pathways. | Maintain a buffered or controlled pH environment if the reaction chemistry allows. For workups, use buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washes instead of plain water to avoid pH excursions. |
| Inconsistent results in cross-coupling reactions (e.g., Suzuki, Sonogashira). | Premature Deiodination: The compound is degrading before the desired catalytic cycle can occur, leading to the formation of the inactive 1-methylimidazole. | 1. Prepare the this compound solution immediately before adding it to the reaction mixture.2. Thoroughly degas all solvents and reagents to remove oxygen, which can participate in radical side reactions.3. Add the compound to the reaction mixture under a positive pressure of inert gas. |
Mechanistic Insights: The Chemistry of C-I Bond Cleavage
Understanding the pathways of deiodination is fundamental to its prevention. The C(sp²)-I bond on the electron-rich imidazole ring is susceptible to cleavage through several mechanisms:
-
Photolytic Cleavage: The C-I bond has a relatively low bond dissociation energy, which falls within the energy range of UV and even visible light.[1] Absorption of a photon can promote an electron to an antibonding orbital, leading to homolytic cleavage and the formation of an imidazolyl radical and an iodine radical. These radicals can then propagate further decomposition.
-
Thermal Cleavage: Sufficient thermal energy can overcome the activation barrier for C-I bond scission, leading to the same radical intermediates as photolytic cleavage. This is why minimizing reaction and purification temperatures is critical.
-
Reductive Cleavage (Catalytic): This is a common pathway in synthetic chemistry. Trace transition metals (M), such as Pd(0) or Cu(I), can insert into the C-I bond via oxidative addition. The resulting organometallic intermediate can then undergo protonolysis (reaction with a proton source, even trace water) to yield the deiodinated 1-methylimidazole and the metal iodide.
Caption: Key Pathways Leading to Deiodination.
Validated Experimental Protocols
Protocol 1: Synthesis and Purification with Minimized Deiodination
This protocol describes a representative iodination of 1-methylimidazole that incorporates best practices to prevent product loss.
Objective: To synthesize this compound with high purity and yield.
Materials:
-
1-methylimidazole (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel wrapped in aluminum foil
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask (wrapped in foil) equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Deprotonation: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF under nitrogen. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: Dissolve iodine (1.1 eq) in a minimum amount of anhydrous THF in a separate foil-wrapped flask under nitrogen. Slowly add this iodine solution to the lithiated imidazole solution via cannula, maintaining the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for 2 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding saturated aqueous NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purification: Purify the crude product quickly via column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes). Use column fractions immediately.
-
Final Product Handling: After removing the solvent from pure fractions, place the resulting solid under high vacuum for several hours to ensure it is completely dry. Immediately transfer to a pre-weighed amber vial, backfill with argon, and store as recommended.
Caption: Workflow for Deiodination-Sensitive Synthesis.
Protocol 2: Analytical Monitoring of Deiodination by HPLC-UV
Objective: To quantify the percentage of this compound and its deiodinated byproduct, 1-methyl-1H-imidazole, in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water with 0.1% Formic Acid (HPLC grade)
-
Sample dissolved in mobile phase
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 5% B
-
13-15 min: Re-equilibrate at 5% B
-
-
-
Sample Preparation: Prepare a dilute solution of your sample (approx. 0.1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample. 1-methyl-1H-imidazole (more polar) will elute earlier than this compound (less polar).
-
Quantification: Integrate the peak areas for both compounds. The percentage of deiodination can be estimated by the relative area percent of the 1-methyl-1H-imidazole peak. For precise quantification, a calibration curve with standards of both compounds is required.
| Compound | Expected Retention Time | Key Analytical Data |
| 1-Methyl-1H-imidazole | Early Eluting | ¹H NMR (CDCl₃): ~7.6 ppm (s, 1H, NCHN), ~7.1 ppm (s, 1H), ~6.9 ppm (s, 1H), ~3.7 ppm (s, 3H, N-CH₃). MS (ESI+): m/z = 83.06 [M+H]⁺. |
| This compound | Late Eluting | ¹H NMR (CDCl₃): ~7.0 ppm (d, 1H), ~6.9 ppm (d, 1H), ~3.7 ppm (s, 3H, N-CH₃). MS (ESI+): m/z = 208.96 [M+H]⁺. |
By implementing these rigorous protocols and maintaining a keen awareness of the compound's sensitivities, researchers can confidently prevent deiodination, ensuring the integrity of their materials and the success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 37067-95-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodo-1-Methyl-1H-Imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions with 2-iodo-1-methyl-1H-imidazole. As Senior Application Scientists, our goal is to synthesize technical data with field-proven insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst and ligand selection for various cross-coupling reactions involving this compound.
Q1: What are the primary challenges when performing cross-coupling reactions with a this compound substrate?
A1: The primary challenge stems from the nature of the imidazole ring itself. The nitrogen atoms in the imidazole ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions. The N-methyl group at position 1 slightly increases the electron-donating nature of the ring compared to an unprotected imidazole, but the main issue of potential catalyst poisoning remains. Furthermore, the steric bulk around the C2-iodine bond, flanked by the N-methyl group, can impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[1][2]
Q2: For a Suzuki-Miyaura coupling, what is a reliable starting point for a catalyst system?
A2: For Suzuki-Miyaura reactions with haloimidazoles, several palladium catalyst systems have proven effective.[3][4] A robust starting point is a palladium(II) precatalyst with a suitable phosphine ligand. For example, PdCl₂(dppf) (dichlorobis(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) is often a reliable choice.[5] Alternatively, generating the active Pd(0) species in situ from Pd(OAc)₂ with a phosphine ligand like triphenylphosphine (PPh₃) is a common strategy.[5][6] For more challenging or sterically hindered couplings, using bulky, electron-rich biarylphosphine ligands such as SPhos can significantly improve yields. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used in solvents like DME, dioxane, or toluene, often with a small amount of water.[5][7]
Q3: Which ligands are most effective for a Buchwald-Hartwig amination with this substrate?
A3: Buchwald-Hartwig amination requires careful selection of a sterically hindered, electron-rich phosphine ligand to facilitate both the oxidative addition and the final reductive elimination steps.[8][9] For challenging heterocyclic substrates like this compound, ligands from the Buchwald family are highly recommended. Specifically, biarylphosphine ligands such as RuPhos , BrettPhos , and t-BuXPhos are designed to promote C-N bond formation with high efficiency.[10] These are best used with palladium precatalysts (e.g., BrettPhos Pd G3) to ensure reproducibility. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu ) or lithium bis(trimethylsilyl)amide (LiHMDS ) is typically required in an anhydrous aprotic solvent like toluene or dioxane.[2][10]
Q4: What are the key considerations for Sonogashira and Heck couplings involving this compound?
A4: For Sonogashira couplings , the standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and a base.[11] A common system is Pd(PPh₃)₂Cl₂ as the palladium source and copper(I) iodide (CuI ) as the co-catalyst in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).[5][12] The amine serves as both the base and often as the solvent. The reaction is sensitive to oxygen, so proper degassing and maintenance of an inert atmosphere are crucial.
For Heck couplings , which couple the iodo-imidazole with an alkene, a simple palladium source like Pd(OAc)₂ is often sufficient.[13] The choice of ligand can be important; in many cases, the reaction can proceed without a phosphine ligand ("phosphine-free"), but for specific selectivities or difficult substrates, ligands may be necessary.[13][14] A common base is an organic amine such as triethylamine (Et₃N) , and the typical solvent is DMF or acetonitrile.[5]
Catalyst System Summary Tables
The tables below provide recommended starting conditions for various cross-coupling reactions. Optimization may be required based on the specific coupling partner.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| PdCl₂(dppf) | (none) | K₂CO₃ | DME/H₂O | 80-150 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-110 |
| Pd(PPh₃)₄ | (none) | Cs₂CO₃ | Dioxane | 90-110 |
Data adapted from studies on analogous iodo-heterocycles.[3][5]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 80-110 |
| RuPhos Pd G3 | RuPhos | LiHMDS | Dioxane | 80-110 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 90-120 |
These systems are highly effective for C-N coupling of challenging heterocycles.[9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My reaction shows low or no conversion. What should I check first?
A: Low or no conversion is a common issue with several potential causes:
-
Inactive Catalyst: Ensure your palladium source and ligand are of high quality and have been stored properly under an inert atmosphere. Palladium precatalysts, which are generally air-stable, often provide more reproducible results than generating the active catalyst in situ.[10]
-
Inadequate Base: The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to facilitate transmetalation.[15] For Buchwald-Hartwig aminations with N-heterocycles, a strong, sterically hindered base like NaOtBu or LiHMDS is often necessary.[10] Weaker bases like K₂CO₃ may be insufficient for C-N couplings.[10]
-
Insufficient Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it incrementally.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly deoxygenated (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon) and that the reaction is maintained under a strict inert atmosphere.[7]
Q: I am observing significant amounts of side products, such as homocoupling of my boronic acid or hydrodehalogenation of my starting material. How can I minimize these?
A: The formation of side products often points to issues with the catalytic cycle or reaction conditions.
-
Homocoupling: This is particularly common in Suzuki reactions and is often caused by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[7] Rigorous degassing of your reaction mixture is the best way to prevent this. It can also be promoted by using a Pd(II) source without an efficient pre-reduction step.
-
Hydrodehalogenation (Protodeiodination): This occurs when the iodo-imidazole is converted to 1-methyl-1H-imidazole. It can be caused by catalyst decomposition or the presence of trace amounts of water or other proton sources reacting with intermediates in the catalytic cycle. Ensure you are using anhydrous solvents and that your base is not excessively hydrated. Sometimes, changing the ligand or solvent can suppress this side reaction.
Q: My reaction works once but is difficult to reproduce. What could be the cause?
A: Poor reproducibility is often linked to subtle variations in experimental setup and reagent quality.
-
Reagent Quality: The purity of the solvent, base, and coupling partners can have a significant impact. Use freshly opened, high-purity reagents whenever possible. The quality of the palladium catalyst and ligand is especially critical; use a consistent supplier.[10]
-
Inert Atmosphere Technique: Inconsistent inert atmosphere techniques can lead to varying levels of catalyst deactivation. Ensure your Schlenk line or glovebox techniques are robust and consistently applied.
-
Water Content: The amount of water can significantly affect reactions like the Suzuki coupling. While a small amount is often beneficial, too much or inconsistent amounts can lead to poor reproducibility. Using a co-solvent system (e.g., Toluene/H₂O) with precise amounts of water can help standardize the conditions.
Visualizing the Process
A systematic approach to catalyst selection is crucial for success. The following workflow can guide your decision-making process.
Caption: Decision workflow for catalyst system selection.
The fundamental mechanism for these reactions involves a palladium catalytic cycle. Understanding these steps is key to troubleshooting.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Experimental Protocols
The following are general, representative protocols that should be adapted and optimized for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the deoxygenated solvent (e.g., a 4:1 mixture of dioxane:water).
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the allotted time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
-
Inside an inert atmosphere glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) to the vial.
-
Add the amine coupling partner (1.2 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath (e.g., 100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-1-methyl-1H-imidazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-iodo-1-methyl-1H-imidazole (CAS: 37067-95-1). This document addresses common challenges and frequently asked questions regarding the critical role of solvent selection in modulating the reactivity of this versatile heterocyclic building block. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Knowledge & General FAQs
This section covers the fundamental properties of this compound and the core principles of solvent effects that underpin its reactivity in various chemical transformations.
Q1: What are the key chemical and physical properties of this compound that I should be aware of?
A1: Understanding the substrate's properties is the first step in rational solvent selection. This compound is a white crystalline solid.[1] Its structure features an electron-rich imidazole ring, making it a valuable precursor in medicinal chemistry.[2][3] The C-I bond at the 2-position is the primary reactive site for cross-coupling and nucleophilic substitution reactions due to iodine being a good leaving group.[2]
Key Properties Summary:
| Property | Value / Description | Significance for Reactivity |
|---|---|---|
| Molecular Formula | C₄H₅IN₂[3] | Basic structural information. |
| Molecular Weight | ~208.00 g/mol [3] | Used for stoichiometric calculations. |
| Appearance | White crystalline solid[1] | Visual identification. |
| Solubility | Soluble in common organic solvents like DMSO, chloroform, and ethanol; insoluble in water.[1] | Critical for choosing a solvent that can dissolve all reaction components. |
| Reactivity | The iodine atom is a good leaving group, making the C2 position susceptible to palladium-catalyzed cross-coupling and nucleophilic substitution.[2] | This is the basis for its synthetic utility. |
| Stability | Can be unstable in the presence of strong bases or oxidizing agents.[2] | Reaction conditions must be chosen carefully to avoid degradation. |
Q2: How does a solvent fundamentally influence a chemical reaction?
A2: A solvent is not merely an inert medium; it is an active participant that can profoundly affect reaction rates, yields, and even selectivity.[4][5] Its influence stems from several factors:
-
Solvation: The ability to dissolve reactants, reagents, catalysts, and additives to allow them to interact in the same phase.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates or polar transition states, thereby lowering the activation energy and accelerating the reaction. This is a key consideration in both SNAr and many organometallic catalytic cycles.[6][7]
-
Catalyst/Reagent Interaction: Solvents can coordinate to metal centers in catalysts or interact with bases and nucleophiles, modulating their reactivity.[5][8][9] For instance, coordinating solvents can stabilize a catalyst, while protic solvents can deactivate strong nucleophiles through hydrogen bonding.
Q3: What is the difference between polar protic, polar aprotic, and non-polar solvents, and how do I choose?
A3: The choice depends heavily on the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, they can deactivate strong nucleophiles and bases, making them unsuitable for many organometallic reactions that use water-sensitive reagents.[6][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "naked" and more reactive. This property makes them the preferred choice for many palladium-catalyzed couplings and nucleophilic substitution reactions.[4][6][10]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used when a reaction mechanism involves neutral, non-polar intermediates. In some cases, using non-polar solvents in palladium catalysis can favor a specific catalytic cycle, leading to different selectivity compared to polar solvents.[11][12]
Below is a flowchart to guide your initial solvent screening process.
Caption: Workflow for initial solvent selection.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for forming C-C and C-N bonds via reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. Solvent choice is paramount for success.
Q4: My Suzuki-Miyaura coupling is giving low yield. The starting material is consumed, but I see byproducts. Could the solvent be the cause?
A4: Yes, absolutely. In Suzuki-Miyaura couplings, the solvent plays multiple critical roles, and an improper choice can lead to side reactions like proto-deiodination or homocoupling.[4][8] The solvent must:
-
Dissolve the Base: The inorganic base (e.g., K₂CO₃, Cs₂CO₃) has low solubility in many organic solvents. Polar aprotic solvents like DMF or the use of aqueous mixtures (e.g., Toluene/H₂O, THF/H₂O) are necessary to facilitate the crucial transmetalation step.[5]
-
Stabilize the Catalytic Species: The polarity of the solvent can influence the nature and stability of the active Pd(0) catalyst.[11]
-
Influence Selectivity: In substrates with multiple reactive sites, solvent choice can dramatically switch the selectivity. For instance, polar solvents like DMF or MeCN can favor coupling at a triflate site, whereas non-polar solvents like THF or toluene may favor coupling at a chloride site.[11][12][13][14] This principle highlights the solvent's ability to stabilize different oxidative addition transition states.[7]
Troubleshooting Steps:
-
Problem: Low Base Activity. If you are using a non-polar solvent like Toluene, consider switching to a biphasic system (Toluene/water) or moving to a polar aprotic solvent like DMF or 1,4-Dioxane to improve base solubility.
-
Problem: Catalyst Deactivation. If the reaction stalls, the solvent may not be adequately stabilizing the catalytic species. A more coordinating solvent like THF or DMF might be beneficial.
-
Recommendation: For this compound, a common starting point is DME or a DMF/water mixture with a carbonate base.[15]
Caption: Solvent influence on the Suzuki-Miyaura cycle.
Q5: I am attempting a Sonogashira coupling. Why is triethylamine often used as both the base and part of the solvent system?
A5: In the Sonogashira coupling, triethylamine (Et₃N) serves a dual purpose. It acts as the base required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction. It can also serve as the solvent, often in conjunction with another solvent like DMF or THF.[15]
Solvent Considerations for Sonogashira:
-
DMF: A very common choice, as it readily dissolves the palladium catalyst, copper(I) co-catalyst, and the organic substrates.[15][16]
-
THF: Another good option, particularly when milder conditions are desired.
-
Amine Solvents (like Et₃N): Using an excess of the amine base as the solvent can drive the reaction forward. However, this can make product isolation more difficult due to the high boiling point of the solvent.
-
Aqueous Media: Modern, greener protocols have been developed that work in aqueous media, often requiring specific ligands or additives to facilitate the reaction.[17][18]
Troubleshooting Tip: If you observe significant homocoupling of your alkyne (Glaser coupling), this can indicate issues with the reaction conditions. Ensure your reaction is run under an inert atmosphere (N₂ or Ar). Switching to a more rigorously degassed solvent can help minimize this side reaction.
Q6: For a Heck reaction with this compound and an acrylate, what is the best solvent?
A6: The Heck reaction typically proceeds well in polar aprotic solvents.[19] The choice can influence reaction rate and catalyst stability.
-
DMF, DMAc, or NMP: These are excellent, commonly used solvents for Heck reactions. They effectively dissolve the palladium salt and organic substrates and are stable at the high temperatures (80-140 °C) often required.[15]
-
Acetonitrile (MeCN): A good alternative, though its lower boiling point may limit the reaction temperature.
-
Ionic Liquids: Have been explored as "green" alternatives that can help in catalyst recycling, though they may require specific catalyst systems.[20]
Key Insight: The mechanism involves charged palladium intermediates. A polar solvent helps stabilize these species, facilitating the catalytic cycle. Non-polar solvents are generally less effective.[21][22]
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazole ring, especially when activated, allows for SNAr reactions at the C2 position, displacing the iodide.
Q7: I am trying to displace the iodide on this compound with a thiol nucleophile, but the reaction is not working in methanol. Why?
A7: This is a classic solvent effect in nucleophilic substitution. Your choice of a polar protic solvent (methanol) is likely hindering the reaction.[6]
-
The Problem with Protic Solvents: Protic solvents like methanol or water have acidic protons that will form strong hydrogen bonds with your anionic thiol nucleophile (RS⁻). This "cages" the nucleophile in a solvent shell, stabilizing it and drastically reducing its reactivity and ability to attack the electrophilic carbon.
-
The Solution with Aprotic Solvents: Switching to a polar aprotic solvent like DMSO , DMF , or acetonitrile is the solution. These solvents will solvate the counter-ion (e.g., Na⁺ or K⁺) but will not form hydrogen bonds with the nucleophile. This leaves the nucleophile "naked," highly reactive, and ready to attack the imidazole ring. SNAr reactions are almost exclusively run in polar aprotic solvents for this reason.[10]
Caption: Comparison of SNAr in aprotic vs. protic solvents.
Section 4: Experimental Protocols
The following are generalized, starting-point protocols. You must optimize conditions for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the degassed solvent. A common choice is a mixture, such as 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).[15]
-
Add the degassed solvent, typically a mixture of DMF and Triethylamine (e.g., 5:2 v/v).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 30-50 °C).[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 3. Buy this compound | 37067-95-1 [smolecule.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. d-nb.info [d-nb.info]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 17. DSpace [repository.kaust.edu.sa]
- 18. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Temperature Optimization for 2-Iodo-1-methyl-1H-imidazole Reactions
Welcome to the technical support center for 2-iodo-1-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction temperatures. Given that this compound is a reactive and thermally sensitive substrate, precise temperature control is paramount for achieving high yields and purity.
This document synthesizes established principles from palladium-catalyzed cross-coupling reactions and provides specific troubleshooting advice for this valuable synthetic building block. While direct literature on this specific isomer can be limited, the principles outlined here are grounded in the extensive studies of related aryl and heteroaryl iodides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior and reaction conditions for this compound.
Q1: What is the general thermal stability of this compound?
A: this compound is a solid with a reported melting point of 87°C.[1][2] Like most iodo-heteroaromatic compounds, its stability is influenced by the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation at elevated temperatures.[3] The primary thermal degradation pathway to be concerned with during reactions is hydrodehalogenation (de-iodination), which can be promoted by high temperatures, certain bases, or impurities.[4] Therefore, it is crucial to carefully control the reaction temperature to balance reaction rate with substrate and product stability.
Q2: Why is temperature such a critical parameter in cross-coupling reactions with this substrate?
A: Temperature directly influences multiple, often competing, factors in a catalytic cycle:
-
Reaction Rate: Higher temperatures generally increase the rate of all steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For sluggish reactions, increasing temperature is often the first step in optimization.[5]
-
Catalyst Stability: Palladium catalysts, especially those with phosphine ligands, can decompose at high temperatures. This leads to the formation of inactive palladium black and termination of the catalytic cycle.
-
Substrate/Product Stability: As mentioned, this compound and its coupled products can degrade at excessive temperatures, leading to lower yields and the formation of impurities like 1-methyl-1H-imidazole.[4]
-
Selectivity: Temperature can affect the selectivity of a reaction, potentially favoring the formation of undesired side products.
The goal of temperature optimization is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing catalyst decomposition and substrate degradation.
Q3: What are typical starting temperatures for common cross-coupling reactions?
A: The optimal temperature is highly dependent on the specific reaction, catalyst system, and coupling partners. However, the following table provides empirically derived starting points for optimization.
| Reaction Type | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura Coupling | 80 – 120 °C | Highly dependent on the boronic acid/ester reactivity. Microwave heating up to 150°C can be effective for short durations.[6][7] |
| Sonogashira Coupling | Room Temp. – 80 °C | As an aryl iodide, this substrate is highly reactive and couplings often proceed under mild conditions, sometimes even at room temperature.[8] |
| Buchwald-Hartwig Amination | 80 – 110 °C | The choice of ligand and base significantly impacts the required temperature. Sterically hindered ligands may require higher temperatures.[9] |
| Heck Coupling | 100 – 140 °C | Often requires higher temperatures to promote the reaction, especially with less activated alkenes.[10][11] |
Q4: My reaction is clean but very slow. Is simply increasing the temperature always the best solution?
A: While increasing the temperature is a valid strategy, it's not the only one and may not be the best. Before raising the temperature, which risks degradation, consider other factors that could be limiting the reaction rate:
-
Catalyst System: Is the chosen ligand appropriate? More electron-rich and bulky ligands can accelerate reductive elimination.
-
Base: Is the base strong enough and sufficiently soluble in the reaction medium? Switching from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄ can improve rates.[6]
-
Solvent: Are all components soluble? A different solvent might improve solubility and kinetics.
-
Concentration: Very dilute conditions can slow down bimolecular reactions.
If these factors are optimized and the reaction is still slow, then a careful, incremental increase in temperature (e.g., in 10-15 °C steps) while monitoring for byproduct formation is the logical next step.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving temperature-related issues during your experiments.
Issue 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted this compound after the expected reaction time.
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Detailed Causality & Solutions:
-
Insufficient Thermal Energy: The most straightforward cause is that the activation energy barrier for a key step in the catalytic cycle (often oxidative addition or reductive elimination) is not being overcome.
-
Solution: Cautiously increase the reaction temperature in 10-15 °C increments.[6] For Suzuki reactions, a common starting point is 80-90 °C; if the reaction is sluggish, increasing to 100-110 °C may be necessary. Monitor each temperature increment for both conversion and the appearance of new, undesired spots by TLC or LC-MS.
-
-
Sub-optimal Catalyst, Base, or Solvent: Before defaulting to higher heat, ensure the chemical components are not the limiting factor.
-
Solution: Verify that the chosen palladium source, ligand, and base are appropriate for the specific transformation. For example, some Suzuki couplings require aqueous conditions for the base to be effective.[6] A reaction that stalls in dioxane might proceed smoothly in DMF or toluene at the same temperature due to better solubility of intermediates.
-
Issue 2: Formation of De-iodinated Byproduct (1-methyl-1H-imidazole)
Your reaction yields the desired product, but is contaminated with a significant amount of 1-methyl-1H-imidazole.
Logical Relationship: Factors Promoting De-iodination
Caption: Key factors that can increase the rate of de-iodination.
Detailed Causality & Solutions:
-
Excessive Reaction Temperature: Hydrodehalogenation is a known thermal decomposition pathway for aryl iodides.[4] The energy supplied to the system may be sufficient to promote this undesired side reaction, which often competes with the productive catalytic cycle.
-
Solution: Reduce the reaction temperature. It is often better to achieve a slightly lower conversion (e.g., 85-90%) of clean product at a lower temperature than to push for 100% conversion at a higher temperature that generates inseparable impurities. Try decreasing the temperature by 15-20 °C and extending the reaction time.
-
-
Choice of Base and Solvent: Certain bases, particularly strong ones in the presence of protic sources (even trace water), can facilitate the removal of the iodine.
-
Solution: If using a very strong base (e.g., NaOtBu), consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are rigorously dried if the reaction is meant to be anhydrous.
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The reaction mixture, initially a clear homogenous color, turns dark brown or black, and the reaction stalls.
Detailed Causality & Solutions:
-
Temperature Exceeds Catalyst Stability: The most common cause is that the reaction temperature is too high for the chosen palladium-ligand complex. The ligands dissociate, and the unstable palladium(0) aggregates into inactive palladium black.
-
Solution 1 (Lower Temperature): Immediately reduce the temperature. If the reaction has not completely died, it may continue at a slower but more stable rate.
-
Solution 2 (Change Ligand): For subsequent attempts, switch to a more thermally robust ligand. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often form more stable palladium complexes that can tolerate higher temperatures.[12]
-
Solution 3 (Use a Pre-catalyst): Air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more robust and can provide a more controlled entry into the catalytic cycle, sometimes improving stability at higher temperatures.[12]
-
Part 3: Experimental Protocols
The following are generalized, starting-point protocols. Users must optimize conditions for their specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or ligand.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heating: Place the vessel in a pre-heated oil bath at 90 °C .
-
Monitoring & Optimization: Monitor the reaction by TLC or LC-MS every 1-2 hours.
-
If the reaction is slow after 4 hours, increase the temperature to 105 °C .
-
If byproduct formation is observed, repeat the reaction at a lower temperature (75-80 °C ) for a longer duration.
-
Protocol 2: General Procedure for Sonogashira Coupling
Objective: To couple this compound with a terminal alkyne.
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.2 equiv.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Heating: Stir the reaction mixture at room temperature (20-25 °C) .
-
Monitoring & Optimization: Monitor the reaction by TLC or LC-MS. Due to the high reactivity of the C-I bond, this reaction is often complete within a few hours at room temperature.[8]
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C . Heating above this is rarely necessary and may increase homocoupling of the alkyne (Glaser coupling).
-
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 37067-95-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup & Purification of 2-Iodo-1-methyl-1H-imidazole
Introduction: Navigating the Challenges of a Versatile Building Block
2-Iodo-1-methyl-1H-imidazole is a valuable heterocyclic intermediate, prized in medicinal chemistry and materials science for its role as a versatile coupling partner in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2] The presence of the iodine atom at the C2 position provides a reactive handle for introducing molecular complexity. However, the very reactivity that makes this compound useful also presents distinct challenges during reaction workup and purification.
Researchers frequently encounter issues with isolating the target compound from unreacted starting materials, over-iodinated byproducts, and potential regioisomers. Furthermore, the stability of the C-I bond can be a concern under certain workup conditions. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges, ensuring the isolation of high-purity this compound for your downstream applications.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup of reactions producing this compound. The causality behind each problem is explained to empower you to make informed decisions in your experimental work.
Q1: My reaction mixture is dark brown/purple after the reaction time is complete. What causes this and how do I remove it?
A1: This coloration is almost always due to the presence of unreacted molecular iodine (I₂). Leaving excess iodine in your crude product can interfere with subsequent purification steps and potentially lead to product degradation.
The most effective method for removing residual iodine is to quench the reaction mixture with a reducing agent. A wash with a saturated or 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and highly effective procedure.[3][4] The thiosulfate ion reduces elemental iodine (I₂, colored) to the colorless iodide ion (I⁻), which is soluble in the aqueous phase and easily removed.
Q2: My TLC plate shows multiple spots. What are the likely impurities and how can I differentiate them?
A2: When synthesizing this compound, especially via direct iodination of 1-methylimidazole, several byproducts can form. The most common are:
-
Unreacted 1-methylimidazole: This is typically more polar than the iodinated products and will have a lower Rf value on silica gel.
-
Over-iodinated Species: Products like 4,5-diiodo-1-methyl-1H-imidazole can form if the reaction is not carefully controlled. These are generally less polar than the mono-iodinated product and will have a higher Rf.[5][6]
-
Regioisomers: Depending on the synthetic route, you may form 4-iodo- or 5-iodo-1-methyl-1H-imidazole. Their separation can be challenging and often requires careful column chromatography.
A systematic approach using Thin Layer Chromatography (TLC) with different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) is crucial to identify a system that provides the best separation between your desired product and these impurities.[3]
Q3: I'm having trouble separating my product from impurities using column chromatography. What can I do to improve the separation?
A3: Poor separation on a silica gel column is a frequent challenge. Here are several steps to troubleshoot this issue:
-
Optimize Your Solvent System: Before running a column, perform a thorough TLC analysis with various solvent systems. Aim for an Rf value of ~0.3 for your target compound. A gradient elution, starting with a less polar solvent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes), is often more effective than an isocratic (single solvent mixture) elution.[2][3]
-
Check Column Loading: Overloading the column is a primary cause of poor separation. A general rule of thumb is to load no more than 1 gram of crude material for every 25-50 grams of silica gel.
-
Use Dry Loading: If your crude product has low solubility in the initial eluent, it can streak from the top of the column. To prevent this, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your packed column.[7]
Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of the solution as a liquid phase because it is below its melting point but the solution is supersaturated.[8] This is often caused by cooling the solution too quickly or the presence of impurities that depress the melting point.[8]
-
Slow Down the Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[8]
-
Adjust the Solvent System: You may be using a solvent in which your compound is too soluble. For mixed solvent systems (e.g., isopropanol/n-hexane), try adding more of the "anti-solvent" (n-hexane).[8][9]
-
Induce Crystallization: If the solution remains clear upon cooling, scratch the inside of the flask with a glass rod at the solution's surface or add a single "seed crystal" of the pure product to provide a nucleation site.[8]
Q5: How stable is this compound during workup and storage?
A5: While generally stable, iodinated imidazoles can be sensitive to light, strong acids, and high heat. The C-I bond can undergo cleavage under certain conditions. To ensure stability:
-
Avoid High Temperatures: Concentrate your product solutions under reduced pressure at moderate temperatures (e.g., < 45°C).[7]
-
Protect from Light: Use an amber vial or wrap your container in aluminum foil for storage.
-
Store Properly: For long-term storage, keep the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the workup and purification of this compound.
Protocol 1: Standard Aqueous Workup Procedure
This procedure is the first step after the reaction is deemed complete and is designed to remove inorganic salts, water-soluble components, and excess reagents like iodine.
-
Quench Excess Iodine: If the reaction mixture is colored, cool it to room temperature and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the color disappears.[3]
-
Dilution & Phase Separation: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent for extraction (ethyl acetate is a common choice) and water.[4]
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer. Extract the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery of the product.[12]
-
Washing: Combine all organic layers. Wash the combined organic phase once with water and then once with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.[13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most common method for purifying this compound to high purity.
-
TLC Analysis: Determine the optimal eluent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point.[1]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar solvent of your eluent system (e.g., hexanes).[10]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or your eluent. Alternatively, use the dry loading method described in the FAQs.[7] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. A gradient elution, starting with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity, is often most effective.[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
This table provides starting points for developing a purification method for this compound on silica gel. The optimal ratio will depend on the specific impurity profile of your crude material.
| Application | Stationary Phase | Recommended Solvent System (v/v) | Notes |
| TLC Analysis | Silica Gel 60 F254 | 1:1 Petroleum Ether / Ethyl Acetate | A good starting point for assessing crude mixture complexity.[4] |
| TLC Analysis | Silica Gel 60 F254 | 20% Methanol in Dichloromethane + 0.5% Triethylamine | Useful for more polar compounds or to prevent streaking.[7] |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 0% to 50% Ethyl Acetate in Hexanes | A standard gradient for separating non-polar impurities.[2] |
| Column Chromatography | Silica Gel (230-400 mesh) | Dichloromethane / Methanol | For separating more polar impurities where EtOAc/Hexanes fails.[3] |
Visualized Workflows & Logic
Diagram 1: General Workup & Purification Workflow
Caption: A standard workflow from completed reaction to pure, characterized product.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A decision tree for addressing common impurity profiles after initial workup.
References
- 1. Buy this compound | 37067-95-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
characterization of byproducts in 2-iodo-1-methyl-1H-imidazole synthesis
Welcome to the technical support center for the synthesis of 2-iodo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to assist in the successful synthesis and characterization of your target compound, as well as the identification of common byproducts.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the direct iodination of 1-methylimidazole. While seemingly straightforward, the electron-rich nature of the imidazole ring presents a significant challenge in controlling regioselectivity. The C2, C4, and C5 positions are all susceptible to electrophilic attack, often leading to a mixture of mono- and poly-iodinated products. Understanding the factors that govern this selectivity is paramount to achieving a high yield of the desired 2-iodo isomer.
This guide will provide the expertise and practical insights to help you minimize byproduct formation and effectively characterize your reaction products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired this compound and Formation of Multiple Products
-
Potential Cause 1: Lack of Regioselectivity. The inherent reactivity of the C4 and C5 positions of the 1-methylimidazole ring can lead to the formation of 4-iodo-1-methyl-1H-imidazole and 5-iodo-1-methyl-1H-imidazole as major byproducts. The C2 position is the most acidic, but not always the most reactive towards electrophilic substitution.[1]
-
Solution:
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the iodinating agent. This helps to control the reaction rate and can improve selectivity towards the 2-position.
-
Choice of Iodinating Agent: While molecular iodine (I₂) is commonly used, consider milder and more selective reagents like N-Iodosuccinimide (NIS). The use of NIS, often in the presence of a catalytic amount of a non-nucleophilic acid, can favor iodination at the C2 position.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic solvents are generally preferred.
-
-
Potential Cause 2: Over-Iodination. The formation of di- and tri-iodinated byproducts, such as 2,4-diiodo-1-methyl-1H-imidazole, 2,5-diiodo-1-methyl-1H-imidazole, and 4,5-diiodo-1-methyl-1H-imidazole, is a common issue, especially with prolonged reaction times or an excess of the iodinating agent.
-
Solution:
-
Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to 1-methylimidazole. A 1:1 or a slight excess of 1-methylimidazole is recommended to minimize over-iodination.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-iodinated species.
-
Issue 2: Difficulty in Isolating and Purifying the 2-Iodo Isomer
-
Potential Cause: Similar Physical Properties of Isomers. The mono-iodinated isomers of 1-methylimidazole often have very similar polarities and boiling points, making their separation by standard column chromatography or distillation challenging.
-
Solution:
-
Fractional Crystallization: If the product is a solid, fractional crystallization can be an effective method for separating isomers. Experiment with different solvent systems to find one that provides good separation.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a powerful technique for separating closely related isomers.
-
Derivatization: In some cases, temporary derivatization of the mixture to exploit different reactivities of the isomers can facilitate separation, followed by removal of the directing group.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: The most common byproducts are other positional isomers, primarily 4-iodo-1-methyl-1H-imidazole and 5-iodo-1-methyl-1H-imidazole . Additionally, over-iodination can lead to the formation of di-iodinated species such as 2,4-diiodo-1-methyl-1H-imidazole , 2,5-diiodo-1-methyl-1H-imidazole , and 4,5-diiodo-1-methyl-1H-imidazole . In some cases, unreacted 1-methylimidazole may also be present.
Q2: How can I confirm the identity of the desired 2-iodo isomer versus the 4- and 5-iodo isomers?
A2: The most definitive method is through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the imidazole ring are distinct for each isomer. The proton at the C2 position typically appears at a different chemical shift compared to the protons at C4 and C5.
-
¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring will also be unique for each isomer.
-
MS: While all mono-iodinated isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing additional structural information.
Q3: What is the general mechanism for the iodination of 1-methylimidazole?
A3: The iodination of 1-methylimidazole is an electrophilic aromatic substitution reaction. The iodine molecule (I₂) or another iodinating agent acts as the electrophile, which is attacked by the electron-rich imidazole ring. The reaction proceeds through a positively charged intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. The position of the attack (C2, C4, or C5) is influenced by the electronic and steric factors of the ring and the reaction conditions.
Q4: Can I use a protecting group strategy to improve the regioselectivity for the 2-position?
A4: Yes, a protecting group strategy can be employed. For instance, you can temporarily protect the C4 and C5 positions, direct iodination to the C2 position, and then deprotect. However, this adds extra steps to the synthesis and may not be ideal for large-scale production. Careful optimization of the direct iodination reaction is often a more practical approach.
Byproduct Characterization
Accurate identification of byproducts is crucial for process optimization and ensuring the purity of the final product. The following tables summarize the expected analytical data for the main product and its common byproducts.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | N-CH₃ | ~3.6-3.8 | ~34-36 |
| H-4 | ~7.0-7.2 | ~128-130 | |
| H-5 | ~6.9-7.1 | ~122-124 | |
| C-2 | - | ~90-95 | |
| 4-Iodo-1-methyl-1H-imidazole | N-CH₃ | ~3.7-3.9 | ~33-35 |
| H-2 | ~7.4-7.6 | ~138-140 | |
| H-5 | ~7.0-7.2 | ~120-122 | |
| C-4 | - | ~85-90 | |
| 5-Iodo-1-methyl-1H-imidazole | N-CH₃ | ~3.6-3.8 | ~33-35 |
| H-2 | ~7.5-7.7 | ~139-141 | |
| H-4 | ~7.1-7.3 | ~130-132 | |
| C-5 | - | ~88-93 | |
| 4,5-Diiodo-1-methyl-1H-imidazole | N-CH₃ | ~3.7-3.9 | ~35-37 |
| H-2 | ~7.6-7.8 | ~142-144 | |
| C-4 | - | ~95-100 | |
| C-5 | - | ~90-95 |
Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M]⁺ | Key Fragmentation Ions (m/z) |
| This compound | C₄H₅IN₂ | 207.95 | [M-I]⁺, [M-CH₃]⁺ |
| 4-Iodo-1-methyl-1H-imidazole | C₄H₅IN₂ | 207.95 | [M-I]⁺, [M-CH₃]⁺ |
| 5-Iodo-1-methyl-1H-imidazole | C₄H₅IN₂ | 207.95 | [M-I]⁺, [M-CH₃]⁺ |
| 2,4-Diiodo-1-methyl-1H-imidazole | C₄H₄I₂N₂ | 333.85 | [M-I]⁺, [M-2I]⁺, [M-CH₃]⁺ |
| 2,5-Diiodo-1-methyl-1H-imidazole | C₄H₄I₂N₂ | 333.85 | [M-I]⁺, [M-2I]⁺, [M-CH₃]⁺ |
| 4,5-Diiodo-1-methyl-1H-imidazole | C₄H₄I₂N₂ | 333.85 | [M-I]⁺, [M-2I]⁺, [M-CH₃]⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Iodinating Agent: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 equivalents) in the same anhydrous solvent to the cooled 1-methylimidazole solution over 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: HPLC Method for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide baseline separation of the mono-iodinated isomers and allow for their quantification.
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Large-Scale Synthesis of 2-Iodo-1-Methyl-1H-Imidazole
Introduction
2-Iodo-1-methyl-1H-imidazole is a critical intermediate in pharmaceutical synthesis, serving as a versatile building block for introducing the 1-methyl-imidazol-2-yl moiety into complex molecules, often via cross-coupling reactions. While conceptually straightforward, its large-scale synthesis presents significant challenges related to regioselectivity, reaction control, and safety. Unlike the synthesis of 4- or 5-iodoimidazoles, the preparation of the 2-iodo isomer requires a more nuanced approach, typically involving the deprotonation of the highly acidic C2 proton followed by quenching with an iodine source.
This guide provides a comprehensive technical support resource for researchers, chemists, and process engineers encountering challenges during the scale-up of this synthesis. It consolidates field-proven insights, troubleshooting protocols, and critical safety information to ensure a safe, efficient, and reproducible manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound at a large scale? The most significant challenge is the required use of highly reactive organometallic bases, typically n-butyllithium (n-BuLi), to achieve regioselective deprotonation at the C2 position. This process involves:
-
Cryogenic Temperatures: The resulting 2-lithio-1-methyl-1H-imidazole intermediate is thermally unstable. The reaction must be maintained at low temperatures (typically -78 °C) to prevent decomposition and side reactions. Maintaining this temperature profile in large reactors is an engineering challenge.
-
Safety Risks: n-BuLi is pyrophoric and reacts violently with moisture. Handling large quantities requires specialized equipment, inert atmosphere techniques, and rigorous safety protocols.
-
Quenching Exotherms: The quenching of unreacted n-BuLi or the lithiated intermediate with iodine is exothermic and must be carefully controlled to prevent thermal runaways.
Q2: Why can't we use simpler iodinating agents like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) directly? Direct electrophilic substitution on the 1-methylimidazole ring is not regioselective for the C2 position. Electrophilic attack typically favors the C4 and C5 positions, which are more electron-rich. Attempts at direct iodination would lead to a mixture of isomers (4-iodo-, 5-iodo-, and di-iodinated products), making purification difficult and significantly lowering the yield of the desired 2-iodo product.[1][2] Therefore, a deprotonation-iodination strategy is necessary to force substitution at the C2 position.
Q3: What are the most common impurities encountered in this synthesis? The primary impurities include:
-
Unreacted 1-Methylimidazole: Resulting from incomplete deprotonation or inefficient quenching.
-
Over-iodinated Species: Such as 2,4-diiodo-1-methyl-1H-imidazole, if excess iodine or poor mixing allows for secondary reactions.
-
Butylated Imidazole: Formed if the lithiated intermediate reacts with the n-butyl bromide byproduct from n-BuLi degradation.
-
Solvent-derived Impurities: Arising from reactions with the solvent (e.g., THF) if the temperature is not properly controlled.
Q4: What are the critical safety considerations for this process?
-
Pyrophoric Reagents: Strict exclusion of air and moisture is mandatory when handling n-BuLi.[3][4][5][6] Use of nitrogen or argon blanketing and validated dry solvents is essential.
-
Cryogenic Operations: Personnel must be trained in handling cryogenic fluids (e.g., liquid nitrogen, dry ice/acetone baths) and be aware of the risks of frostbite and asphyxiation in enclosed spaces.
-
Exothermic Reactions: Both the deprotonation and the quench steps can generate significant heat. The rate of addition for reagents must be carefully controlled, with continuous monitoring of the internal reaction temperature.
-
Corrosive Materials: 1-Methylimidazole is corrosive and causes severe skin burns and eye damage.[3][4][6] Iodine is also hazardous. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and face shields, is required.
Section 2: Recommended Synthetic Protocol (Pilot Scale)
This protocol describes a standard procedure for the synthesis of this compound via lithiation. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactor Preparation: Ensure a glass-lined or stainless steel reactor is clean, dry, and rendered inert by purging with dry nitrogen.
-
Solvent and Substrate Charging: Charge the reactor with anhydrous tetrahydrofuran (THF, <50 ppm H₂O). Add 1.0 equivalent of 1-methylimidazole.
-
Cooling: Cool the reactor contents to -78 °C using a suitable cooling system (e.g., dry ice/acetone or a cryostat).
-
Deprotonation: Slowly add 1.05 equivalents of n-butyllithium (e.g., 2.5 M in hexanes) subsurface over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting milky white slurry at -78 °C for 1 hour to ensure complete deprotonation.
-
Iodination: Prepare a solution of 1.1 equivalents of molecular iodine (I₂) in anhydrous THF. Add this solution slowly to the reactor over 1-2 hours, again maintaining the internal temperature below -70 °C. The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Stir at -78 °C for an additional 2 hours. Monitor the reaction completion by taking a quenched sample for HPLC or TLC analysis.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reactor, keeping the temperature below -40 °C during the initial quench.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or crystallization to obtain pure this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Q: My reaction yield is consistently low. What are the likely causes?
-
Probable Cause 1: Incomplete Deprotonation. If you recover a significant amount of starting material (1-methylimidazole), the initial lithiation step is likely inefficient.
-
Solution:
-
Verify n-BuLi Titer: n-Butyllithium solutions can degrade over time. Always titrate the solution before use to determine its exact molarity.
-
Ensure Anhydrous Conditions: Trace amounts of water in the solvent (THF) or on the glassware will consume n-BuLi. Use freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm).
-
Temperature Control: Adding n-BuLi too quickly can cause localized heating, leading to side reactions. Ensure slow, controlled addition while maintaining a bulk temperature below -70 °C.
-
-
-
Probable Cause 2: Degradation of the Lithiated Intermediate. If you observe multiple unidentified byproducts but little starting material, the 2-lithio-1-methyl-1H-imidazole may be decomposing.
-
Solution:
-
Strict Temperature Adherence: This intermediate is highly unstable above -70 °C. Any temperature excursions can lead to decomposition. Use a reliable and calibrated temperature probe placed directly in the reaction medium.
-
Minimize Reaction Time: Do not let the lithiated intermediate stir for longer than necessary before adding the iodine. Plan the workflow to proceed immediately to the next step.
-
-
-
Probable Cause 3: Inefficient Iodination or Product Loss. If the reaction appears to proceed but the final isolated yield is low.
-
Solution:
-
Iodine Quality: Ensure the iodine used is pure and dry.
-
Workup pH: The product has a basic imidazole nitrogen. During aqueous workup, ensure the pH is neutral to slightly basic (7-9) to keep the product in its freebase form, maximizing its solubility in the organic extraction solvent.[7]
-
Purification: this compound can be somewhat volatile and may be lost if concentrated for too long or at too high a temperature. It can also be sensitive to silica gel; consider deactivating the silica with triethylamine or using an alternative like alumina.
-
-
Q: I am observing an uncontrollable exotherm during the quench step. Why is this happening and how can I prevent it?
-
Probable Cause: Quenching of Excess n-BuLi. This is the most common cause. A violent exotherm upon adding the aqueous quench solution indicates a significant amount of unreacted n-butyllithium is present.
-
Solution:
-
Stoichiometry Check: Re-verify all calculations and the titer of your n-BuLi solution. Use only a slight excess (e.g., 1.05 equivalents).
-
Staged Quench: Instead of directly adding an aqueous solution, first add a less reactive electrophile like ethyl acetate at -78 °C to consume any remaining n-BuLi. Then, proceed with the standard aqueous quench.
-
Reverse Quench: For large-scale operations, consider a reverse quench where the reaction mixture is slowly transferred into the vigorously stirred quench solution. This helps dissipate heat more effectively.
-
-
Section 4: Scale-Up Data & Considerations
Scaling this reaction from the bench to a pilot or manufacturing plant introduces new variables that must be managed.
| Parameter | Lab Scale (1-100 g) | Pilot/Industrial Scale (>1 kg) | Key Challenges & Rationale |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; heat removal is a major bottleneck. | The reactor's cooling jacket capacity must be sufficient to handle the exotherms from lithiation and quenching. Poor heat transfer can lead to runaway reactions. |
| Mixing | Efficient stirring with magnetic stir bars or overhead stirrers. | Requires carefully designed impellers (e.g., pitched-blade turbine) to ensure homogeneity. | Poor mixing can create "hot spots" where reagents concentrate, causing localized temperature spikes and byproduct formation. This is critical during the slow addition of n-BuLi and iodine. |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Metered pumping via automated, calibrated pumps. | Precise, slow, and consistent addition is crucial for controlling the exotherm and ensuring selectivity. Subsurface addition is preferred to prevent reagents from reacting on the surface or headspace. |
| Cryogenic Control | Dry ice/acetone baths are common. | Requires engineered cooling systems (cryostats, liquid nitrogen heat exchangers). | Maintaining a consistent -78 °C in a multi-hundred-liter reactor is non-trivial and requires significant capital investment and process control. |
| Safety | Fume hood provides primary containment. | Requires a fully contained system with robust process safety management (PSM). | The risks associated with handling large volumes of pyrophoric n-BuLi and flammable solvents necessitate HAZOP studies, blast shields, and emergency shutdown procedures. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 1-Methylimidazole - Hazardous Agents | Haz-Map [haz-map.com]
- 6. carlroth.com [carlroth.com]
- 7. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-1-methyl-1H-imidazole and 2-Bromo-1-methyl-1H-imidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates and complex organic materials, N-methylated haloimidazoles serve as indispensable building blocks. Their utility stems from their susceptibility to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the reactivity of two prominent members of this class: 2-iodo-1-methyl-1H-imidazole and 2-bromo-1-methyl-1H-imidazole. By examining the fundamental principles governing their reactivity and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.
At the Heart of Reactivity: The Carbon-Halogen Bond
The primary determinant of the reactivity of these haloimidazoles in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The established trend for bond dissociation energies (BDE) of carbon-halogen bonds is C-I < C-Br < C-Cl < C-F.[1][2] This means that significantly less energy is required to cleave a carbon-iodine bond compared to a carbon-bromine bond.
This difference in bond strength directly impacts the rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[3][4] In this initial step, the palladium(0) catalyst inserts itself into the C-X bond of the haloimidazole. A weaker C-X bond, as in the case of this compound, leads to a lower activation energy for oxidative addition. Consequently, this step proceeds more rapidly and often under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to the corresponding bromo-analogue.[5]
This fundamental principle dictates that This compound is generally more reactive than 2-bromo-1-methyl-1H-imidazole in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can translate to several practical advantages, including:
-
Faster reaction times: Reactions with the iodo-substrate often reach completion more quickly.
-
Higher yields: The greater reactivity can lead to more efficient conversion to the desired product.
-
Milder reaction conditions: The use of lower temperatures and less forcing conditions can improve the functional group tolerance of the reaction.
-
Broader catalyst scope: A wider range of palladium catalysts, including those that are less active, may be effective for the iodo-substrate.
The following sections will delve into a comparative analysis of these two reagents in several of the most widely utilized cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
While a direct, side-by-side comparison of this compound and 2-bromo-1-methyl-1H-imidazole under identical conditions is not extensively documented in a single study, we can infer their relative performance from published data on analogous halo-heterocycles and the fundamental principles of reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and an organoboron compound, is a cornerstone of modern synthesis.[6][7][8][9] For nitrogen-rich heterocycles like imidazoles, which can act as ligands and potentially inhibit the catalyst, the choice of reaction conditions is critical.[10][11]
Reactivity Comparison:
-
This compound: Due to the weaker C-I bond, this substrate is expected to undergo Suzuki-Miyaura coupling with high efficiency. Microwave-assisted protocols have proven particularly effective for iodo-imidazoles, affording excellent yields in short reaction times.[12][13]
-
2-Bromo-1-methyl-1H-imidazole: While a viable substrate, it will generally require more forcing conditions (higher temperatures, more active catalyst/ligand systems) to achieve comparable yields to its iodo counterpart.[10]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Haloimidazoles
| Halide Substrate (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | 94 | [12] |
| 2-Bromo-1-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | 85-95* | [10][14] |
Note: Yields are representative and can vary based on the specific substrates and conditions.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for haloimidazoles.[12]
-
Reaction Setup: To a 10 mL microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and PdCl₂(dppf) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 5 mL of dimethoxyethane (DME) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, linking a haloimidazole to a terminal alkyne.[15][16] This reaction typically employs a dual catalytic system of palladium and copper(I).[5]
Reactivity Comparison:
-
This compound: As with the Suzuki coupling, the iodo-substrate is highly reactive and is the preferred choice for Sonogashira reactions, often proceeding at room temperature with high yields.[5][17]
-
2-Bromo-1-methyl-1H-imidazole: The bromo-analogue is also a competent coupling partner, but may require elevated temperatures and longer reaction times to achieve similar conversions.[14]
Table 2: Representative Conditions for Sonogashira Coupling
| Halide Substrate (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. | Yield (%) | Reference |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 89 | [5] |
| 2-Bromo-1-methyl-1H-benzo[d]imidazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 50-70 °C | 70-90* | [14] |
Note: Yields are representative and can vary based on the specific substrates and conditions.
Experimental Protocol: Sonogashira Coupling of 2-Bromo-1-methyl-1H-imidazole
This protocol is adapted from established procedures.[5][14]
-
Reaction Setup: To a Schlenk flask, add 2-bromo-1-methyl-1H-imidazole (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add 5 mL of anhydrous THF, followed by triethylamine (2.5 mmol, 2.5 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Catalytic Cycles for Sonogashira Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[4][18][19][20] The choice of ligand is often crucial for achieving high yields, especially with less reactive aryl bromides.
Reactivity Comparison:
-
This compound: This substrate is expected to be highly efficient in Buchwald-Hartwig aminations, likely requiring less specialized and expensive ligands compared to its bromo counterpart. However, one potential complication with aryl iodides is the formation of unreactive palladium dimers bridged by iodide anions, which can sometimes inhibit the catalyst.[21] The use of toluene as a solvent can mitigate this issue due to the poor solubility of the iodide salt.[21]
-
2-Bromo-1-methyl-1H-imidazole: This is a very common substrate for Buchwald-Hartwig reactions. A wide variety of bulky, electron-rich phosphine ligands have been developed to facilitate the oxidative addition of aryl bromides, leading to high yields.[14]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Halide Substrate (Analogous) | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | [Pd(IPr)(μ-Br)Br]₂ | tBuOK | Toluene | 85 | >95 | |
| 2-Bromo-1-methyl-1H-benzo[d]imidazole | Various Amines | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 75-90* | [14] |
Note: Yields are representative and can vary based on the specific substrates and conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-1-methyl-1H-imidazole
This protocol is adapted from established procedures.[14]
-
Reaction Setup (in a glovebox): To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand like Xantphos (0.03 mmol, 3 mol%).
-
Reagent Addition: Add 2-bromo-1-methyl-1H-imidazole (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent and Reaction: Add 5 mL of anhydrous, degassed toluene. Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Iodoimidazoles and Bromoimidazoles in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The imidazole moiety, a key pharmacophore in numerous bioactive compounds, is frequently incorporated or functionalized using this powerful reaction. The choice of the halogen on the imidazole substrate—typically iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, scope, and overall synthetic strategy.
This guide provides an in-depth comparison of iodoimidazoles and bromoimidazoles as substrates in Suzuki coupling reactions. We will delve into the fundamental principles governing their reactivity, present and analyze supporting experimental data, and offer practical guidance on catalyst selection and reaction optimization. Our aim is to equip researchers with the necessary insights to make informed decisions when designing synthetic routes involving these crucial building blocks.
The Decisive Step: Understanding Halide Reactivity in Oxidative Addition
The generally accepted reactivity trend for organic halides in Suzuki coupling is I > Br > Cl > F.[1] This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond. The rate-determining step in many Suzuki coupling catalytic cycles is the oxidative addition of the haloaromatic compound to the palladium(0) catalyst.[2] A weaker C-X bond facilitates a faster rate of oxidative addition, thereby accelerating the overall reaction.
The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making iodoimidazoles inherently more reactive substrates than their bromo counterparts. This increased reactivity often translates to tangible advantages in the laboratory, such as the ability to use milder reaction conditions, lower catalyst loadings, and achieve shorter reaction times.
A [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ar-Pd(II)(X)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Ar-Pd(II)(Ar')L2", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B [label="Ar-X\n(Iodo- or Bromoimidazole)"]; B -> C; C -> D [label="Ar'-B(OR)2\n+ Base"]; D -> E; E -> F; F -> A [label="Ar-Ar'\n(Product)"]; }
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.Performance Comparison: Iodoimidazoles vs. Bromoimidazoles
The theoretical advantage of iodoimidazoles in reactivity is well-supported by experimental observations. While a comprehensive side-by-side comparison under identical conditions across a broad range of substrates is not always available in a single study, a clear trend emerges from the literature.
| Feature | Iodoimidazoles | Bromoimidazoles | Rationale & Causality |
| Reactivity | High | Moderate to High | The weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step. |
| Reaction Temperature | Often room temperature to moderate heat (e.g., 60-80 °C) | Typically requires elevated temperatures (e.g., 80-120 °C) | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy to drive the reaction. |
| Catalyst Loading | Can often be performed with lower catalyst loadings (e.g., 1-2 mol%) | May require higher catalyst loadings (e.g., 2-5 mol%) to achieve comparable conversion rates. | The faster kinetics with iodo-substrates mean that fewer catalytic turnovers are needed in a given timeframe. |
| Reaction Time | Generally shorter | Often longer | A direct consequence of the faster rate of oxidative addition. |
| Side Reactions | Less prone to dehalogenation | Susceptible to debromination (hydrodehalogenation) | At the higher temperatures often required for bromoimidazoles, competing pathways like debromination become more significant. This side reaction reduces the yield of the desired product. |
| Cost & Availability | Generally more expensive and less commercially available | More cost-effective and widely available | The synthetic routes to iodoimidazoles can be more complex and costly than for their bromo counterparts. |
Experimental Data: A Tale of Two Halides
The following sections present representative experimental data for the Suzuki coupling of iodo- and bromoimidazoles with various arylboronic acids. It is important to note that direct comparison of yields between different publications can be challenging due to variations in reaction conditions. However, the data collectively illustrates the general principles outlined above.
Suzuki Coupling of Bromoimidazoles
Bromoimidazoles are workhorse substrates in Suzuki couplings due to their ready availability and cost-effectiveness. Achieving high yields often requires careful optimization of the catalyst system and reaction conditions.
Table 1: Representative Suzuki Coupling Reactions of Bromoimidazoles
| Imidazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | ~70-80 | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [4] |
| 7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | - | Cs₂CO₃ | Dioxane | 100 | 2 | 85 | [5] |
A common challenge encountered with bromoimidazoles is the competing debromination side reaction, where the bromine atom is replaced by a hydrogen. This is particularly prevalent at higher temperatures and with stronger bases. The use of milder bases and N-heterocyclic carbene (NHC) ligands can sometimes mitigate this issue.[6][7]
Suzuki Coupling of Iodoimidazoles
The higher reactivity of iodoimidazoles allows for more facile coupling under milder conditions, which can be advantageous for sensitive substrates.
Table 2: Representative Suzuki Coupling Reactions of Iodoimidazoles
| Imidazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 68 | [8] |
| 4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 79 | [8] |
| 3-iodo-6-methyl-1H-indole | Phenylboronic acid | Pd(dba)₂ | PPh₃ | - | THF | - | - | - | [2] |
Mechanistic Considerations and the Role of the Imidazole Core
While the C-X bond strength is the primary determinant of reactivity, the imidazole ring itself introduces additional mechanistic nuances. As a nitrogen-rich heterocycle, the imidazole substrate or product can potentially coordinate to the palladium center, acting as a ligand.[6] This can influence the catalyst's activity and stability. For unprotected imidazoles (NH-free), the acidic proton can react with the base, and the resulting imidazolate anion may also interact with the catalyst.
Protecting the imidazole nitrogen is a common strategy to improve solubility and prevent potential catalyst inhibition, although successful couplings with unprotected haloimidazoles have been reported.[3][9] The choice of protecting group can also sterically and electronically influence the reaction.
Experimental Protocols: A Practical Guide
The following are generalized protocols for the Suzuki-Miyaura coupling of bromo- and iodoimidazoles. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a Bromoimidazole
This protocol is representative for a moderately reactive bromoimidazole.
A [label="Combine Reactants:\n- Bromoimidazole (1 eq)\n- Boronic Acid (1.2-1.5 eq)\n- Base (e.g., K3PO4, 2-3 eq)"]; B [label="Add Catalyst System:\n- Pd Source (e.g., Pd(PPh3)4, 5 mol%)\n- Solvent (e.g., Dioxane/H2O)"]; C [label="Degas Mixture\n(N2 or Ar sparging)"]; D [label="Heat to 80-110 °C"]; E [label="Monitor Reaction\n(TLC, LC-MS)"]; F [label="Work-up & Purification"];
A -> B -> C -> D -> E -> F; }
Caption: General workflow for the Suzuki coupling of a bromoimidazole.Step-by-Step Methodology:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the bromoimidazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of an Iodoimidazole
This protocol takes advantage of the higher reactivity of iodoimidazoles, allowing for milder conditions.
A [label="Combine Reactants:\n- Iodoimidazole (1 eq)\n- Boronic Acid (1.1-1.3 eq)\n- Base (e.g., Na2CO3, 2 eq)"]; B [label="Add Catalyst System:\n- Pd Source (e.g., Pd(PPh3)4, 2 mol%)\n- Solvent (e.g., Toluene/EtOH/H2O)"]; C [label="Degas Mixture\n(N2 or Ar sparging)"]; D [label="Heat to 60-80 °C"]; E [label="Monitor Reaction\n(TLC, LC-MS)"]; F [label="Work-up & Purification"];
A -> B -> C -> D -> E -> F; }
Caption: General workflow for the Suzuki coupling of an iodoimidazole.Step-by-Step Methodology:
-
Follow steps 1-3 as in Protocol 1, using the iodoimidazole (1.0 equiv), arylboronic acid (1.1–1.3 equiv), and a suitable base (e.g., Na₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Add the degassed solvent system (e.g., a 10:1:1 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to a milder temperature, typically 60–80 °C, with vigorous stirring.
-
Proceed with steps 6-9 as in Protocol 1.
Conclusion and Strategic Recommendations
The choice between an iodoimidazole and a bromoimidazole in a Suzuki coupling reaction is a strategic one, balancing reactivity with cost and availability.
Choose an iodoimidazole when:
-
The substrate is sensitive and requires mild reaction conditions.
-
High efficiency and short reaction times are critical.
-
Minimizing side reactions is a priority.
-
The cost of the starting material is not a prohibitive factor.
Choose a bromoimidazole when:
-
Cost-effectiveness and the availability of starting materials are primary concerns.
-
The substrate is robust enough to tolerate higher reaction temperatures.
-
Longer reaction times are acceptable.
-
The potential for debromination can be minimized through careful optimization of the reaction conditions.
Ultimately, a thorough understanding of the principles outlined in this guide, coupled with careful experimental design, will enable researchers to harness the full potential of the Suzuki-Miyaura coupling for the synthesis of a diverse array of valuable imidazole-containing compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Iodoimidazole Coupling Reactions
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The functionalization of this privileged scaffold is therefore of paramount importance in the discovery and development of new therapeutic agents. Among the various strategies for imidazole derivatization, transition-metal-catalyzed cross-coupling reactions of iodoimidazoles represent a powerful and versatile approach for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of these transformations.
This guide provides a comparative analysis of the most common and effective catalytic systems for the coupling of iodoimidazoles, with a focus on palladium, copper, and nickel-based catalysts. We will delve into the mechanistic nuances of each system, present comparative experimental data to guide catalyst selection, and provide detailed experimental protocols for key transformations.
The Landscape of Iodoimidazole Coupling: A Tale of Three Metals
The reactivity of the C-I bond in iodoimidazoles makes them excellent substrates for a variety of cross-coupling reactions. While palladium has historically dominated this field, the lower cost and unique reactivity of copper and nickel have led to the development of powerful alternative catalytic systems.
-
Palladium: The versatility of palladium catalysis is unparalleled, enabling a wide range of C-C and C-N bond formations with high efficiency and predictability. The ability to fine-tune the reactivity of the palladium center through the rational design of phosphine and N-heterocyclic carbene (NHC) ligands has been a major driver of its success.
-
Copper: Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and cost-effective method for C-N and C-O bond formation. Modern advancements in ligand design have expanded the scope of copper catalysis to include a broader range of substrates and milder reaction conditions.
-
Nickel: As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction. Nickel catalysts often exhibit unique reactivity, enabling the coupling of challenging substrates and the activation of less reactive C-O bonds.
The choice of metal will depend on the specific transformation, the nature of the coupling partners, and practical considerations such as cost and catalyst availability.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Imidazole Functionalization
Palladium catalysis is the most widely employed method for the functionalization of iodoimidazoles, with four major classes of reactions being particularly prevalent: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and vinyl-substituted imidazoles.[1] The reaction involves the coupling of an iodoimidazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally promoting both the oxidative addition and reductive elimination steps.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Catalyst Comparison for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 85 | [4] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 82 | [4] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 94 | [4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 92 | [4] |
| PdCl₂(A-taPhos)₂ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 88 | [4] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [4]
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
-
Reaction Setup: In a microwave vial, combine 4-iodo-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).
-
Solvent Addition: Add dimethoxyethane (DME, 5 mL) to the vial and seal it.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 150 °C for 10 minutes.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylimidazoles, which are important motifs in many pharmaceuticals.[5][6] The reaction involves the coupling of an iodoimidazole with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[7]
Mechanistic Considerations: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through an oxidative addition-reductive elimination pathway. The key difference lies in the nucleophilic partner, which is an amine. The base plays a crucial role in deprotonating the amine, facilitating its coordination to the palladium center.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Catalyst Comparison for Buchwald-Hartwig Amination of Iodo-Heterocycles (Representative Data):
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | Morpholine | >95 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 12-24 | Aniline | >95 |
| Pd-PEPPSI-IPr | - | K₃PO₄ | t-AmylOH | 110 | 12-24 | Benzylamine | >90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]
-
Inert Atmosphere Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), 4-iodo-1H-imidazole (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reagent Addition: Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Workup: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of alkynyl-imidazoles, which are valuable precursors for more complex heterocyclic systems.[8] The reaction couples an iodoimidazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9]
Mechanistic Considerations: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[10]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Catalyst Comparison for Sonogashira Coupling of Iodo-Heterocycles (Representative Data):
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | 4-12 | Phenylacetylene | 90-98 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 6-18 | 1-Heptyne | 85-95 |
| Pd/C | None | K₂CO₃ | EtOH/H₂O | 80 | 12-24 | Propiolic Acid | 70-85 |
Experimental Protocol: Standard Sonogashira Coupling [4]
-
Reaction Setup: To a solution of N-protected 4-iodo-1H-imidazole (1.0 mmol) in a suitable solvent such as DMF (10 mL), add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Base Addition: Add triethylamine (3.0 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Heck Coupling: Vinylation of Iodoimidazoles
The Heck reaction provides a direct method for the vinylation of iodoimidazoles by coupling with an alkene in the presence of a palladium catalyst and a base.[11][12]
Mechanistic Considerations: The Heck reaction proceeds via a pathway involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the vinylated product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Heck coupling reaction.
Catalyst Comparison for Heck Coupling of Iodo-Heterocycles (Representative Data):
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 |
| Pd/C | NaOAc | NMP | 120 | 24 | Styrene | 78 |
| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 |
Experimental Protocol: General Procedure for Heck Reaction [4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1H-imidazole (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.
-
Reagent Addition: To this solution, add the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C with stirring.
-
Monitoring and Workup: Monitor the progress of the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Copper-Catalyzed Coupling: A Classic and Cost-Effective Approach
Copper-catalyzed coupling reactions, particularly the Ullmann-type C-N bond formation, offer a cost-effective alternative to palladium-based systems.[14] While traditionally requiring harsh reaction conditions, modern protocols employing various ligands have enabled these reactions to proceed under milder conditions.[15]
Mechanistic Considerations: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl iodide to form a copper(III) intermediate, which then undergoes reductive elimination to furnish the N-arylated product.[16]
Caption: Proposed catalytic cycle for the Ullmann C-N coupling.
Catalyst Comparison for Ullmann-Type Coupling of Aryl Iodides with N-Heterocycles:
| Copper Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuI | L-Proline | K₂CO₃ | DMSO | 90-110 | 12-24 | >90 |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110-130 | 24 | 80-95 |
| Cu(OAc)₂ | None | Pyridine | DMF | 120-140 | 24-48 | 70-90 |
Nickel-Catalyzed Coupling: An Emerging and Sustainable Alternative
Nickel catalysis has emerged as a powerful and sustainable alternative to palladium for cross-coupling reactions.[17] The lower cost and earth-abundance of nickel make it an attractive option for large-scale synthesis. Nickel catalysts have shown particular promise in the coupling of challenging substrates and can often operate under milder conditions than their palladium counterparts.[18]
Mechanistic Considerations: The catalytic cycle of nickel-catalyzed cross-coupling reactions is generally analogous to that of palladium, involving oxidative addition, transmetalation (for Suzuki-type reactions) or migratory insertion (for Heck-type reactions), and reductive elimination. However, the distinct electronic properties of nickel can lead to different reactivity and selectivity profiles.
Catalyst Comparison: Nickel vs. Palladium for C-N Cross-Coupling (Representative): [16]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ni(bpy)Cl₂ | 5 | NaOtBu | Pyridine | 100 | 16 | ~80 |
| Pd(0)/XPhos | 1.5 | NaOtBu | Toluene | Reflux | 2-4 | >95 |
While palladium catalysts may still offer higher yields in some cases, the development of new nickel-based catalytic systems is rapidly closing this gap, making nickel an increasingly viable option for iodoimidazole coupling.
Conclusion and Future Outlook
The functionalization of iodoimidazoles via transition-metal-catalyzed cross-coupling is a mature and powerful field, with palladium, copper, and nickel catalysts each offering distinct advantages. Palladium remains the most versatile and widely used metal, with a vast arsenal of ligands that allow for the fine-tuning of reactivity for a broad range of transformations. Copper provides a cost-effective alternative, particularly for C-N bond formation, and recent advances in ligand design have significantly improved its scope and practicality. Nickel is a rapidly emerging player, offering a sustainable and often highly reactive catalytic system for a variety of coupling reactions.
The choice of the optimal catalyst will depend on a careful consideration of the desired transformation, the nature of the substrates, and practical considerations such as cost and scalability. As our understanding of the mechanistic intricacies of these catalytic systems continues to grow, we can expect the development of even more efficient, selective, and sustainable methods for the functionalization of the imidazole scaffold, further empowering the discovery of new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 18. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the HPLC-Based Purity Validation of 2-Iodo-1-Methyl-1H-Imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. 2-Iodo-1-methyl-1H-imidazole, a key building block in the synthesis of various bioactive molecules, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison for the validation of this compound purity, with a primary focus on High-Performance Liquid Chromatography (HPLC).
This document will navigate through the rationale behind chromatographic parameter selection, a detailed HPLC protocol, and a comparative analysis with orthogonal analytical techniques. The methodologies are presented with the scientific rigor required in a regulated environment, underpinned by principles from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).
The Criticality of a Validated Purity Method
A robust and validated analytical method for purity determination is paramount. It serves multiple purposes:
-
Ensuring Lot-to-Lot Consistency: A validated method guarantees that different batches of this compound meet the required quality standards.
-
Identifying and Quantifying Impurities: The method must be sensitive and specific enough to detect and quantify potential process-related impurities and degradation products.
-
Fulfilling Regulatory Requirements: Regulatory bodies such as the FDA and EMA mandate the use of validated analytical procedures for materials used in drug manufacturing.[1]
-
Guiding Process Optimization: By identifying and tracking impurities, the analytical method provides crucial feedback for the optimization of the synthetic process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main component from closely related impurities. A stability-indicating HPLC method is designed to be specific for the analyte, even in the presence of its degradation products.[3][4]
Experimental Protocol: A Stability-Indicating RP-HPLC Method
The following protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the purity validation of this compound. The choice of a C18 column is based on its wide applicability for moderately polar compounds, while the gradient elution ensures the separation of both polar and non-polar impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (or trifluoroacetic acid)
-
Reference standard of this compound of known purity
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Provides good peak shape for the basic imidazole moiety by protonation of silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography with good UV transparency. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A shallow initial gradient to separate polar impurities, followed by a steeper gradient to elute non-polar impurities and the main analyte in a reasonable time. A hold at high organic content ensures the elution of any strongly retained compounds, and the re-equilibration step prepares the column for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm or DAD scan 200-400 nm | Imidazole derivatives typically exhibit UV absorbance at lower wavelengths. A DAD allows for the assessment of peak purity and the selection of an optimal wavelength for all components. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is a suitable choice.
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the same diluent.
Data Analysis:
The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area Percent Normalization). For higher accuracy, an external standard method with a reference standard of known purity should be employed.
Method Validation: A Trustworthy System
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1] The key validation parameters are summarized below:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The main peak should be free from interference from blank, placebo, and known impurities. Peak purity analysis by DAD should show no co-elution. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay and from the reporting limit to 120% of the specification for impurities. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the assay and for impurities at different concentrations. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met, and the results should not be significantly affected by variations in parameters like flow rate, column temperature, and mobile phase composition. |
Visualizing the Analytical Workflow
Caption: Workflow for HPLC purity analysis.
Comparative Analysis with Orthogonal Techniques
While HPLC is a powerful tool, relying on a single analytical technique can sometimes be insufficient for a comprehensive purity assessment. Orthogonal methods, which measure the same attribute using different principles, provide a higher degree of confidence in the results.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination. Unlike HPLC, which requires a reference standard of the same compound, qNMR can determine purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of a different compound.
Performance Comparison: HPLC vs. qNMR
| Feature | HPLC-UV | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Quantification | Relative (requires a specific reference standard). | Absolute (primary method with a certified internal standard). |
| Selectivity | High, based on retention time. | Very high, based on unique chemical shifts; provides structural information. |
| Sensitivity | Generally higher, excellent for trace impurities. | Lower than HPLC, but can be improved with high-field instruments. |
| Throughput | High, amenable to automation. | Lower than HPLC. |
| Sample Recovery | Destructive. | Non-destructive. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS can be a valuable complementary technique. While this compound itself may not be sufficiently volatile for routine GC analysis without derivatization, GC-MS is excellent for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis.
Potential Impurities in this compound
A well-designed HPLC method must be capable of separating the main compound from its potential impurities. Based on the likely synthetic routes, which often involve the iodination of 1-methylimidazole, the following impurities can be anticipated:
-
Starting Material: Unreacted 1-methylimidazole.
-
Over-iodinated Species: Di- and tri-iodinated 1-methylimidazole derivatives.
-
Positional Isomers: Depending on the synthetic route, other iodo-1-methyl-imidazole isomers might be formed.
-
Degradation Products: Forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) should be conducted to identify potential degradation products and ensure the method is stability-indicating.
Caption: Potential impurity formation pathways.
Conclusion: A Multi-faceted Approach to Purity Validation
The purity validation of this compound is a critical undertaking that necessitates a robust and well-validated analytical method. HPLC, with its high resolving power and sensitivity, stands as the primary technique for this purpose. The development of a stability-indicating RP-HPLC method, as outlined in this guide, provides a reliable means of ensuring the quality and consistency of this important synthetic intermediate.
However, for a comprehensive and unimpeachable purity assessment, the integration of orthogonal techniques such as qNMR and GC-MS is highly recommended. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory compliance, ensures the highest confidence in the quality of this compound, thereby safeguarding the integrity of the downstream research and development processes.
References
A Senior Application Scientist's Guide: Sonogashira vs. Suzuki Couplings for Imidazole Functionalization
Introduction: The Imidazole Core in Modern Drug Discovery
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Consequently, the efficient and selective functionalization of the imidazole ring is a critical task for researchers in drug development. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their reliability and broad applicability.
This guide provides an in-depth comparison of two of the most powerful C-C bond-forming reactions—the Sonogashira and Suzuki-Miyaura couplings—as applied to the functionalization of imidazole scaffolds. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, explain the rationale behind experimental choices, and provide a clear, data-driven comparison to guide your synthetic strategy.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the preeminent method for forming a C(sp²)–C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne.[1][2] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key components of a final drug candidate.
Mechanistic Insight: A Tale of Two Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding this dual mechanism is key to troubleshooting and optimizing the reaction.
-
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the haloimidazole, forming a Pd(II)-imidazole complex.[3]
-
The Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[4]
-
Transmetalation : The crucial step involves the transfer of the acetylide group from copper to the palladium complex.
-
Reductive Elimination : The final step regenerates the Pd(0) catalyst and yields the desired alkynyl-imidazole product.[5]
Caption: The dual catalytic cycle of the Sonogashira reaction.
A significant advancement has been the development of copper-free Sonogashira protocols.[2] These variants mitigate the primary side reaction—the oxidative homocoupling of the terminal alkyne (Glaser coupling)—which is often promoted by the copper co-catalyst.[2] Copper-free systems typically require a different ligand set and base to facilitate the direct activation of the alkyne by the palladium center.[6]
Considerations for Imidazole Substrates
-
N-H Acidity : The imidazole N-H proton is acidic and can interfere with the reaction, particularly with the basic conditions required. N-protection (e.g., with tosyl, benzyl, or SEM groups) is often employed to circumvent this issue and improve solubility and yields.[7]
-
Halide Reactivity : As with most cross-coupling reactions, the reactivity order for the haloimidazole is I > Br >> Cl.[1] Iodoimidazoles are excellent substrates that often react under mild conditions, while bromoimidazoles may require higher temperatures or more active catalyst systems.[1]
-
Functional Group Tolerance : The reaction is generally tolerant of a wide range of functional groups. However, a study on the imidazole backbone noted that certain functional groups on the alkyne, such as free hydroxyls (alkynols), can inhibit the reaction. This was overcome by protecting the hydroxyl group as a silyl ether, highlighting the importance of substrate-specific optimization.[7][8]
The Suzuki-Miyaura Coupling: Forging Biaryl and Alkyl-Aryl Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds.[9] It couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[10] Its popularity stems from its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[11]
Mechanistic Insight: The Central Role of the Base
The Suzuki coupling proceeds via a single palladium catalytic cycle, but the role of the base is more complex than in the Sonogashira reaction.[12][13]
-
Oxidative Addition : A Pd(0) species adds to the haloimidazole to form a Pd(II) complex.[14]
-
Transmetalation : This is the rate-determining step for many systems. The base activates the organoboron reagent, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12][15]
-
Reductive Elimination : The diorganopalladium(II) complex eliminates the final product, regenerating the Pd(0) catalyst.[13]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. suzuki cross coupling son agasira reaction.pptx [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Reagents for C-2 Functionalization of 1-Methylimidazole: Moving Beyond 2-Iodo-1-methyl-1H-imidazole
Abstract
For decades, 2-iodo-1-methyl-1H-imidazole has been a cornerstone reagent for introducing the 1-methylimidazol-2-yl moiety in the synthesis of pharmaceuticals and functional materials, primarily through palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, ensures reliable performance in various transformations. However, the pursuit of greater efficiency, improved cost-effectiveness, and greener synthetic methodologies has spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, evaluating them on reactivity, cost, atom economy, and ease of use. We will delve into halogen analogs (bromo- and chloro-), organoboron reagents, and the modern approach of direct C-H activation, providing experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Incumbent: Profiling this compound
The utility of this compound is intrinsically linked to the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The relatively weak C-I bond (bond dissociation energy ≈ 234 kJ/mol) facilitates the rate-determining oxidative addition step to a Pd(0) catalyst, initiating the catalytic cycle. This high reactivity allows for couplings to occur under relatively mild conditions with a broad range of partners.
Advantages:
-
High Reactivity: Ensures efficient coupling with a wide variety of boronic acids and other organometallic reagents.[1][2]
-
Well-Established Protocols: A vast body of literature provides reliable, optimized reaction conditions for numerous substrates.[3][4]
Disadvantages:
-
Cost: As a specialty reagent, it is significantly more expensive than its bromo- or chloro- counterparts.[5]
-
Atom Economy: The generation of an iodide salt as a stoichiometric byproduct is inherent to the process.
-
Stability: Can be sensitive to light and requires careful storage.
Caption: Generalized Pd-catalyzed cycle using an iodo-imidazole.
The Halogen Exchange: A Cost vs. Reactivity Analysis
The most direct alternatives to the iodo-reagent are its halogen analogs: 2-bromo- and 2-chloro-1-methyl-1H-imidazole. The choice between these three hinges on a trade-off between cost and reactivity.
-
2-Bromo-1-methyl-1H-imidazole: This is the most common and practical alternative. The C-Br bond is stronger than the C-I bond, meaning the oxidative addition step is slower.[2] Consequently, reactions may require more forcing conditions—higher temperatures, stronger bases, or more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.[6] However, the cost savings are substantial, often making it the preferred reagent for large-scale synthesis.[5][7]
-
2-Chloro-1-methyl-1H-imidazole: The C-Cl bond is the strongest of the three, making this reagent the least reactive. While modern catalyst systems have been developed that can activate aryl chlorides, these are often specialized and may not be universally applicable.[8][9] Its use is generally reserved for specific applications where the iodo- and bromo-analogs are unsuitable or when cost is the absolute primary driver.
Comparative Data: Halogenated Reagents
| Reagent | Relative Cost (per gram) | Typical Reactivity | Common Catalyst Systems |
| This compound | High (~$130/g)[5] | Very High | Pd(PPh₃)₄, Pd(OAc)₂ |
| 2-Bromo-1-methyl-1H-imidazole | Moderate (~$30/g)[5] | High | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos[10] |
| 2-Chloro-1-methyl-1H-imidazole | Low | Low | Specialized NHC-Pd(II) complexes[8][11] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a comparative experiment to highlight the difference in reactivity between the iodo and bromo analogs.
Objective: Synthesize 1-methyl-2-(4-methoxyphenyl)-1H-imidazole.
Reaction Scheme:
-
Reactant A: this compound
-
Reactant B: 2-Bromo-1-methyl-1H-imidazole
-
Coupling Partner: 4-Methoxyphenylboronic acid
Procedure:
-
Reaction Setup: To two separate oven-dried Schlenk tubes (labeled A and B) equipped with magnetic stir bars, add the halo-imidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: To each tube, add the palladium catalyst.
-
Tube A (Iodo): Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Tube B (Bromo): Add Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).
-
-
Solvent & Degassing: Add 5 mL of a degassed 4:1 mixture of Dioxane/H₂O to each tube. Seal the tubes and purge with argon for 15 minutes.
-
Reaction: Heat both tubes to 90°C. Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.
-
Work-up & Analysis: Upon completion (or after 12 hours), cool the mixtures to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
Expected Outcome: Reaction A with the iodo-reagent is expected to reach completion significantly faster (typically 1-3 hours) than Reaction B with the bromo-reagent (typically 6-12 hours) under these conditions.[2] The isolated yield for Reaction B might be slightly lower without further optimization of the catalyst system or reaction time.
Beyond Halogens: Modern Synthetic Alternatives
Two powerful, modern strategies circumvent the use of halogenated imidazoles altogether, offering distinct advantages in terms of synthetic strategy and green chemistry principles.
The "Reverse" Approach: (1-Methyl-1H-imidazol-2-yl)boronic acid
Instead of using the imidazole as the electrophile (halide), one can use it as the nucleophile in the form of a boronic acid or its more stable pinacol ester derivative.[12][13] This flips the roles in a Suzuki coupling, where the imidazole-boronic acid is coupled with an aryl halide (iodide, bromide, or even triflate).
Advantages:
-
Milder Conditions: Boronic acids are often highly reactive, allowing for couplings at lower temperatures.
-
Strategic Flexibility: Allows for the synthesis of complex molecules where the aryl partner is more readily available as a halide.
-
Stability: Pinacol esters of boronic acids are often highly stable, crystalline solids with a long shelf life.
Caption: Workflow for using an imidazole boronic ester.
The Atom-Economical Frontier: Direct C-H Activation
The most elegant and environmentally friendly alternative is the direct C-H activation (or functionalization) of 1-methylimidazole. This approach involves the palladium-catalyzed coupling of the C-H bond at the C-2 position directly with an aryl halide.[11][14] This method eliminates the need for pre-functionalization (halogenation or borylation) of the imidazole ring.
Advantages:
-
Atom Economy: The only byproduct is a molecule of acid (HX), making it a very "green" method.
-
Step Economy: Reduces the number of synthetic steps required, saving time and resources.
-
Readily Available Starting Material: Uses the inexpensive and simple 1-methylimidazole directly.
Challenges:
-
Catalyst Sensitivity: These reactions often require specific, and sometimes complex, catalyst systems, such as well-defined N-heterocyclic carbene (NHC)-palladium complexes.[8][9][15]
-
Reaction Conditions: Can require high temperatures (e.g., 130 °C) and strong bases (e.g., LiOtBu or KOtBu).[14][15]
Experimental Protocol: Direct C-H Arylation of 1-Methylimidazole
Objective: Synthesize 1-methyl-2-(4-chlorophenyl)-1H-imidazole.
Procedure (adapted from Shao et al.[8][11]):
-
Reaction Setup: In a nitrogen-filled glovebox, add an NHC-Pd(II)-Im complex catalyst (5.0 mol %), KOtBu (1.5 mmol), and a magnetic stir bar to a sealed tube.
-
Reagent Addition: Remove the tube from the glovebox and add 1-methylimidazole (1.0 mmol), 1,4-dichlorobenzene (0.5 mmol), and 2.0 mL of anhydrous THF under a nitrogen atmosphere.
-
Reaction: Vigorously stir the mixture at 130 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
Head-to-Head Comparison & Selection Guide
Choosing the right reagent is a function of project goals, including scale, budget, and timeline.
Master Comparison Table
| Metric | This compound | 2-Bromo-1-methyl-1H-imidazole | (1-Methyl-1H-imidazol-2-yl)boronic ester | Direct C-H Activation |
| Reactivity | Very High | High | High | Substrate Dependent |
| Relative Cost | High | Moderate | Moderate to High | Very Low (uses 1-methylimidazole) |
| Atom Economy | Poor | Poor | Moderate | Excellent |
| Step Economy | Moderate | Moderate | Moderate | Excellent |
| Ease of Use | Very Easy | Easy | Moderate (requires prep) | Moderate (catalyst sensitive) |
| Best For | Difficult couplings, rapid screening | Scale-up, cost-conscious projects | Strategic flexibility, mild conditions | Green chemistry, process optimization |
Decision-Making Flowchart
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-BROMO-1-METHYL-1H-IMIDAZOLE 5G - OR10367-5G [dabos.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides [organic-chemistry.org]
- 12. (1-Methyl-1H-imidazol-2-yl)boronic acid | C4H7BN2O2 | CID 53435578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1259509-05-1|(1-Methyl-1H-imidazol-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 14. Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 2-Iodo-1-Methyl-1H-Imidazole Derivatives
Introduction: The Privileged Scaffold of Imidazole in Medicinal Chemistry
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2][3][4][5][6] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzymes make it an exceptionally versatile building block for drug design.[3][6] Medicinal chemists frequently modify the core imidazole structure to fine-tune its pharmacological profile. One powerful strategy is halogenation, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.[1][2]
This guide focuses on a specific, promising subclass: 2-iodo-1-methyl-1H-imidazole derivatives . The introduction of an iodine atom at the 2-position and a methyl group at the 1-position creates a unique scaffold with distinct chemical properties.[7] The iodine atom, in particular, is notable for its size, polarizability, and ability to form strong halogen bonds, which can lead to enhanced potency and selectivity for biological targets.[2] We will objectively compare the performance of these derivatives across key areas of biological activity—anticancer, antimicrobial, and enzyme inhibition—providing supporting experimental data and protocols to guide researchers and drug development professionals in this exciting field.
Synthetic Strategy: Building the Core Scaffold
The synthesis of this compound derivatives begins with the formation of the core structure. A common and efficient method involves the direct iodination of 1-methylimidazole using iodine or other iodinating agents, which regioselectively introduces the iodine atom at the electron-rich C2 position.[7] Once this core is established, further functionalization at other positions of the imidazole ring allows for the creation of a diverse library of derivatives for biological screening.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Imidazole-containing compounds have demonstrated significant potential as anticancer agents, with many acting on critical signaling pathways that regulate cell proliferation and survival.[3][8][9] Research into 2-iodo-imidazole derivatives has revealed potent cytotoxic effects against various cancer cell lines.
A key study evaluated a series of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives for their in vitro cytotoxic effects against the MDA-MB-4355 human breast cancer cell line.[10] The results showed that specific substitutions on the diphenyl rings led to significant inhibitory activity, in some cases surpassing that of the standard chemotherapeutic drug, 5-fluorouracil.[10]
Comparative Performance Data
The following table summarizes the anticancer activity of selected derivatives from this study, highlighting the impact of different substituents.
| Compound ID | Substituents on Diphenyl Rings | % Inhibition at 20 µg/mL (MDA-MB-4355 cells) |
| C-IVc | 4-Bromo (4-Br) | 41.00 |
| C-IVf | 3-Hydroxy (3-OH), 2-Nitro (2-NO₂) | 49.72 |
| C-IVg | 2,4-Dinitro | 57.18 |
| 5-Fluorouracil | (Standard Drug) | 54.33 |
| Data sourced from Kondawar et al., 2016.[10] |
Structure-Activity Relationship (SAR) Insights
The data reveals a clear structure-activity relationship. The presence of electron-withdrawing and hydrogen-bonding groups on the diphenyl substituents enhances anticancer activity.[10] Specifically, compounds featuring 4-Br, 3-OH, 2-NO₂, and 2,4-dinitro substitutions demonstrated the most potent effects, with the 2,4-dinitro derivative (C-IVg) showing the highest inhibition.[10] This suggests that these groups may facilitate stronger interactions with the biological target. While the exact mechanism for these specific iodo-derivatives was not fully elucidated, many imidazole-based anticancer agents are known to inhibit crucial signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.[1]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[1][10]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-4355) in 96-well plates at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the standard drug (e.g., 5-fluorouracil) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[1] Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the inhibition percentage against the compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
The imidazole scaffold is central to many widely used antifungal drugs (e.g., ketoconazole, miconazole) and has shown broad-spectrum antibacterial activity.[2][11][12] The mechanism of action often involves the disruption of microbial cell wall or membrane synthesis or the inhibition of essential enzymes.[11][12] While extensive data on this compound derivatives is still emerging, research indicates that N-substituted imidazoles and halogenation are effective strategies for enhancing antimicrobial potency.[2][7][13] The presence of the iodine atom is expected to increase lipophilicity, potentially improving penetration through microbial cell walls.
Comparative Performance Data
Direct comparative data for a single series of this compound derivatives is limited in the public literature. The table below provides a contextual comparison of the Minimum Inhibitory Concentration (MIC) for various classes of imidazole derivatives against representative pathogens to illustrate their potential.
| Imidazole Derivative Class | Test Organism | MIC Range (µg/mL) |
| N-Substituted Imidazoles[13] | Staphylococcus aureus (Gram +) | 12.5 - 100 |
| N-Substituted Imidazoles[13] | Escherichia coli (Gram -) | 25 - >100 |
| N-Substituted Imidazoles[13] | Candida albicans (Fungus) | 12.5 - 50 |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles[14] | S. aureus (MRSA) | < 1 - 7.8 |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole[14] | Mycobacterium smegmatis | 3.9 |
| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole[14] | C. albicans | 3.9 |
| Note: This table aggregates data from different studies to show the general potency of related structures.[13][14] Lower MIC values indicate higher potency. |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of imidazole derivatives is highly dependent on the nature and position of their substituents.[4][13]
-
N1-Substitution: The group attached to the N1 nitrogen is critical. Different alkyl or aryl substitutions can modulate the compound's solubility, cell permeability, and interaction with microbial targets.[13]
-
Halogenation: As seen in other classes of antimicrobials, halogenation can enhance the spectrum and potency of activity.[2] The iodine atom in the 2-position of the core scaffold is a promising feature for potent antimicrobial action.
-
Fused Ring Systems: Fusing the imidazole with other heterocyclic rings, such as in benzimidazoles, can lead to highly potent compounds, as seen with the indolyl-benzimidazole derivatives that show sub-microgram/mL activity against MRSA.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Caption: Experimental workflow for the broth microdilution MIC assay.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., from 256 µg/mL down to 0.5 µg/mL) in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13]
Enzyme Inhibition: A Key Mechanism of Action
Enzyme inhibition is a fundamental mechanism by which many drugs exert their therapeutic effects.[15] The imidazole ring is a superb pharmacophore for enzyme inhibition due to its ability to coordinate with metal cofactors in the active site and form key hydrogen bond interactions.[16][17] For instance, imidazole can bind to the active-site metal ion (e.g., zinc) in enzymes like alcohol dehydrogenase, increasing the nucleophilicity of nearby cysteine residues and promoting their inactivation.[16]
Derivatives of imidazole have been shown to inhibit a wide range of important enzyme families, including:
Comparative Performance Data
While specific IC₅₀ values for this compound derivatives are not yet widely reported, studies on structurally related long-chain imidazole derivatives provide strong evidence of their potential as enzyme inhibitors.
| Compound Class | Target Enzyme | Reported IC₅₀ (µM) |
| Long-chain Imidazole Derivatives[9] | SIRT1 | 5.9 - 34.5 |
| Long-chain Imidazole Derivatives[9] | Aurora Kinase A | 36.2 - 59.5 |
| Long-chain Imidazole Derivatives[9] | Janus Kinase 2 (JAK2) | 16.3 - 45.4 |
| Imidazole-based Analogues[18] | Heme Oxygenase-1 (HO-1) | Potent binders (Docking) |
| Data sourced from studies on related imidazole compounds, indicating the potential of the scaffold.[9][18] |
Structure-Activity Relationship (SAR) Insights
The enzyme inhibitory profile of imidazole derivatives is dictated by their substitution pattern. The this compound scaffold offers unique opportunities for targeted inhibitor design:
-
N1-Methyl Group: This group prevents the imidazole from acting as a hydrogen bond donor at that position, which can enforce a specific binding orientation within the active site.
-
C2-Iodine Atom: The large, polarizable iodine atom can participate in halogen bonding—a strong, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the enzyme's active site. This can significantly enhance binding affinity and selectivity compared to chloro or bromo analogs.[2]
-
Other Substituents: The addition of hydrophobic or hydrogen-bonding moieties at other positions (C4, C5) is crucial for interacting with specific sub-pockets within an enzyme's active site, thereby determining target selectivity.[18]
Experimental Protocol: General Enzyme Inhibition Assay (Kinase Assay Example)
This protocol outlines a general workflow for a luminescence-based kinase assay (e.g., for Aurora Kinase A), which measures the amount of ATP remaining after a kinase reaction. Inhibition is observed as a higher signal (more ATP remaining).
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate peptide, and ATP at optimal concentrations in the appropriate reaction buffer.
-
Compound Plating: In a 96- or 384-well plate, dispense serial dilutions of the this compound test compounds. Include positive (no enzyme) and negative (vehicle) controls.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & Detection: Add a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP remaining in the well.
-
Signal Measurement: After a brief incubation (~10 minutes), measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percentage of inhibition versus inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Directions
The available evidence strongly supports that This compound derivatives represent a promising and versatile scaffold for drug discovery. The unique combination of the privileged imidazole core, a stabilizing N-methyl group, and a C2-iodine atom capable of potent halogen bonding provides a powerful platform for developing novel therapeutics.
-
In Oncology: Derivatives have already demonstrated significant in vitro cytotoxicity against breast cancer cells, with a clear structure-activity relationship pointing toward further optimization.[10]
-
In Infectious Disease: Based on the known properties of halogenated and N-substituted imidazoles, this scaffold holds high potential for the development of new antimicrobial agents to combat drug-resistant pathogens.[2][14]
-
In Enzyme-Mediated Diseases: The scaffold's ability to interact with enzyme active sites through metal coordination and halogen bonding makes it an attractive starting point for designing selective inhibitors for kinases, sirtuins, and other clinically relevant enzymes.[9][18]
Future research should focus on synthesizing and screening a broader library of these derivatives to establish comprehensive SARs for various biological targets. Advancing the most potent hits into in vivo models will be a critical next step to evaluate their efficacy, pharmacokinetic profiles, and safety, ultimately paving the way for a new class of imidazole-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 37067-95-1 [smolecule.com]
- 8. Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nano-ntp.com [nano-ntp.com]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The imidazole-promoted inactivation of horse-liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of 2-Iodo-1-Methyl-1H-Imidazole in Synthesis
Introduction: The Strategic Value of Iodoimidazoles in Modern Synthesis
The imidazole ring is a cornerstone of medicinal chemistry, appearing as a critical scaffold in numerous natural products and blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of a halogen atom, particularly iodine, onto the imidazole core transforms it into a versatile synthetic building block. The carbon-iodine bond in molecules like 2-iodo-1-methyl-1H-imidazole serves as a highly reactive handle for a suite of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] These reactions are fundamental to constructing the complex molecular architectures required for novel therapeutic agents and advanced materials.[4][5]
However, the utility of any chemical intermediate is ultimately governed by a pragmatic balance of reactivity, efficiency, and cost. Commercially available this compound offers convenience and high purity but comes at a significant premium. This guide provides a comprehensive cost-effectiveness analysis, objectively comparing the use of pre-synthesized this compound with alternative synthetic strategies. We will delve into the trade-offs between purchasing this key intermediate versus preparing it in-house via direct iodination of its precursor, and further compare its performance against its more economical brominated analog. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, cost-conscious decisions without compromising synthetic outcomes.
Physicochemical Profile: this compound
This compound is a heterocyclic organic compound featuring a five-membered imidazole ring with a methyl group at the N1 position and a reactive iodine atom at the C2 position.[4]
-
Molecular Formula: C₄H₅IN₂
-
Molecular Weight: 207.99 g/mol [4]
-
CAS Number: 37067-95-1[4]
-
Appearance: Typically an off-white to yellow solid.
Its primary value lies in the lability of the C-I bond, which is weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition in palladium-catalyzed reaction cycles.[6] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to other halo-imidazoles.[6]
Comparative Analysis: The "Buy vs. Synthesize" Dilemma
The central question for many researchers is whether the high upfront cost of purchasing this compound is justified by its convenience and performance. To address this, we compare it with direct iodination of the inexpensive starting material, 1-methylimidazole.
Cost Analysis of Reagents
The choice of synthetic route has profound implications for project budgets, especially during scale-up. The following table provides an estimated cost comparison for the key reagents discussed.
| Reagent | Typical Purity | Estimated Cost (per 10g) | Key Consideration |
| This compound | >97% | $1,420.00[7] | High upfront cost, high purity, ready to use. |
| 1-Methylimidazole | >99% | ~$15.00 - $25.00[8][9] | Inexpensive and readily available precursor. |
| Elemental Iodine (I₂) | >99.8% | ~$10.00 - $20.00 | Most economical iodinating agent.[10] |
| N-Iodosuccinimide (NIS) | >98% | ~$50.00 - $70.00 | Milder, more selective, but more expensive than I₂.[10] |
| 2-Bromo-1-Methyl-1H-Imidazole | >97% | ~$150.00 - $250.00 | Significantly cheaper than iodo-analog, but less reactive.[6] |
Note: Prices are estimates based on catalog listings from major suppliers and are subject to change. They are provided for comparative purposes.
The data clearly shows a stark cost difference. Purchasing the final iodo-imidazole is orders of magnitude more expensive than acquiring the raw materials for its synthesis.
Performance and Process Comparison
Cost alone does not dictate the best synthetic strategy. Reaction efficiency, yield, regioselectivity, and purification efforts are critical factors that impact the true "total cost" of a synthesis.
| Parameter | A: Using Purchased this compound | B: Direct Iodination of 1-Methylimidazole (e.g., with I₂/Base) | C: Using 2-Bromo-1-Methyl-1H-Imidazole |
| Initial Reagent Cost | Very High | Very Low | Moderate |
| Reaction Setup Time | Minimal (weigh and go) | Moderate (requires synthesis of intermediate) | Minimal (weigh and go) |
| Regioselectivity | N/A (Pure Isomer) | Moderate to Poor[10][11] | N/A (Pure Isomer) |
| Key Challenge | High purchase price | Formation of regioisomers and poly-iodinated species, requiring extensive purification.[10][12] | Lower reactivity requires harsher conditions (higher temp, longer time, higher catalyst load).[6] |
| Typical Cross-Coupling Yield | Good to Excellent | Variable (depends on purity of in-situ generated material) | Good (but requires optimization) |
| Purification Effort | Low to Moderate | High | Moderate |
| Ideal Application | Small-scale synthesis, medicinal chemistry, SAR studies where speed and purity are paramount. | Large-scale synthesis where raw material cost is the primary driver and purification can be optimized. | Process chemistry and scale-up where a balance of cost and reactivity is needed. |
Visualization of Synthetic Strategies
The choice between these pathways can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting the optimal imidazole halide.
The following diagram illustrates the comparative synthetic pathways.
Caption: Comparison of synthetic pathways to a coupled product.
Experimental Protocols
To provide a practical framework for this analysis, the following are representative experimental protocols.
Protocol 1: Synthesis of this compound from 1-Methylimidazole
This protocol is based on electrophilic iodination using hydrogen peroxide as a mild oxidant.[5]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-methyl-1H-imidazole (1.0 eq) and elemental iodine (1.0 eq) in glacial acetic acid (20 mL).
-
Reagent Addition: While stirring in an ice bath (0-5 °C), slowly add 30% hydrogen peroxide (H₂O₂) (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Neutralization & Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling using this compound
This protocol is a general procedure for the palladium-catalyzed coupling of an arylboronic acid.[13][14]
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at 150 °C for 10-30 minutes. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired 2-aryl-1-methyl-1H-imidazole.
Conclusion and Authoritative Recommendations
The choice between purchasing this compound and pursuing alternative synthetic routes is not a matter of simple cost comparison but a strategic decision based on the specific context of the project.
-
For Small-Scale, High-Value Applications: In early-stage drug discovery, medicinal chemistry, and the synthesis of analytical standards, the high cost of commercially available this compound is often justified. The guaranteed purity, immediate availability, and elimination of a multi-step synthesis and purification process save valuable time, which is frequently the most critical resource. This allows researchers to focus on generating target molecules and biological data rapidly.
-
For Process Development and Scale-Up: For larger-scale synthesis where cost per gram is a critical metric, purchasing the pre-made intermediate is rarely economically viable. The most cost-effective approach is to develop a robust, in-house synthesis via direct iodination of 1-methylimidazole.[15] While this requires significant initial investment in process optimization to control regioselectivity and streamline purification, the savings on raw materials are substantial.
-
The Pragmatic Alternative: Utilizing the cheaper 2-bromo-1-methyl-1H-imidazole presents a compelling middle ground. While it necessitates more forceful reaction conditions, the cost savings can be significant compared to the iodo-analog.[6] This route is particularly attractive for robust, well-established coupling reactions where the substrate can tolerate higher temperatures and the slightly lower reactivity of the C-Br bond is not a limiting factor.
Ultimately, this compound is a powerful but costly reagent. Its cost-effectiveness is inversely proportional to the scale of the synthesis. By carefully evaluating the project goals, budget constraints, and timeline, researchers can select the most logical and economical pathway to their target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 37067-95-1 [smolecule.com]
- 5. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 6. benchchem.com [benchchem.com]
- 7. store.p212121.com [store.p212121.com]
- 8. echemi.com [echemi.com]
- 9. 1-Methylimidazole 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cost effective synthesis of a copper-1H-imidazole@activated carbon metal organic framework as an electrode material for supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
assessing the stability of iodoimidazole vs bromoimidazole compounds
An In-Depth Technical Guide to the Comparative Stability of Iodoimidazole and Bromoimidazole Compounds
Introduction: The Halogen's Role in Imidazole-Based Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Halogenation of this ring is a critical strategy for modulating a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. Among the halogens, iodine and bromine are frequently employed to provide a reactive handle for further molecular elaboration via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2][3]
However, the choice between an iodoimidazole and a bromoimidazole intermediate is not trivial. It represents a fundamental trade-off between synthetic reactivity and compound stability. Iodoimidazoles, prized for their high reactivity in reactions like Suzuki and Sonogashira couplings, often exhibit lower stability.[1][2][4] Conversely, bromoimidazoles are generally more robust but may require more forceful conditions to achieve similar synthetic transformations.[5]
This guide provides a comprehensive comparison of the stability of iodoimidazole versus bromoimidazole compounds, grounded in fundamental chemical principles and supported by experimental data. We will delve into the core determinants of their stability—the carbon-halogen bond—and explore the practical implications for thermal, photolytic, and chemical degradation. Furthermore, we will provide detailed, self-validating experimental protocols for researchers to assess the stability of these critical intermediates in their own laboratories.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)
The stability of any halogenated organic molecule is intrinsically linked to the strength of the carbon-halogen (C-X) bond. This strength is quantified by the bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically, forming two radical species.[6][7] A higher BDE correlates directly with greater stability, as more energy is required to cleave the bond.[8]
The C-X bond strength follows a clear and predictable trend, decreasing down the halogen group: C-F > C-Cl > C-Br > C-I . This trend is governed by the increasing atomic size and bond length, and decreasing orbital overlap, between carbon and the halogen atom.
While specific, experimentally determined BDE values for iodo- and bromoimidazoles are not widely published, we can use data from analogous aryl-halogen bonds to establish a reliable predictive framework.
| Bond Type | Representative Compound | Bond Dissociation Energy (kJ/mol) | Implication for Stability |
| C—Br | Bromobenzene | ~335 | Higher Stability |
| C—I | Iodobenzene | ~272 | Lower Stability |
| (Note: BDE values are approximate and can vary slightly depending on the specific molecular environment and measurement technique. Source: Compiled from general BDE tables.)[9] |
The ~63 kJ/mol difference in bond strength is significant and is the primary driver for the observed differences in stability between bromo- and iodoimidazole compounds.
Caption: Relationship between BDE and compound stability.
Comparative Stability Analysis
Based on the foundational principle of BDE, we can predict and rationalize the stability of iodo- vs. bromoimidazoles across several key stress conditions.
Thermal Stability
Thermal stability refers to a compound's resistance to decomposition at elevated temperatures. The weaker C-I bond makes iodoimidazoles inherently less thermally stable than their bromo- counterparts. This is corroborated by studies on related compounds, such as 1-butyl-3-methylimidazolium halides, where the decomposition onset for the bromide salt (260°C) is significantly higher than for the iodide salt (238°C).[10]
-
Iodoimidazoles : More prone to decomposition upon heating. This can be a concern during high-temperature reactions, purification by distillation, or long-term storage in warm conditions.
-
Bromoimidazoles : Exhibit greater thermal robustness, making them more suitable for processes requiring thermal stress.
Photostability
Photostability is the ability of a compound to withstand exposure to light, particularly UV radiation. The C-I bond is notoriously photolabile due to its lower BDE. It can absorb energy from UV light, leading to homolytic cleavage and the formation of radical species that can initiate degradation pathways. It is well-documented that iodo-substituted imidazoles are light-sensitive and require storage in dark conditions.[1][11]
-
Iodoimidazoles : Highly sensitive to light. Exposure can lead to discoloration and the formation of impurities. All handling and storage should be performed with protection from light.
-
Bromoimidazoles : More resistant to photolytic degradation, though prolonged exposure to high-intensity UV light should still be avoided as a general precaution.
Chemical Stability and Reactivity
In the context of synthetic chemistry, "instability" can be harnessed as desirable "reactivity." The weaker C-I bond is more easily broken during catalytic cycles of cross-coupling reactions. This results in faster reaction kinetics and often allows for milder reaction conditions compared to the more stable C-Br bond.
-
Iodoimidazoles : Less chemically stable but highly reactive. They are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, enabling facile formation of C-C and C-heteroatom bonds.[2]
-
Bromoimidazoles : More chemically stable but less reactive. While still effective in cross-coupling reactions, they often require higher catalyst loadings, higher temperatures, or more activating ligands to achieve comparable yields and reaction times.[3]
Summary of Stability Characteristics
| Stability Type | Iodoimidazole | Bromoimidazole | Underlying Rationale |
| Thermal Stability | Lower | Higher | Higher C-Br Bond Dissociation Energy.[8] |
| Photostability | Low (Light Sensitive)[11] | Moderate to High | The C-I bond is more susceptible to photolytic cleavage. |
| Chemical Stability | Lower | Higher | The C-I bond has a lower activation energy for oxidative addition in catalytic cycles. |
| Synthetic Reactivity | Higher | Lower | A direct consequence of lower chemical stability. |
Experimental Protocols for Stability Assessment
To provide actionable data for researchers, the following protocols outline how to conduct a direct, side-by-side stability comparison. The key to a trustworthy study is the use of a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its potential degradants.
Protocol 1: Accelerated Thermal Stability Study
This protocol uses elevated temperature to accelerate the degradation process, allowing for a rapid assessment of thermal stability.
Objective: To compare the thermal stability of solid iodoimidazole and bromoimidazole compounds over a 14-day period.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the iodoimidazole and bromoimidazole compounds into separate, labeled, clear glass vials (in triplicate for each compound).
-
Prepare a parallel set of control samples to be stored at ideal conditions (-20°C, protected from light).
-
-
Stress Condition:
-
Place the test vials into a calibrated stability chamber or oven set to a constant temperature (e.g., 60°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 0, 3, 7, 14), remove one vial of each compound.
-
Remove one control vial of each compound at Day 0 and Day 14.
-
-
Quantification:
-
Allow vials to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Analyze each solution by a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the Day 0 sample.
-
Plot % remaining vs. time for both compounds to visualize the degradation kinetics. A faster decline indicates lower thermal stability.
-
Caption: Workflow for the Accelerated Thermal Stability Study.
Protocol 2: Comparative Photostability Study (ICH Q1B)
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.[12]
Objective: To assess the degradation of iodoimidazole and bromoimidazole compounds upon exposure to a standardized light source.
Methodology:
-
Sample Preparation:
-
Prepare two sets of solid samples (5-10 mg each) for both the iodo- and bromoimidazole.
-
One set will be the "exposed" sample, placed in a chemically inert, transparent container.
-
The second "dark control" set should be wrapped completely in aluminum foil to protect it from light.
-
-
Stress Condition:
-
Place both the exposed and dark control samples in a photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a controlled, integrated near-UV and visible light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
-
Quantification:
-
Once the full exposure is complete, remove all samples.
-
Dissolve the contents of each vial in a known volume of a suitable solvent.
-
Analyze all solutions (exposed and dark controls) by a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Compare the chromatogram of the exposed sample to that of the dark control. The formation of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.
-
Calculate the net degradation due to light by comparing the purity of the exposed sample to the dark control. The dark control accounts for any thermal degradation that may have occurred in the chamber.
-
Caption: Workflow for the Comparative Photostability Study.
Conclusion and Recommendations
The stability of iodoimidazole and bromoimidazole compounds is fundamentally governed by the strength of the carbon-halogen bond. Bromoimidazoles are demonstrably more stable towards thermal and photolytic stress due to the higher bond dissociation energy of the C-Br bond. In contrast, the weaker C-I bond renders iodoimidazoles less stable but grants them superior reactivity in synthetic applications.
For drug development professionals, the selection criteria are clear:
-
Choose Bromoimidazoles when: The intermediate or final API requires high intrinsic stability, will be subjected to harsh processing conditions, or when long-term shelf life is a primary concern and synthetic reactivity is secondary.
-
Choose Iodoimidazoles when: The primary need is for a highly reactive synthetic handle to facilitate rapid library synthesis and exploration of chemical space under mild conditions. In this case, appropriate precautions for handling and storage—namely, protection from light and elevated temperatures—must be strictly implemented to ensure the compound's integrity.[11]
By understanding the principles outlined in this guide and employing the provided protocols, researchers can make informed decisions and develop robust processes for the successful application of these valuable halogenated intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Enzymatic Assay of Compounds Synthesized from 2-Iodo-1-methyl-1H-imidazole
Abstract
The 1-methyl-1H-imidazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The precursor, 2-iodo-1-methyl-1H-imidazole, is a particularly valuable starting material due to the reactivity of the iodo-group, which facilitates diverse chemical modifications.[1] This guide provides a comparative analysis of the enzymatic activities of compounds derived from this scaffold, with a focus on their performance as inhibitors of key enzymes implicated in human disease. We will delve into the structure-activity relationships (SAR) of these derivatives against Janus Kinase 2 (Jak2) and Heme Oxygenase-1 (HO-1), present detailed protocols for their enzymatic evaluation, and offer insights into the causal relationships behind the experimental design.
The this compound Scaffold: A Versatile Precursor in Drug Discovery
The this compound molecule is an aromatic heterocycle whose structure is primed for synthetic elaboration. The iodine atom at the 2-position is an excellent leaving group, making it a highly reactive site for various organic reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This reactivity allows chemists to readily introduce a wide array of substituents at this position, creating large libraries of derivatives for biological screening. The imidazole ring itself is a key feature, as its nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions within enzyme active sites, a common mechanism for enzyme inhibition.[2] Consequently, this scaffold has been successfully employed to generate potent and selective inhibitors targeting various enzyme families.
Key Enzymatic Targets & Comparative Analysis
Compounds derived from the 1-methyl-1H-imidazole core have demonstrated significant activity against several critical enzyme targets. This section compares the performance of these derivatives against two well-validated enzymes: Janus Kinase 2 (Jak2) and Heme Oxygenase-1 (HO-1).
Janus Kinase 2 (Jak2) Inhibition
The Jak/STAT pathway is a crucial signaling cascade involved in cell growth, differentiation, and immune response. Aberrant Jak2 activity is a hallmark of myeloproliferative neoplasms, making it a prime target for therapeutic intervention. A structure-based drug design program successfully identified a series of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.[3]
The optimization of this series led to the discovery of compound 19a , a potent and orally bioavailable Jak2 inhibitor.[3] This compound demonstrated significant tumor growth inhibition in a UKE-1 xenograft model, validating the therapeutic potential of this chemical class.[3]
| Compound | R-Group Modification | Jak2 IC50 (nM) | Cellular Activity (Ba/F3 TEL-Jak2, IC50 nM) | Reference |
| AZD1480 (24) | Clinical Candidate Precursor | 1.8 | 300 | [3] |
| 19a | Optimized Lead Compound | 0.5 | 110 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The superior potency of 19a compared to the initial clinical candidate underscores the success of the optimization strategy, which focused on modifying substituents on a pyrazole ring attached to the imidazole core to enhance binding affinity and cellular activity.[3]
Caption: Simplified Jak/STAT signaling pathway and the point of inhibition by 1-methyl-1H-imidazole derivatives.
Heme Oxygenase-1 (HO-1) Inhibition
Heme Oxygenase-1 (HO-1) is an enzyme that catalyzes the degradation of heme. It is a key player in cellular defense against oxidative stress, but its overexpression is associated with tumor progression and resistance to therapy, making it an attractive anticancer target. Several imidazole-based compounds have been identified as effective HO-1 inhibitors, with IC50 values in the low micromolar range.[4]
The mechanism of inhibition involves the imidazole nitrogen directly coordinating with the heme iron in the enzyme's active site, displacing the water molecule required for catalysis.[4][5] Spectral analyses have confirmed that active compounds can form a heme-inhibitor complex at low micromolar concentrations when the heme is conjugated to the enzyme.[4]
| Compound | Description | HO-1 IC50 (µM) | Reference |
| Compound 11 | Imidazole-based derivative | ~2.5 | [4] |
| Compound 13 | Imidazole-based derivative | ~5.0 | [4] |
Note: The specific structures of compounds 11 and 13 are detailed in the source publication.
Caption: A generalized workflow for a typical in vitro enzymatic inhibition assay.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the robustness of its underlying experimental methods. The following protocols are designed as self-validating systems, incorporating necessary controls for accurate data interpretation.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Jak2 Kinase Activity
This protocol describes a common method for measuring kinase activity. It relies on the transfer of energy (FRET) between a donor fluorophore on an antibody and an acceptor fluorophore on a phosphorylated substrate.
Causality Behind Choices:
-
DTT: Prevents oxidation of enzyme cysteine residues.
-
BSA: Prevents non-specific binding of reagents to the plate.
-
ATP: The phosphate donor, its concentration is typically set near the Km value for sensitive inhibitor detection.
-
EDTA: Stops the kinase reaction by chelating Mg2+, a necessary cofactor for ATP transfer.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA). Prepare stock solutions of recombinant Jak2 enzyme, biotinylated peptide substrate, ATP, and test compounds in DMSO.
-
Compound Plating: In a 384-well low-volume plate, perform a serial dilution of the test compounds (e.g., starting at 10 µM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 5 µL of Jak2 enzyme solution (e.g., 2 nM final concentration) to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (e.g., 500 nM peptide substrate and 10 µM ATP final concentrations).
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing EDTA, an anti-phospho-peptide antibody labeled with Europium cryptate (donor), and Streptavidin-XL665 (acceptor).
-
Signal Reading: Incubate for 60 minutes at room temperature, then read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Determine percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Spectrophotometric Assay for Heme Oxygenase-1 Activity
This assay measures the decrease in absorbance of the substrate, heme, as it is converted to biliverdin by HO-1.
Causality Behind Choices:
-
NADPH-cytochrome p450 reductase: Required to transfer electrons to HO-1 for catalysis.
-
Hemin (Heme): The substrate for the enzyme.
-
Biliverdin Reductase: Can be added in excess with its cofactor NADPH to convert biliverdin to bilirubin, which has a distinct absorbance maximum (464 nm) for an alternative detection method. For this protocol, we measure heme consumption directly.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare solutions of rat spleen microsomes (as the source of HO-1) or recombinant HO-1, NADPH-cytochrome p450 reductase, hemin, and test compounds.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the microsomal protein, reductase, and the test compound at the desired concentration.
-
Pre-incubation: Incubate the mixture for 2 minutes at 37°C.
-
Reaction Initiation: Add hemin (e.g., 20 µM final concentration) to start the reaction.
-
Time-course Measurement: Immediately transfer the reaction mixture to a cuvette and place it in a spectrophotometer.
-
Data Acquisition: Monitor the decrease in absorbance at the heme Soret peak (approximately 405 nm) over a period of 10-15 minutes.
-
Data Analysis: Calculate the rate of heme degradation from the linear portion of the absorbance vs. time plot. Compare the rates in the presence of test compounds to the vehicle control (DMSO) to determine the percent inhibition and subsequently calculate the IC50.
Conclusion and Future Directions
The this compound scaffold is a proven starting point for the development of potent enzyme inhibitors. The successful generation of Jak2 inhibitors like compound 19a highlights the power of structure-based design applied to this versatile core.[3] Likewise, the demonstrated activity of imidazole derivatives against HO-1 opens another avenue for therapeutic development, particularly in oncology.[4] Future work should focus on exploring a wider range of chemical diversity at the 2-position of the imidazole ring, leveraging modern synthetic techniques to access novel chemical space. Furthermore, comprehensive profiling of these new compounds against broader kinase and enzyme panels will be crucial to understand their selectivity and identify potential off-target effects, paving the way for the development of safer and more effective medicines.
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-iodo-1-methyl-1H-imidazole
The responsible management of laboratory chemicals extends far beyond their application in research and development. It culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-iodo-1-methyl-1H-imidazole (CAS No. 37067-95-1), a halogenated heterocyclic compound used in laboratory settings[1]. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The causality behind these protocols is rooted in the specific chemical hazards of the compound and the broader regulatory framework governing hazardous waste. This guide is designed to be a self-validating system, integrating risk assessment, operational steps, and emergency preparedness to create a robust safety net.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. The compound's hazard profile, as detailed in its Safety Data Sheet (SDS), dictates the necessary precautions. It is classified as a hazardous substance, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States[2][3].
Key Hazards:
-
Harmful if Swallowed (Acute Oral Toxicity): Ingestion can be harmful, necessitating immediate medical attention[1][4].
-
Skin and Eye Irritation: The compound causes skin irritation and can cause serious eye damage[1][4].
-
Respiratory Irritation: Inhalation may lead to respiratory irritation[1].
-
Environmental Hazard: While specific data is limited, iodinated organic compounds should not be released into the environment[1][5][6].
These hazards mandate that this compound be treated as a regulated hazardous waste stream, segregated from general laboratory trash and non-hazardous chemical waste.
| Hazard Classification | Description | GHS Precautionary Statement | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [1] |
| Skin Irritation (Category 2) | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye irritation or damage. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |
Personal Protective Equipment (PPE) for Waste Handling
Direct contact with this compound during disposal must be prevented. The selection of PPE is a direct response to the identified hazards.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile protective gloves. | Prevents skin contact and irritation[1][7]. |
| Eye Protection | Goggles (European Standard EN 166 or OSHA 29 CFR 1910.133 compliant). | Protects against splashes and dust, preventing serious eye damage[1][4]. |
| Skin and Body Protection | Fastened lab coat and long-sleeved clothing. | Minimizes the risk of accidental skin exposure[1][8]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation[1][7]. |
Waste Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated waste streams[9][10][11]. This is because mixed waste streams can complicate the disposal process, increase costs, and sometimes create dangerous chemical reactions[9].
Workflow Diagram: Waste Segregation Decision Process
Caption: Decision workflow for segregating this compound waste.
Protocol Steps:
-
Identify the Waste Stream: Determine the physical state of the waste.
-
Solid Waste: Unused or expired pure this compound.
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Materials: Items such as pipette tips, weigh boats, gloves, and paper towels that are grossly contaminated with the compound.
-
-
Select the Appropriate Waste Container:
-
Use a container designated specifically for "Halogenated Organic Waste" [11][12].
-
The container must be in good condition, compatible with the chemical (e.g., polyethylene for liquids), and have a securely sealing lid to prevent leaks and vapor release[9][12][13].
-
For solid waste, a wide-mouth sealable container is appropriate. For liquids, use a screw-cap bottle designed for liquid waste[9].
-
-
Label the Container Correctly:
-
As soon as the first drop of waste is added, the container must be labeled[10].
-
The label must clearly state the words "HAZARDOUS WASTE" [9].
-
List all chemical constituents by their full name, including solvents, and their approximate percentages. For this specific waste, clearly write "this compound"[9][10].
-
Identify the relevant hazards (e.g., Toxic, Irritant)[10].
-
-
Accumulate Waste Safely:
-
Always keep the hazardous waste container sealed, except when adding waste[9][10]. This is a critical step to prevent the release of harmful vapors into the laboratory atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab[10].
-
Ensure the SAA is away from incompatible materials, such as strong oxidizers, acids, and bases[12][13].
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
-
Arrange for Final Disposal:
-
Once the container is full, or if work on the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[6][9][13].
-
Never dispose of this compound, or containers contaminated with it, in the regular trash or down the sanitary sewer system[5][6][12].
-
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is essential for safety.
For Minor Spills (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in Section 2.
-
Contain the Spill: Prevent the spread of the solid material. Avoid generating dust[7].
-
Clean Up: Carefully sweep or shovel the spilled solid material into a suitable, sealable container for disposal[1][7]. Use dry clean-up procedures; do not use air hoses[7].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the spill cleanup debris as "HAZARDOUS WASTE" and manage it according to the protocol in Section 3.
For Major Spills (large quantity, outside of a fume hood, or if you feel unsafe):
-
Alert: Notify your supervisor and contact your institution's emergency number or EHS department.
-
Secure the Area: Close the doors and prevent entry. Post a warning sign.
-
Wait for Professionals: Allow only trained emergency response personnel to handle the cleanup.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. faculty.washington.edu [faculty.washington.edu]
Mastering the Safe Handling of 2-Iodo-1-Methyl-1H-Imidazole: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The compound 2-iodo-1-methyl-1H-imidazole, a key intermediate in various synthetic pathways, demands a meticulous approach to handling due to its specific hazard profile.[1][2] This guide provides essential, actionable intelligence on the personal protective equipment (PPE) required for its safe management, alongside a clear protocol for the disposal of associated waste, ensuring both personal safety and environmental responsibility.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] The Safety Data Sheet (SDS) explicitly warns of these hazards, categorizing it under Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, and Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation).[3] These classifications are the foundation upon which our PPE recommendations are built, aiming to create a comprehensive barrier against all potential routes of exposure.
The causality behind these choices is clear: preventing accidental ingestion, skin contact that can lead to irritation, eye contact that can cause serious damage, and inhalation of dust particles that can irritate the respiratory system.[3][4] Each piece of recommended PPE serves a specific function in this multi-faceted defense strategy.
Core Personal Protective Equipment (PPE) Protocol
A proactive and informed approach to PPE is paramount. The following table summarizes the essential equipment for handling this compound, followed by a detailed, step-by-step operational plan.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Goggles and Face Shield | EN 166 (or equivalent) | Protects against splashes and dust, preventing serious eye irritation.[3] A face shield offers a broader barrier of protection. |
| Hands | Chemical-Resistant Gloves | EN 374 (or equivalent) | Prevents skin contact and subsequent irritation.[5] Nitrile rubber is a suitable material.[5] |
| Body | Long-Sleeved Laboratory Coat | N/A | Protects skin on the arms and torso from accidental contact.[3] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | Varies based on exposure | Required when ventilation is inadequate or when handling large quantities to prevent respiratory tract irritation.[3][6] |
| Feet | Closed-Toed Shoes | N/A | Standard laboratory practice to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a continuous shield of protection.
1. Preparation and Area Setup:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]
-
Gather Materials: Before beginning, assemble all necessary chemicals, equipment, and waste containers to minimize movement and potential for accidents.
2. Donning PPE: The First Line of Defense
The sequence of putting on PPE is critical to avoid cross-contamination.
3. Handling the Chemical:
-
Weighing and Transfer: When weighing the solid, do so in a fume hood to contain any dust. Use appropriate tools to avoid direct contact.
-
In Solution: When working with solutions, be mindful of splashing. The use of a face shield in addition to goggles is strongly recommended during transfers.[10]
-
Avoid Inhalation and Ingestion: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.[11]
4. Doffing PPE: Preventing Secondary Exposure
The removal of PPE is as important as its application. The goal is to remove the most contaminated items first, without touching your skin with the exterior of the gloves.
Disposal Plan: A Commitment to Safety and Environmental Stewardship
Proper disposal of contaminated materials is a critical final step.
1. Contaminated PPE:
-
Gloves, disposable lab coats, and other contaminated disposable items: Place these in a designated, clearly labeled hazardous waste container immediately after removal.
-
Reusable PPE: If reusable goggles, face shields, or respirators are used, they must be decontaminated according to the manufacturer's instructions before reuse.
2. Chemical Waste:
-
Solid Waste: Unused or waste this compound should be collected in a suitable, labeled container for chemical waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions: Do not allow the chemical or its containers to enter drains or the environment.[3][5]
3. Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][11] Clean the area with an appropriate solvent and decontaminating solution.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence within your research environment. This commitment to best practices is the hallmark of a trustworthy and authoritative scientific professional.
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 2. Buy this compound | 37067-95-1 [smolecule.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chembk.com [chembk.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
